Di-p-tolyl sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAYCYAIVOIUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060518 | |
| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
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Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
| Record name | Di-p-tolyl sulfone | |
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CAS No. |
599-66-6 | |
| Record name | 1,1′-Sulfonylbis[4-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4'-Dimethyldiphenyl sulfone | |
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| Record name | Di-p-tolyl sulfone | |
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| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
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| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
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| Record name | Di-p-tolyl sulphone | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.064 | |
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| Record name | 4,4′-Dimethyldiphenyl sulfone | |
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Foundational & Exploratory
Di-p-tolyl Sulfone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-p-tolyl sulfone, also known as bis(4-methylphenyl) sulfone, is an organosulfur compound with significant applications in organic synthesis and materials science. Its chemical stability and high-temperature properties make it a valuable intermediate and solvent in various chemical processes. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and key applications of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[] Its core structure consists of a sulfonyl group connecting two p-tolyl (4-methylphenyl) rings. The key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 599-66-6[2][3][4] |
| Molecular Formula | C₁₄H₁₄O₂S[2][4] |
| Molecular Weight | 246.32 g/mol [2][4] |
| Appearance | White crystalline solid[] |
| Purity | ≥98%[2] |
Table 2: Spectroscopic and Structural Identifiers
| Identifier | Value |
| IUPAC Name | 1-methyl-4-[(4-methylphenyl)sulfonyl]benzene |
| SMILES | Cc1ccc(cc1)S(=O)(=O)c2ccc(C)cc2 |
| InChI | InChI=1S/C14H14O2S/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Table 3: Physical Properties of this compound
| Property | Value |
| Melting Point | 158-160 °C (lit.)[5] |
| Boiling Point | Data not readily available |
| Solubility | Soluble in chloroform (B151607) (25 mg/mL)[5] |
| Flash Point | Not applicable[5] |
Synthesis of this compound
The most common method for the synthesis of this compound is the Friedel-Crafts sulfonylation of toluene (B28343) with p-toluenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Toluene
-
p-Toluenesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, 5%
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Dissolve p-toluenesulfonyl chloride (1.0 eq) in dry dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, add a solution of toluene (1.1 eq) in dry dichloromethane dropwise over 30 minutes.
-
Reaction: After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and petroleum ether, to yield pure this compound as a white crystalline solid.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Applications
This compound serves as a versatile compound in several areas of chemical science:
-
High-Temperature Solvent: Due to its high thermal stability, it is used as a high-temperature solvent in the synthesis of high-performance polymers like polyethersulfones.
-
Organic Synthesis Intermediate: It is a precursor for the synthesis of various organic molecules. For instance, it can be used in the preparation of isomeric p-tolylpyridines through photochemical decomposition.[4]
-
Material Science: Its derivatives have been explored for applications in materials science, including the preparation of OLED materials.
While this compound itself is not a therapeutic agent, its stable diaryl sulfone scaffold is a structural motif found in some biologically active molecules. Its role as a synthetic intermediate can be relevant to the early stages of drug discovery and development, where the construction of diverse molecular architectures is crucial.
Safety Information
This compound is considered a combustible solid.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical with well-defined properties and established synthetic routes. Its utility as a high-temperature solvent and a stable building block in organic synthesis makes it a compound of interest for researchers in both academia and industry. This guide provides a foundational understanding of its key characteristics to support its effective use in scientific endeavors.
References
Synthesis of Di-p-Tolyl Sulfone from Toluene: A Technical Guide
Introduction
Di-p-tolyl sulfone, also known as bis(4-methylphenyl) sulfone, is a key organic compound characterized by a sulfonyl functional group connecting two p-tolyl groups. Its stable chemical structure and properties make it a valuable intermediate and building block in various fields, including the synthesis of OLED materials and specialized polymers. This technical guide provides an in-depth overview of the primary synthetic routes to this compound starting from toluene (B28343), focusing on the underlying chemical principles, detailed experimental protocols, and comparative data for researchers and professionals in chemical and pharmaceutical development.
The synthesis predominantly follows two strategic pathways, both originating from toluene:
-
Friedel-Crafts Sulfonylation: Utilizing an activated sulfonylating agent, typically p-toluenesulfonyl chloride (TsCl), which reacts with a second molecule of toluene in the presence of a Lewis acid catalyst.
-
Direct Condensation/Sulfonylation: Reacting p-toluenesulfonic acid (TsOH), also derived from toluene, with another toluene molecule, often facilitated by a heterogeneous catalyst.
This document will detail the preparation of the key intermediates, TsOH and TsCl, followed by comprehensive protocols for the final synthesis of this compound.
Synthesis of Key Intermediates from Toluene
The efficient synthesis of this compound relies on the preparation of key sulfonyl intermediates from toluene.
Preparation of p-Toluenesulfonic Acid (TsOH)
p-Toluenesulfonic acid is synthesized via the electrophilic aromatic sulfonation of toluene using concentrated sulfuric acid. The reaction is reversible, and the removal of water drives the equilibrium towards the products.[1][2]
Experimental Protocol:
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser to facilitate the removal of water formed during the reaction.[2]
-
Reagents: Toluene and concentrated sulfuric acid (95-98%) are used as the primary reactants.
-
Procedure:
-
Add toluene to the round-bottom flask.
-
Carefully add an equimolar amount of concentrated sulfuric acid to the toluene.
-
Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope. In the Dean-Stark trap, the denser water separates and is collected, while the toluene is returned to the reaction flask.[2]
-
Continue the reflux until no more water is collected, indicating the reaction is complete.
-
-
Work-up and Isolation:
-
Cool the reaction mixture. Upon cooling, the p-toluenesulfonic acid hydrate (B1144303) will crystallize.
-
To isolate the sodium salt, the cooled mixture can be poured into a saturated sodium chloride solution, which causes the sodium p-toluenesulfonate to precipitate as white crystals.[1]
-
The crystals are collected by suction filtration and can be used in subsequent steps or converted back to the free acid.
-
Preparation of p-Toluenesulfonyl Chloride (TsCl)
p-Toluenesulfonyl chloride is a crucial intermediate and can be prepared either by the direct chlorosulfonation of toluene or from its precursor, p-toluenesulfonic acid.
Experimental Protocol (from TsOH): [3][4]
-
Apparatus Setup: A three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet is used. The reaction should be performed in a fume hood due to the evolution of HCl gas.
-
Reagents: p-Toluenesulfonic acid, chlorosulfonic acid, and a solvent such as chloroform (B151607) are required.[3]
-
Procedure:
-
Dissolve p-toluenesulfonic acid in chloroform in the reaction flask. An ionic liquid may be added as a co-solvent to improve yield.[3][4]
-
Cool the mixture in an ice bath (0-10 °C).
-
Slowly add chlorosulfonic acid dropwise from the addition funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to react at a constant temperature (e.g., 25 °C) for 2-4 hours.[4]
-
-
Work-up and Isolation:
-
Carefully add water to the reaction mixture to quench and decompose the excess chlorosulfonic acid.[3]
-
Transfer the mixture to a separatory funnel. The organic layer containing the product is separated from the acidic aqueous layer.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield crude p-toluenesulfonyl chloride, which can be further purified by recrystallization.
-
Core Synthesis of this compound
The final step involves the formation of the sulfone bridge between two tolyl groups using the intermediates prepared above.
Method A: Friedel-Crafts Sulfonylation with p-Toluenesulfonyl Chloride
This classic method involves the reaction of p-toluenesulfonyl chloride with toluene, activated by a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[5] Other supported catalysts can also be employed to facilitate easier work-up.[5]
Experimental Protocol (using AlCl₃):
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask fitted with a nitrogen inlet, a dropping funnel, and a magnetic stirrer is required. The reaction must be conducted under anhydrous conditions.
-
Reagents: Anhydrous aluminum chloride (AlCl₃), p-toluenesulfonyl chloride (TsCl), toluene, and a dry solvent like dichloromethane (B109758) (DCM) or using excess toluene as the solvent.
-
Procedure:
-
Suspend anhydrous AlCl₃ (1.1 equivalents) in dry toluene (acting as both solvent and reactant) in the reaction flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of dry toluene and add it to the dropping funnel.
-
Add the TsCl solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C. The formation of a colored electrophilic complex is often observed.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-12 hours, or until TLC indicates the consumption of starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and cautiously hydrolyze it by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.[6][7]
-
Transfer the entire mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene or dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) to yield pure this compound.
-
Method B: Direct Sulfonylation with p-Toluenesulfonic Acid
This route offers an alternative that avoids the use of sulfonyl chlorides. It involves the direct reaction of p-toluenesulfonic acid with toluene, typically requiring a robust and reusable heterogeneous catalyst. Polystyrene-supported aluminum triflate (Ps-Al(OTf)₃) has been reported as an effective catalyst for this transformation.[8][9]
Experimental Protocol (using Ps-Al(OTf)₃):
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: p-Toluenesulfonic acid (TsOH), toluene, and the polystyrene-supported aluminum triflate (Ps-Al(OTf)₃) catalyst.
-
Procedure:
-
In the round-bottom flask, add p-toluenesulfonic acid (1.0 equivalent), an excess of toluene (acting as both reactant and solvent), and a catalytic amount of Ps-Al(OTf)₃ (e.g., 5-10 mol%).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using TLC or GC. The reaction may require several hours to reach completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Recover the heterogeneous catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and reused for subsequent reactions.[10]
-
Take the filtrate and remove the excess toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by recrystallization from ethanol or another suitable solvent to afford pure this compound.
-
Summary of Synthetic Methodologies
The choice of synthetic route depends on factors such as reagent availability, catalyst cost, desired purity, and process scale-up considerations. The table below summarizes the key aspects of the described methods.
| Feature | Method A: Friedel-Crafts with TsCl | Method B: Direct Sulfonylation with TsOH |
| Sulfonylating Agent | p-Toluenesulfonyl Chloride (TsCl) | p-Toluenesulfonic Acid (TsOH) |
| Primary Reactant | Toluene | Toluene |
| Typical Catalyst | Anhydrous AlCl₃[5] | Polystyrene-supported Al(OTf)₃[8][9] |
| Reaction Conditions | Anhydrous, 0 °C to Room Temp. | Reflux Temperature |
| Key Advantages | Well-established, generally high-yielding. | Avoids use of TsCl; catalyst is recyclable. |
| Key Disadvantages | Requires stoichiometric amounts of corrosive and moisture-sensitive AlCl₃; difficult work-up. | May require longer reaction times; catalyst preparation or purchase needed. |
| Work-up | Aqueous quench, extraction. | Simple filtration to recover catalyst. |
Visualized Workflows and Mechanisms
To better illustrate the synthetic pathways and experimental processes, the following diagrams are provided.
Caption: Overall synthetic routes from toluene to this compound.
Caption: Simplified mechanism of AlCl₃-catalyzed Friedel-Crafts sulfonylation.
Caption: General experimental workflow for a catalyzed organic synthesis.
References
- 1. spegroup.ru [spegroup.ru]
- 2. youtube.com [youtube.com]
- 3. Preparation method of p-toluene sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105503671A - Preparation method of p-toluene sulfonyl chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. koreascience.kr [koreascience.kr]
- 9. This compound 99 599-66-6 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Bis(4-methylphenyl) Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methylphenyl) sulfone, also known as di-p-tolyl sulfone, is an organic compound with the chemical formula C₁₄H₁₄O₂S. It belongs to the sulfone class of compounds, characterized by a sulfonyl functional group (R-S(=O)₂-R') linking two aromatic rings. In this case, the sulfonyl group is attached to two p-tolyl (4-methylphenyl) groups. This compound and its derivatives are of interest in various fields, including materials science and medicinal chemistry, due to the thermal stability and rigid nature imparted by the sulfone group. This technical guide provides a comprehensive overview of the core physical properties of bis(4-methylphenyl) sulfone, detailed experimental protocols for their determination, and visualizations to illustrate key molecular and experimental concepts.
Core Physical Properties
The fundamental physical characteristics of bis(4-methylphenyl) sulfone are summarized in the tables below. These properties are crucial for its handling, processing, and application in research and development.
General and Molar Properties
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₄O₂S | |
| Molecular Weight | 246.33 g/mol | |
| CAS Number | 599-66-6 | |
| Appearance | White to off-white solid | |
| Synonyms | This compound, Bis(p-tolyl) sulfone, 4,4'-Dimethyl diphenyl sulfone |
Thermal and Solubility Properties
| Property | Value | Reference |
| Melting Point | 158-160 °C | |
| Boiling Point (estimated) | 359.33 °C | |
| Solubility in Water | Practically insoluble (0.027 g/L at 25 °C) | |
| Solubility in Organic Solvents | Soluble in chloroform (B151607) (25 mg/mL) | |
| Density (estimated) | 1.171 ± 0.06 g/cm³ (at 20 °C) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of bis(4-methylphenyl) sulfone.
Infrared (IR) Spectroscopy
The IR spectrum of bis(4-methylphenyl) sulfone is characterized by strong absorptions corresponding to the sulfonyl group and the aromatic rings.
-
S=O Asymmetric Stretch: ~1320-1280 cm⁻¹
-
S=O Symmetric Stretch: ~1160-1120 cm⁻¹
-
Aromatic C-H Stretch: ~3100-3000 cm⁻¹
-
Aromatic C=C Stretch: ~1600-1450 cm⁻¹
-
C-S Stretch: ~800-700 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra are relatively simple.
-
¹H NMR:
-
A singlet for the methyl protons (CH₃) typically appears around δ 2.4 ppm.
-
Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the ortho and meta protons of the p-tolyl groups.
-
-
¹³C NMR:
-
A signal for the methyl carbon (CH₃).
-
Four signals in the aromatic region corresponding to the four distinct carbon environments in the p-tolyl rings.
-
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 246.
Experimental Protocols
The following are detailed methodologies for the determination of the key physical properties of bis(4-methylphenyl) sulfone.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Ensure the bis(4-methylphenyl) sulfone sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (158-160 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (1-2 °C).
Boiling Point Determination (Micro Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Heating mantle or oil bath
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Clamp and stand
Procedure:
-
Place a small amount of bis(4-methylphenyl) sulfone into the fusion tube.
-
Gently heat the tube until the solid melts.
-
Place a capillary tube, with its sealed end up, into the molten liquid.
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in a Thiele tube or an oil bath.
-
Heat the bath gently and uniformly.
-
A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Solubility Determination (Gravimetric Method)
Objective: To quantitatively determine the solubility of the compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with caps
-
Spatula
-
Volumetric flasks
-
Pipettes
-
Filter apparatus (e.g., syringe with a filter tip)
-
Oven
Procedure:
-
Add an excess amount of bis(4-methylphenyl) sulfone to a known volume of the solvent (e.g., water or chloroform) in a vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pipette, ensuring no solid particles are transferred. For viscous solvents or fine suspensions, use a syringe filter.
-
Transfer the clear solution to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again.
-
The mass of the dissolved solid is the difference between the final and initial weights of the dish.
-
Calculate the solubility in g/L or other appropriate units.
Visualizations
The following diagrams, created using the DOT language, illustrate key relationships and workflows.
Caption: Relationship between the molecular structure of bis(4-methylphenyl) sulfone and its physical properties.
Caption: A generalized experimental workflow for characterizing the physical properties of a chemical compound.
Solubility Profile of Di-p-Tolyl Sulfone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of di-p-tolyl sulfone (also known as bis(4-methylphenyl) sulfone) in various organic solvents. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this document summarizes the existing information and presents a detailed experimental protocol for researchers to determine solubility in specific solvent systems.
Introduction to this compound
This compound is a symmetrical diaryl sulfone characterized by two p-tolyl groups attached to a central sulfonyl moiety. Its rigid structure and the electron-withdrawing nature of the sulfonyl group contribute to its high melting point (158-160 °C) and moderate polarity. Understanding its solubility is crucial for a variety of applications, including its use as a high-temperature solvent, a dielectric material, and an intermediate in organic synthesis. For drug development professionals, characterizing the solubility of sulfone-containing compounds is a critical step in formulation and delivery.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Units | Data Type | Reference |
| Chloroform | Not Specified | 25 | mg/mL | Quantitative | [1][2][3][4][5][6] |
| Water | 25 | 0.027 | g/L | Quantitative | [7] |
| Organic Solvents | Not Specified | Soluble | - | Qualitative | [1] |
| Diethyl Ether | Not Specified | - | - | Qualitative (Recrystallization Solvent) | [3][4][7] |
| Ethanol (B145695) | Not Specified | - | - | Qualitative (Recrystallization Solvent) | [3][4][7] |
Note: The term "soluble" is a qualitative description and does not provide specific concentration limits. The use of diethyl ether and ethanol as recrystallization solvents implies that this compound has a higher solubility in these solvents at elevated temperatures and lower solubility at cooler temperatures.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in a specific solvent, the following experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.
Materials and Equipment
-
Solute: High-purity this compound (>99%)
-
Solvents: HPLC-grade or equivalent purity organic solvents of interest
-
Equipment:
-
Analytical balance (±0.1 mg or better)
-
Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)
-
Vials with screw caps (B75204) and PTFE septa (e.g., 4 mL or 20 mL)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or GC-FID)
-
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 30 minutes at the experimental temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial. The filter should also be pre-warmed to the experimental temperature if possible.
-
Accurately weigh the filtered solution.
-
-
Concentration Analysis:
-
Gravimetric Method: The most straightforward method is to evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and well below the melting point of the solute. The mass of the remaining solid this compound is then determined.
-
Chromatographic/Spectroscopic Method: Alternatively, dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted solution using a suitable analytical technique (e.g., HPLC-UV, UV-Vis, GC-FID) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From Gravimetric Analysis:
-
Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100
-
Solubility (g/L) can be calculated using the density of the solvent at the experimental temperature.
-
-
From Instrumental Analysis:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Temperature: As a solid solute, the solubility of this compound in organic solvents is expected to increase with temperature. This is the principle behind its recrystallization from solvents like ethanol and diethyl ether.
-
Solvent Polarity: this compound has a moderate polarity due to the sulfonyl group. According to the "like dissolves like" principle, it is expected to have better solubility in solvents of similar polarity. Its known solubility in chloroform, a moderately polar solvent, supports this.
-
Crystal Lattice Energy: The energy of the crystal lattice of this compound must be overcome by the solvation energy for dissolution to occur. Its high melting point suggests a stable crystal lattice, which may contribute to its limited solubility in some solvents.
Conclusion
While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, this guide provides the currently available information and a robust experimental protocol for its determination. For researchers and professionals in drug development and materials science, understanding and accurately measuring the solubility of such compounds is a fundamental requirement for successful formulation, purification, and application. The provided methodology offers a clear pathway to obtaining reliable solubility data tailored to specific research needs.
References
- 1. ジ-p-トリル スルホン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. ジ-p-トリル スルホン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 599-66-6 [chemicalbook.com]
- 4. This compound CAS#: 599-66-6 [chemicalbook.com]
- 5. This compound CAS#: 599-66-6 [m.chemicalbook.com]
- 6. This compound 99 599-66-6 [sigmaaldrich.com]
- 7. guidechem.com [guidechem.com]
A Technical Guide to the Physical Properties of Di-p-tolyl Sulfone
This technical guide provides an in-depth overview of the melting and boiling points of di-p-tolyl sulfone, targeted towards researchers, scientists, and professionals in drug development. The document outlines the key physical constants and details the experimental protocols for their determination.
Physical Properties of this compound
This compound is a di-p-substituted diaryl sulfone.[1][2] Understanding its physical properties, such as melting and boiling points, is crucial for its application in various chemical syntheses and industrial processes.[3] These constants are also key indicators of the substance's purity.[4][5][6]
The quantitative data for the melting and boiling points of this compound are summarized in the table below.
| Property | Value | Source |
| Melting Point | 158-160 °C (lit.) | [1][2][3] |
| Boiling Point | 359.33 °C (rough estimate) | [7] |
Experimental Protocols for Determination of Physical Properties
Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard capillary-based methods for these measurements.
The melting point of a solid is the temperature at which it transitions to a liquid state.[6] For pure crystalline organic compounds, this transition occurs over a narrow range of 0.5-1.0°C.[5] Impurities tend to lower and broaden the melting point range.[4][5]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital device like a Mel-Temp)[4][5]
-
Thermometer[4]
-
Heating medium (e.g., oil bath)[5]
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the this compound is finely powdered using a mortar and pestle.[5][9]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[8][9]
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5][8] This assembly is then placed in the heating bath of the melting point apparatus.[4][5]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[5]
-
Observation and Recording: The temperature at which the substance first begins to melt (t1) and the temperature at which it completely liquefies (t2) are recorded.[4][9] The melting point is reported as the range from t1 to t2.[8] For accuracy, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by at least two more careful measurements.[4]
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10]
Apparatus:
-
Heating source (e.g., Bunsen burner)[14]
Procedure:
-
Sample Preparation: A few milliliters of the liquid organic compound are placed into a small test tube.[13][12]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[12][14]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath, such as a Thiele tube.[11] The thermometer bulb should be level with the sample.[5]
-
Heating: The heating bath is heated gently and uniformly.[10][12] As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Observation and Recording: The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[12] This temperature is the boiling point of the liquid.[11][12]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. ジ-p-トリル スルホン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 599-66-6 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. pennwest.edu [pennwest.edu]
- 7. This compound CAS#: 599-66-6 [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. byjus.com [byjus.com]
An In-depth Technical Guide to Di-p-tolyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
Di-p-tolyl sulfone, also known as 4,4'-dimethyldiphenyl sulfone, is an organosulfur compound featuring a sulfonyl group connecting two p-tolyl groups. This diaryl sulfone is a solid at room temperature and finds applications as a versatile intermediate in organic synthesis. Its derivatives are explored for their potential in various fields, including materials science and medicinal chemistry.
Molecular Formula and Structure
The chemical formula for this compound is C₁₄H₁₄O₂S .[1] Its structure consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two p-tolyl (4-methylphenyl) rings.
Molecular Weight
The molecular weight of this compound is 246.32 g/mol .[2][3]
Physicochemical and Identification Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 246.32 g/mol | [2][3] |
| Molecular Formula | C₁₄H₁₄O₂S | [1] |
| CAS Number | 599-66-6 | [1][2][3] |
| Melting Point | 158-160 °C | [3] |
| Solubility | Soluble in chloroform (B151607) (25 mg/mL) | |
| Appearance | White to off-white solid | |
| IUPAC Name | 1-methyl-4-(4-methylphenyl)sulfonylbenzene | |
| Synonyms | Bis(4-methylphenyl) sulfone, 4,4'-Ditolyl sulfone, p,p'-Ditolyl sulfone | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts sulfonylation of toluene (B28343) with a suitable sulfonylating agent, such as p-toluenesulfonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.
Experimental Protocol: Friedel-Crafts Sulfonylation of Toluene
This protocol describes a general procedure for the synthesis of this compound based on established methods for diaryl sulfone synthesis.
Materials:
-
p-Toluenesulfonyl chloride
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) to dry dichloromethane.
-
Addition of Reactants: To this suspension, add p-toluenesulfonyl chloride (1 equivalent) and an excess of toluene (acting as both reactant and solvent).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing ice and water to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and 5% sodium bicarbonate solution to remove any remaining acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound.
Potential Applications in Research and Development
While this compound itself is not a drug, the sulfone functional group is a key structural motif in a number of biologically active molecules. The applications of sulfone-containing compounds are diverse and significant in drug discovery.
-
Medicinal Chemistry Scaffold: The diaryl sulfone core is a common scaffold in medicinal chemistry. Modifications to the aryl rings can lead to the development of compounds with a range of biological activities.
-
Precursor for Biologically Active Molecules: this compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used in the synthesis of isomeric p-tolylpyridines through photochemical decomposition.[3][4][5]
-
Materials Science: this compound and its derivatives are utilized in the development of organic light-emitting diodes (OLEDs), highlighting their relevance in materials science.[4][]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts sulfonylation reaction.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
References
Spectroscopic Analysis of Di-p-tolyl sulfone: A Technical Guide
Introduction
Di-p-tolyl sulfone is a symmetrical diaryl sulfone with the chemical formula (CH₃C₆H₄)₂SO₂. It is a solid organic compound utilized in various chemical syntheses.[1][2][3] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for acquiring such data.
Data Presentation
The spectroscopic data for this compound are summarized in the following tables.
Table 1: ¹H NMR Spectroscopic Data (Expected)
Note: Experimentally verified ¹H NMR data for this compound was not definitively available in the referenced search results. The following data is predicted based on the symmetrical structure of the molecule and known chemical shifts for p-substituted aromatic compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 4H | Aromatic Protons (ortho to SO₂) |
| ~7.3 | Doublet | 4H | Aromatic Protons (meta to SO₂) |
| ~2.4 | Singlet | 6H | Methyl Protons (-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Expected)
Note: Experimentally verified ¹³C NMR data for this compound was not definitively available in the referenced search results. The following data is predicted based on the symmetrical structure of the molecule and known chemical shifts for similar compounds.[4]
| Chemical Shift (δ, ppm) | Assignment |
| ~144 | Quaternary Carbon (para to SO₂) |
| ~138 | Quaternary Carbon (ipso to SO₂) |
| ~130 | Aromatic CH (meta to SO₂) |
| ~128 | Aromatic CH (ortho to SO₂) |
| ~21 | Methyl Carbon (-CH₃) |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch (methyl) |
| ~1595 | Medium | Aromatic C=C stretch |
| ~1320 | Strong | Asymmetric SO₂ stretch |
| ~1150 | Strong | Symmetric SO₂ stretch |
| ~815 | Strong | p-disubstituted benzene (B151609) C-H bend (out-of-plane) |
Table 4: Mass Spectrometry (Electron Ionization) Data [5]
| m/z | Relative Intensity | Assignment |
| 246 | High | [M]⁺ (Molecular Ion) |
| 155 | High | [M - C₇H₇]⁺ (Loss of tolyl group) |
| 91 | High | [C₇H₇]⁺ (Tolyl cation) |
| 65 | Medium | [C₅H₅]⁺ (Fragment of tolyl group) |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), inside a clean NMR tube.[2] The sample is gently agitated to ensure complete dissolution.
-
Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz for ¹³C NMR, is utilized.
-
Data Acquisition:
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
2. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of a pure KBr pellet is first recorded.
-
The KBr pellet containing the sample is then placed in the sample holder of the spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum to yield the final spectrum of the compound.
-
3. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization):
-
Sample Introduction: A small amount of the solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to induce vaporization.[5]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Visualization
The following diagram illustrates the workflow and the information derived from each spectroscopic technique in the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
References
Thermogravimetric Analysis of Di-p-Tolyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of di-p-tolyl sulfone. While specific experimental data for this compound is not extensively available in the public domain, this document extrapolates information from closely related aromatic sulfone compounds to present a predictive analysis and a general experimental framework.
Introduction to Thermogravimetric Analysis and Aromatic Sulfones
Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability, decomposition kinetics, and composition of materials.
Aromatic sulfones, characterized by a sulfonyl group connected to two aryl groups, are known for their high thermal stability. This property makes them valuable in various industrial applications, including high-performance polymers and pharmaceuticals. This compound, with its two tolyl groups attached to a sulfonyl moiety, is expected to exhibit similar high-temperature resistance. Studies on analogous compounds, such as diphenyl sulfone, indicate a remarkable resistance to thermal decomposition, with stability reported even at temperatures as high as 550°C in an inert atmosphere.[1]
Predicted Thermal Decomposition Profile of this compound
Based on the analysis of related aromatic sulfones, the thermal decomposition of this compound in an inert atmosphere is anticipated to occur at temperatures exceeding 350°C.[1] The primary decomposition pathway is expected to involve the cleavage of the carbon-sulfur bonds, leading to the evolution of sulfur dioxide (SO₂) and the formation of various hydrocarbon fragments.
The following table summarizes the expected quantitative data from a TGA of this compound, benchmarked against the known behavior of similar aromatic sulfones.
| Parameter | Expected Value/Range | Notes |
| Onset Decomposition Temperature (T_onset) | > 350 °C | The temperature at which significant mass loss begins. Aromatic sulfones are known for their high thermal stability.[1] |
| Peak Decomposition Temperature (T_peak) | 400 - 550 °C | The temperature at which the maximum rate of mass loss occurs. The exact temperature can be influenced by the heating rate. |
| Mass Loss (%) | Variable | The total mass loss will depend on the final temperature and the complete volatilization of decomposition products. |
| Residue at 800 °C (%) | Low (< 5%) | In an inert atmosphere, significant char formation is not typically expected for small organic molecules like this compound. |
Experimental Protocol for Thermogravimetric Analysis
A standard experimental protocol for conducting TGA on a diaryl sulfone like this compound is detailed below. This protocol is designed to provide a robust and reproducible thermal analysis.
3.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 900°C is required.
3.2. Sample Preparation
-
Sample: this compound, crystalline solid.
-
Sample Mass: 5-10 mg.
-
Crucible: Alumina or platinum crucible.
3.3. TGA Parameters
-
Atmosphere: High-purity nitrogen (or another inert gas like argon).
-
Flow Rate: 20-50 mL/min to ensure an inert environment and removal of decomposition products.
-
Temperature Program:
-
Initial Temperature: 30°C.
-
Heating Rate: 10°C/min (a common rate for standard analysis).
-
Final Temperature: 800°C.
-
-
Data Collection: Mass change as a function of temperature.
3.4. Post-Analysis
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) should be analyzed to determine the onset temperature, peak decomposition temperature, and percentage mass loss at different stages.
Visualizing the Experimental Workflow and Decomposition Logic
4.1. Experimental Workflow
The following diagram illustrates the typical workflow for a thermogravimetric analysis experiment.
Caption: A flowchart of the standard experimental workflow for thermogravimetric analysis.
4.2. Logical Relationship of Thermal Decomposition
The diagram below outlines the logical progression of the thermal decomposition of a diaryl sulfone.
Caption: The logical pathway of this compound's thermal decomposition.
Conclusion
While specific TGA data for this compound remains to be extensively published, a comprehensive understanding of its thermal behavior can be derived from the analysis of analogous aromatic sulfones. The compound is predicted to be highly thermally stable, with decomposition occurring at elevated temperatures. The provided experimental protocol offers a standardized approach for researchers to conduct their own thermogravimetric analysis and verify these predictions. The visual diagrams further clarify the experimental process and the fundamental logic of thermal decomposition, providing valuable tools for researchers, scientists, and drug development professionals working with this class of compounds.
References
Crystal structure of Di-p-tolyl sulfone
An In-depth Technical Guide on the Crystal Structure of Di-p-tolyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Crystallographic Data
The following crystallographic data for this compound is derived from a 1955 doctoral thesis by S. C. Abrahams at the University of Glasgow. It is important to note that this data was determined using methods and instrumentation of that era, and as such, the precision may not match that of modern crystallographic studies.
Table 1: Crystal Data and Structure Refinement Details for this compound
| Parameter | Value |
| Empirical Formula | C₁₄H₁₄O₂S |
| Formula Weight | 246.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 15.70 Å |
| b | 5.99 Å |
| c | 13.91 Å |
| β | 108.5° |
| Volume | 1241 ų |
| Z (Molecules per unit cell) | 4 |
Table 2: Selected Intramolecular Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| S-O(1) | 1.44 |
| S-O(2) | 1.45 |
| S-C(1) | 1.77 |
| S-C(8) | 1.77 |
| O(1)-S-O(2) | 119.2° |
| C(1)-S-C(8) | 104.9° |
| O(1)-S-C(1) | 108.6° |
| O(2)-S-C(1) | 108.3° |
| O(1)-S-C(8) | 108.4° |
| O(2)-S-C(8) | 106.9° |
Note: The atomic numbering is based on the original thesis and may not follow current conventions.
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of a small molecule like this compound involves a series of well-defined experimental steps.
Synthesis and Purification
This compound can be synthesized through various methods, a common one being the Friedel-Crafts sulfonylation of toluene (B28343) with p-toluenesulfonyl chloride in the presence of a Lewis acid catalyst. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to obtain a high-purity crystalline powder.
Single Crystal Growth
Obtaining a high-quality single crystal is a critical prerequisite for X-ray diffraction analysis. Common techniques for growing single crystals of small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed in a sealed container with a larger volume of a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector as the crystal is rotated through a series of angles.
Data Processing
The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the individual reflections are integrated, corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption), and a final data file is generated.
Structure Solution and Refinement
The processed diffraction data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using various crystallographic R-factors.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the determination of a small molecule crystal structure.
Caption: Experimental workflow for determining the crystal structure of a small molecule.
Conclusion
While a contemporary, fully detailed crystal structure of this compound is not available in public databases, historical data provides valuable insight into its solid-state conformation. The experimental protocols outlined in this guide represent the current standard for small molecule crystallography and are essential for researchers in chemistry, materials science, and drug development. A modern redetermination of the crystal structure of this compound would be a valuable addition to the structural chemistry landscape, allowing for a more precise understanding of its intermolecular interactions and packing motifs, which could inform the design of new materials and pharmaceutical compounds.
An In-depth Technical Guide to the Electrochemical Properties of Di-p-tolyl sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of Di-p-tolyl sulfone. Due to a lack of specific experimental data in the public domain for this compound, this document focuses on the well-established electrochemical behavior of the broader class of diaryl sulfones. It serves as a foundational resource, offering detailed experimental protocols and theoretical insights to enable researchers to determine the specific electrochemical characteristics of this compound.
Introduction to the Electrochemistry of Diaryl Sulfones
Diaryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group connected to two aryl groups. The electrochemical behavior of these compounds is primarily centered around the reduction of the sulfone moiety and the oxidation of the aromatic rings. These properties are of significant interest in various fields, including materials science for the development of high-voltage electrolytes in lithium-ion batteries and in medicinal chemistry for understanding the metabolic pathways of sulfone-containing drugs.
The electrochemical reduction of diaryl sulfones typically involves the cleavage of a carbon-sulfur bond. This process is generally irreversible and occurs at negative potentials. The exact reduction potential is influenced by the nature of the substituents on the aryl rings. Electron-withdrawing groups tend to facilitate reduction, shifting the potential to less negative values, while electron-donating groups have the opposite effect.
The oxidation of diaryl sulfones is associated with the aromatic rings and occurs at positive potentials. The presence of the electron-withdrawing sulfonyl group makes the aromatic rings less susceptible to oxidation compared to unsubstituted arenes. Similar to reduction, the oxidation potential is sensitive to the nature and position of substituents on the aryl rings.
Quantitative Electrochemical Data
Table 1: Reduction Properties of this compound
| Parameter | Value | Units | Conditions (Solvent, Electrolyte, Scan Rate) |
| Onset Reduction Potential (Epc, onset) | V | ||
| Peak Reduction Potential (Epc) | V | ||
| Peak Current (ipc) | µA | ||
| Half-Peak Potential (Ep/2) | V | ||
| Diffusion Coefficient (D) | cm2/s | ||
| Electron Transfer Coefficient (α) | |||
| Number of Electrons Transferred (n) |
Table 2: Oxidation Properties of this compound
| Parameter | Value | Units | Conditions (Solvent, Electrolyte, Scan Rate) |
| Onset Oxidation Potential (Epa, onset) | V | ||
| Peak Oxidation Potential (Epa) | V | ||
| Peak Current (ipa) | µA | ||
| Half-Peak Potential (Ep/2) | V | ||
| Diffusion Coefficient (D) | cm2/s | ||
| Electron Transfer Coefficient (1-α) | |||
| Number of Electrons Transferred (n) |
Experimental Protocols
This section outlines a detailed methodology for determining the electrochemical properties of this compound using cyclic voltammetry (CV).
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE), platinum electrode, or gold electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
-
Solvent: Acetonitrile (ACN), Dimethylformamide (DMF), or Dichloromethane (DCM) of electrochemical grade.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or Tetrabutylammonium perchlorate (B79767) (TBAP) (0.1 M).
-
Analyte: this compound (of high purity).
-
Inert Gas: Argon or Nitrogen.
Instrumentation
-
Potentiostat/Galvanostat with a three-electrode setup.
Experimental Procedure
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen solvent to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Prepare a stock solution of this compound in the electrolyte solution at a concentration of 1-5 mM.
-
Electrode Polishing: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the chosen solvent, and then dry it.
-
Electrochemical Cell Setup: Assemble the three-electrode cell. The working and counter electrodes should be immersed in the analyte solution. The reference electrode should be placed in a separate compartment connected by a salt bridge or in close proximity to the working electrode.
-
Deaeration: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window. For reduction, a typical range is from 0 V to -2.5 V vs. Ag/AgCl. For oxidation, a range from 0 V to +2.0 V vs. Ag/AgCl can be used. These ranges should be adjusted based on the observed electrochemical events.
-
Set the scan rate. Start with a scan rate of 100 mV/s. Perform scans at various rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the electrochemical process.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the peak potentials (Ep) and peak currents (ip) from the voltammogram.
-
Investigate the relationship between the peak current and the square root of the scan rate (ν1/2). A linear relationship suggests a diffusion-controlled process.
-
Analyze the shape and reversibility of the peaks. For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV at 25 °C, where n is the number of electrons transferred.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Electrochemical reduction of a diaryl sulfone.
Cyclic voltammetry experimental workflow.
Conclusion
This technical guide provides a framework for understanding and investigating the electrochemical properties of this compound. While specific data for this compound is currently limited, the information presented on the broader class of diaryl sulfones, coupled with the detailed experimental protocols, empowers researchers to conduct their own comprehensive studies. The provided templates for data presentation and the visual workflows are designed to facilitate a systematic and thorough investigation into the electrochemical behavior of this and related compounds, which is crucial for advancements in materials science and drug development.
Thermal Stability and Decomposition of Di-p-tolyl Sulfone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-p-tolyl sulfone, a diaryl sulfone, is a molecule of interest in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for its application in processes requiring elevated temperatures. This technical guide provides a summary of the currently available information on the thermal properties of this compound. It is important to note that while extensive research exists for the thermal degradation of poly(ether sulfone)s (PES), which contain sulfone moieties, specific experimental data on the thermal decomposition of the individual this compound molecule is limited in publicly accessible literature. This document, therefore, also presents generalized experimental protocols and potential decomposition pathways based on the behavior of structurally related aromatic sulfones.
Introduction to this compound
This compound, also known as bis(4-methylphenyl) sulfone, is a crystalline solid with a melting point in the range of 158-160 °C.[1] It is soluble in solvents like chloroform. While its applications include use in the synthesis of isomeric p-tolylpyridines via photochemical decomposition, its behavior under thermal stress is less documented.[1] The study of its thermal properties is essential for defining its processing limits and understanding potential degradation products.
Thermal Stability and Decomposition Analysis
In general, the thermal decomposition of aromatic sulfones in an inert atmosphere is expected to occur at temperatures above 400 °C.[2] A primary decomposition pathway involves the cleavage of the carbon-sulfur bond. Studies on poly(ether sulfone)s show the elimination of sulfur dioxide (SO₂) at temperatures above 450 °C, leading to the formation of biphenyl-type structures.[2] At higher temperatures (above 500 °C), further fragmentation can lead to the formation of various aromatic compounds, including benzene, toluene, and phenol, as well as dibenzofuran (B1670420) units.[2]
It is important to emphasize that these decomposition pathways are observed in a polymer matrix and may differ for the discrete this compound molecule. The presence of ether linkages in PES also influences the degradation mechanism, which would not be a factor for this compound.
Quantitative Data
A thorough search of scientific literature did not yield specific quantitative data (e.g., onset decomposition temperature, peak decomposition temperature, activation energy) from thermogravimetric analysis or differential scanning calorimetry for this compound. Therefore, a data table for these parameters cannot be provided at this time.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments that would be required to characterize the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place approximately 5-10 mg of this compound powder into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used for kinetic analysis.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative thermogravimetric (DTG) curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal transitions (e.g., glass transitions, solid-solid transitions) of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: A purge of inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating and Cooling Rates: A typical heating and cooling rate is 10 °C/min. The sample is often subjected to a heat-cool-heat cycle to erase its thermal history.
-
Temperature Range: The temperature range should encompass the expected melting point (e.g., from 25 °C to 200 °C).
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point (Tm) is determined as the peak temperature of the melting endotherm, and the enthalpy of fusion (ΔHf) is calculated from the area of the peak.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products generated from the thermal decomposition of this compound.
Methodology:
-
Instrument Setup: A pyrolysis unit is directly coupled to a gas chromatograph-mass spectrometer system.
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample holder.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: The sample is rapidly heated to a specific decomposition temperature (e.g., 600 °C) in an inert atmosphere (helium). Stepwise pyrolysis at different temperatures can also be performed to observe the evolution of different products.
-
-
GC-MS Analysis:
-
The pyrolysis products are swept into the GC column by a carrier gas (helium).
-
GC Column: A capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane phase) is used.
-
GC Oven Program: A temperature program is used to separate the pyrolysis products based on their boiling points.
-
MS Detection: The separated components are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification by comparing the obtained mass spectra with spectral libraries (e.g., NIST).
-
Mandatory Visualizations
As specific decomposition pathways for this compound are not detailed in the literature, a generalized decomposition pathway for a diaryl sulfone is proposed below based on the information from related compounds.
Caption: Generalized thermal decomposition pathway for a diaryl sulfone.
The following diagram illustrates a typical experimental workflow for the thermal analysis of a chemical compound like this compound.
Caption: Experimental workflow for thermal analysis.
Conclusion
The thermal stability and decomposition of this compound remain an area that requires further experimental investigation. While a general understanding of the degradation of the aromatic sulfone group can be inferred from the extensive research on poly(ether sulfone)s, specific quantitative data and detailed decomposition pathways for the this compound molecule are not currently available. The experimental protocols provided in this guide offer a robust framework for researchers to conduct a thorough thermal analysis of this compound. Such studies would be invaluable for defining its processing parameters and for predicting its behavior in high-temperature applications.
References
Di-p-tolyl sulfone mechanism of action in polymers
An In-depth Technical Guide on the Role and Mechanism of Diaryl Sulfones in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the mechanism of action of diaryl sulfones within polymer science, with a specific focus on their role in forming high-performance thermoplastics. While di-p-tolyl sulfone is recognized for its applications as a high-temperature solvent and a precursor in organic synthesis, its direct role as a monomer in polymerization is not extensively documented. Therefore, this guide will address the well-established mechanisms of action of structurally analogous and industrially significant diaryl sulfones, such as 4,4'-dichlorodiphenyl sulfone (DCDPS), in the synthesis of poly(arylene ether sulfone)s (PAES). We will explore the underlying chemistry of polymerization, detail experimental protocols, present quantitative data on polymer properties, and visualize the key mechanistic pathways.
Introduction to this compound and the Diaryl Sulfone Moiety in Polymers
This compound is an aromatic sulfone with the chemical formula (CH₃C₆H₄)₂SO₂. It is a high-melting-point solid (158-160 °C) primarily utilized as a high-temperature solvent in various industrial processes, including the production of certain polymers and resins[1][2]. Its thermal stability makes it a suitable medium for high-temperature reactions[1][3]. Additionally, it serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs)[3][][5][6].
While this compound itself is not a common monomer, the core diaryl sulfone moiety is fundamental to a class of high-performance amorphous thermoplastics known as sulfone polymers (e.g., Polysulfone (PSU), Polyethersulfone (PES), and Polyphenylene sulfone (PPSU))[7][8]. These polymers are renowned for their exceptional thermal stability, mechanical strength, resistance to hydrolysis, and broad temperature service range (-100 to +200 °C)[7][8]. The key to these properties lies in the chemical nature of the sulfone group integrated into the polymer backbone.
Core Mechanism of Action: The Sulfone Group in Poly(Arylene Ether Sulfone) Synthesis
The primary mechanism through which diaryl sulfones are incorporated into a polymer backbone is nucleophilic aromatic substitution (SNAr) polymerization . The sulfone group (-SO₂-) acts as a powerful electron-withdrawing group, which is the cornerstone of its mechanism of action.
Activation of the Aryl Ring: The -SO₂- group strongly deactivates the aromatic rings to which it is attached, making the ortho and para positions electron-deficient. This electron deficiency makes the carbon atoms at these positions susceptible to attack by strong nucleophiles. When a halogen (typically chlorine or fluorine) is positioned para to the sulfone bridge, as in 4,4'-dichlorodiphenyl sulfone (DCDPS), the carbon-halogen bond is significantly activated for nucleophilic displacement[7][9].
Polycondensation Reaction: The synthesis of PAES is a step-growth polycondensation reaction. It typically involves reacting an activated dihalo-diaryl sulfone monomer with an aromatic diphenoxide (the salt of a bisphenol, such as bisphenol A or bisphenol S). The reaction is carried out in a high-boiling polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP)) in the presence of a weak base, like potassium carbonate (K₂CO₃), at elevated temperatures (130-190 °C)[10][11][12].
The role of the base is to deprotonate the hydroxyl groups of the bisphenol, forming the highly nucleophilic phenoxide anions in situ. These phenoxides then attack the electron-deficient carbon atoms on the diaryl sulfone monomer, displacing the halide ions and forming a stable ether linkage (-O-). This process repeats, extending the polymer chain and yielding high molecular weight polymers[9][10].
Below is a diagram illustrating the fundamental polymerization mechanism.
Experimental Protocols
Detailed and precise experimental procedures are critical for synthesizing high-quality sulfone polymers. Below are representative protocols for polymer synthesis and subsequent membrane formation, based on published methodologies[10][11][13].
Protocol for Synthesis of a Sulfonated Poly(Arylene Ether Sulfone) (SPAES)
This protocol describes a typical polycondensation reaction to create a sulfonated copolymer, which is often used in applications like proton exchange membranes.
-
Monomer Preparation: Accurately weigh stoichiometric amounts of 4,4'-dichlorodiphenyl sulfone (DCDPS), a sulfonated dihalide monomer (e.g., 3,3'-disulfonate-4,4'-dichlorodiphenyl sulfone, SDCDPS), and a bisphenol (e.g., 4,4'-biphenol).
-
Reaction Setup: Charge a 3-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with the monomers, an excess of anhydrous potassium carbonate (K₂CO₃), N,N-dimethylacetamide (DMAc) as the solvent, and toluene (B28343) as an azeotropic agent[11].
-
Azeotropic Dehydration: Heat the reaction mixture to reflux at approximately 135-140 °C for 4-6 hours to remove water via the toluene-water azeotrope. This step is crucial as water can interfere with the polymerization[11][13].
-
Polymerization: After removing the Dean-Stark trap, slowly raise the temperature to 165-170 °C to distill off the toluene. Maintain the reaction at this temperature under a nitrogen atmosphere for 18-20 hours. The solution will become increasingly viscous as the polymer chains grow[11][13].
-
Polymer Isolation and Purification: Cool the viscous solution and precipitate the polymer by pouring it into a non-solvent like isopropanol (B130326) or methanol (B129727) under vigorous stirring.
-
Washing: Filter the fibrous polymer and wash it extensively with deionized water to remove the solvent and salt byproducts.
-
Drying: Dry the final polymer product in a vacuum oven at 60-80 °C for 24 hours[13].
Protocol for Membrane Casting
For applications in filtration or fuel cells, the synthesized polymer is often cast into a thin membrane.
-
Solution Preparation: Dissolve a specific weight percentage (e.g., 5-10 wt%) of the dried polymer in a suitable solvent (e.g., DMAc or NMP) to form a homogeneous casting solution[11][13].
-
Casting: Filter the solution and cast it onto a clean, flat glass plate.
-
Solvent Evaporation: Dry the cast film in a vacuum oven at 80 °C for 48 hours to slowly remove the solvent, resulting in a free-standing membrane[13].
-
Acidification (for SPAES): To convert sulfonated polymers from their salt form to the protonated acid form, immerse the membrane in a dilute sulfuric acid solution (e.g., 1 M H₂SO₄) at 60 °C for 2 hours, followed by thorough washing with deionized water[13].
The general workflow for synthesis and characterization is outlined below.
Data Presentation: Properties of Sulfone Polymers
The incorporation of the diaryl sulfone moiety imparts a unique and highly desirable set of properties to the resulting polymers. The following tables summarize key quantitative data for representative sulfone polymers, demonstrating the impact of the sulfone group.
Table 1: Thermal Properties of Various Sulfone Polymers
| Polymer | Glass Transition Temp. (T_g), °C | Heat Deflection Temp. (HDT), °C | Decomposition Temp. (5% loss), °C | Reference(s) |
| Polysulfone (PSU) | 180 - 190 | 174 | ~500 | [8][12] |
| Polyethersulfone (PESU/PES) | 220 - 230 | 204 | >500 | [8][14] |
| Polyphenylene Sulfone (PPSU) | 220 | 207 | ~550 | [8][15] |
| SPAES (sulfonated) | 85 - 90 (aliphatic modified) | - | ~222 | [13][16] |
Note: Thermal properties can vary based on molecular weight, specific monomer composition, and measurement conditions.
Table 2: Mechanical and Physical Properties of Sulfone Polymers
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Water Absorption (24h, %) | Reference(s) |
| Polysulfone (PSU) | 70 | 2.5 | 0.22 | [17] |
| Polyethersulfone (PESU/PES) | 84 | 2.6 | 0.3 | [14] |
| Polyphenylene Sulfone (PPSU) | 70 - 80 | 2.3 - 2.4 | 0.37 | [15] |
| Carbon Fiber/PSU Composite | 3700 - 4020 | - | Low | [17] |
Conclusion
The mechanism of action of the diaryl sulfone group in polymers is centered on its powerful electron-withdrawing nature, which activates adjacent positions on the aromatic ring for nucleophilic aromatic substitution. This fundamental principle enables the synthesis of a robust class of high-performance poly(arylene ether sulfone)s. While this compound is a valuable compound in its own right, its structural cousins like DCDPS are the key building blocks that, through the SNAr mechanism, create polymers with exceptional thermal, mechanical, and chemical stability. Understanding this mechanism is crucial for researchers in materials science and related fields for the continued development of advanced polymers tailored for demanding applications.
References
- 1. This compound [myskinrecipes.com]
- 2. 二对甲苯酰硫 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 5. This compound | 599-66-6 [chemicalbook.com]
- 6. labshake.com [labshake.com]
- 7. Polysulfone - Wikipedia [en.wikipedia.org]
- 8. Sulfone Polymers | Syensqo [syensqo.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Structure, Mechanical and Thermal Properties of Polyphenylene Sulfide and Polysulfone Impregnated Carbon Fiber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. matec-conferences.org [matec-conferences.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Gas-Phase Heat of Formation of Di-p-Tolyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of di-p-tolyl sulfone, with a specific focus on its gas-phase heat of formation. The information presented herein is crucial for understanding the molecule's stability and energetic characteristics, which are fundamental parameters in computational chemistry, reaction modeling, and drug design.
Core Quantitative Data
The experimentally determined thermochemical data for this compound is summarized in the table below. These values are based on the work of Mackle and O'Hare (1961), as cited by the National Institute of Standards and Technology (NIST) Chemistry WebBook.
| Thermochemical Quantity | Value (kJ/mol) | Uncertainty (kJ/mol) |
| Standard Enthalpy of Formation of Solid (ΔfH°solid) | -202 | ± 3 |
| Enthalpy of Sublimation (ΔsubH°) | 118 | ± 3 |
| Standard Enthalpy of Formation of Gas (ΔfH°gas) | -84 | ± 4 |
Experimental Protocols
Determination of the Standard Enthalpy of Combustion of the Solid (ΔcH°solid)
The primary experimental technique for determining the enthalpy of formation of organic compounds is combustion calorimetry .
Apparatus: A rotating-bomb calorimeter is typically employed for sulfur-containing compounds. This apparatus consists of a high-pressure stainless steel vessel (the "bomb") which is placed within a larger, insulated water jacket (the calorimeter).
Procedure:
-
Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within the bomb. A known amount of a combustion aid, such as mineral oil, may be used to ensure complete combustion. A fuse wire is connected to electrodes and placed in contact with the sample.
-
Bomb Charging: A small, known amount of distilled water is added to the bomb to dissolve the acidic combustion products (sulfuric and nitric acids). The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to ~30 atm).
-
Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is meticulously recorded at regular intervals before, during, and after combustion. The temperature rise is corrected for heat exchange with the surroundings to obtain the adiabatic temperature change.
-
Product Analysis: After the combustion, the contents of the bomb are carefully analyzed to determine the extent of reaction and to quantify the amounts of nitric acid and sulfuric acid formed. This is crucial for applying the necessary thermochemical corrections.
-
Calculation: The energy of combustion at constant volume (ΔcU°) is calculated from the corrected temperature rise and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid). This value is then corrected to the standard state and converted to the standard enthalpy of combustion (ΔcH°solid).
Determination of the Enthalpy of Sublimation (ΔsubH°)
To determine the gas-phase heat of formation, the enthalpy of sublimation of the solid compound must be measured. The Knudsen effusion method is a common technique for this purpose.
Apparatus: A Knudsen cell, which is a small, thermostatted container with a very small orifice, is used. The cell is placed in a high-vacuum system, and the rate of mass loss due to effusion is measured.
Procedure:
-
Sample Loading: A small amount of this compound is placed in the Knudsen cell.
-
Measurement: The cell is heated to a series of constant temperatures in a high vacuum. The rate of mass loss through the orifice at each temperature is determined by a sensitive microbalance.
-
Calculation: The vapor pressure of the substance at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).
Logical Relationship for Determining Gas-Phase Heat of Formation
The gas-phase heat of formation is not measured directly but is calculated using Hess's Law, which connects the enthalpies of formation of the reactants and products of the combustion reaction.
In-Depth Technical Guide: Kinetics and Thermodynamics of Sulfuric Acid-Assisted Cleavage of Di-p-Tolyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetics and thermodynamics associated with the cleavage of di-p-tolyl sulfone facilitated by sulfuric acid. This process, a key reaction in understanding the stability and degradation pathways of diaryl sulfones, is of significant interest in various fields, including organic synthesis, materials science, and drug development, where the sulfone moiety is a common structural feature.
Reaction Overview and Mechanism
The cleavage of this compound in concentrated sulfuric acid at elevated temperatures results in the formation of p-toluenesulfonic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a protonated sulfone group is displaced by a sulfonating species present in the strong acidic medium.
The proposed signaling pathway for this reaction involves the following key steps:
Methodological & Application
Application Notes and Protocols for the Synthesis of Isomeric p-Tolylpyridines via Photolysis of Di-p-tolyl Sulfone
Abstract
This document provides detailed protocols for the synthesis of α-(2-), β-(3-), and γ-(4-) p-tolylpyridine isomers through the photochemical decomposition of di-p-tolyl sulfone in pyridine (B92270). The methodology is based on the established free-radical arylation of pyridines. This application note includes a comprehensive experimental protocol for the primary synthesis, as well as methods for the preparation of authentic p-tolylpyridine standards via Suzuki-Miyaura cross-coupling for analytical quantification. All quantitative data is summarized, and procedural workflows are visualized to aid researchers in replicating and adapting these methods for applications in medicinal chemistry and materials science.
Introduction
Substituted pyridines are a critical class of heterocyclic compounds widely utilized as scaffolds in drug discovery and as ligands in catalysis. The synthesis of specific isomers of p-tolylpyridines can be achieved through various methods, with photochemical arylation offering a direct route. The photolysis of this compound in pyridine generates p-tolyl radicals, which then react with the pyridine ring to form a mixture of α, β, and γ isomers.[1] The distribution of these isomers is a key aspect of this reaction, with studies indicating a preference for the β-isomer.[1] This application note details the photochemical synthesis and provides protocols for the synthesis of individual isomers for use as analytical standards, enabling accurate quantification of the product mixture.
Data Presentation
The photochemical reaction of this compound with pyridine yields a mixture of α, β, and γ-p-tolylpyridine isomers. The relative yields are influenced by the reaction conditions, such as the presence of a photosensitizer like acetone (B3395972).
| Reactant | Solvent | Irradiation Time (h) | Isomer | Isomer Distribution (%) | Overall Yield (%) (based on consumed sulfone) |
| This compound (0.015 M) | Pyridine | 50 | α-p-tolylpyridine | 29.5 | 18.5 |
| β-p-tolylpyridine | 53.4 | ||||
| γ-p-tolylpyridine | 17.1 | ||||
| This compound (0.015 M) | Pyridine:Acetone (1:1) | 20 | α-p-tolylpyridine | 30.1 | 16.2 |
| β-p-tolylpyridine | 52.8 | ||||
| γ-p-tolylpyridine | 17.1 |
Experimental Protocols
Protocol 1: Photochemical Synthesis of Isomeric p-Tolylpyridines
This protocol describes the synthesis of a mixture of p-tolylpyridine isomers from this compound.
Materials:
-
This compound (99%)
-
Pyridine (spectroscopic grade)
-
Acetone (spectroscopic grade, optional photosensitizer)
-
Anhydrous sodium sulfate
-
Deionized water
-
Quartz reaction vessel
-
400-W medium-pressure mercury arc lamp
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Prepare a 0.015 M solution of this compound in either 100 mL of pyridine or a 1:1 (v/v) mixture of pyridine and acetone in a quartz reaction vessel.[1]
-
Irradiate the solution at room temperature using a 400-W medium-pressure mercury arc lamp. For the pyridine-only solution, irradiate for 50 hours. For the pyridine-acetone solution, irradiate for 20 hours.[1]
-
After irradiation, transfer the solution to a round-bottomed flask and remove the solvent(s) using a rotary evaporator.[1]
-
To the oily residue, add 50 mL of benzene and transfer the solution to a separatory funnel. Wash the benzene solution with 3 x 30 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.[1]
-
The resulting residue contains a mixture of unreacted this compound and the isomeric p-tolylpyridines. Analyze the product mixture using gas chromatography (GC) as described in Protocol 3.
Protocol 2: Synthesis of Authentic p-Tolylpyridine Standards via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of individual α, β, and γ-p-tolylpyridine isomers for use as analytical standards.
Materials:
-
2-Bromopyridine, 3-Bromopyridine, or 4-Bromopyridine
-
p-Tolylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the respective bromopyridine (1.0 mmol), p-tolylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of 5 mL of isopropanol and 5 mL of deionized water.[2]
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) to the mixture.[2]
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring for 4 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with 3 x 20 mL of ethyl acetate.
-
Combine the organic layers and wash with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure p-tolylpyridine isomer.
-
Confirm the identity and purity of the isolated isomer using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Characterization Data for p-Tolylpyridine Isomers:
-
α-(2-)-p-Tolylpyridine:
-
¹H NMR (CDCl₃): δ 8.68 (d, 1H), 7.95 (d, 2H), 7.72 (t, 1H), 7.65 (d, 1H), 7.27 (d, 2H), 7.20 (m, 1H), 2.41 (s, 3H).
-
¹³C NMR (CDCl₃): δ 157.9, 149.5, 139.1, 136.8, 136.6, 129.4, 128.9, 124.3, 121.8, 120.5, 21.3.
-
MS (EI): m/z 169 (M+), 168, 154.
-
-
β-(3-)-p-Tolylpyridine:
-
¹H NMR (CDCl₃): δ 8.85 (d, 1H), 8.58 (dd, 1H), 7.87 (dt, 1H), 7.52 (d, 2H), 7.37 (dd, 1H), 7.28 (d, 2H), 2.42 (s, 3H).
-
¹³C NMR (CDCl₃): δ 150.8, 148.2, 138.2, 135.2, 134.4, 133.3, 129.8, 127.0, 123.6, 21.2.
-
MS (EI): m/z 169 (M+), 168, 154.
-
-
γ-(4-)-p-Tolylpyridine:
-
¹H NMR (CDCl₃): δ 8.65 (d, 2H), 7.55 (d, 2H), 7.45 (d, 2H), 7.28 (d, 2H), 2.42 (s, 3H).
-
¹³C NMR (CDCl₃): δ 150.3, 148.0, 138.5, 134.8, 129.8, 127.0, 121.6, 21.2.
-
MS (EI): m/z 169 (M+), 168, 154.
-
Protocol 3: Gas Chromatography (GC) Analysis of p-Tolylpyridine Isomers
This protocol describes the GC method for the separation and quantification of the p-tolylpyridine isomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Shimadzu GC-3AF or equivalent with a flame ionization detector (FID).[1]
-
Column: 3 m x 3 mm column packed with 5% OV-210 on Shimalite W.[1]
-
Carrier Gas: Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 10 minutes.
Procedure:
-
Prepare a stock solution of the crude reaction mixture in acetone.
-
Prepare calibration standards of the authentic α, β, and γ-p-tolylpyridine isomers in acetone at known concentrations.
-
Inject 1 µL of each standard and the sample solution into the GC.
-
Identify the peaks corresponding to the p-tolylpyridine isomers by comparing their retention times with those of the authentic standards.
-
Quantify the amount of each isomer in the reaction mixture by constructing a calibration curve from the peak areas of the standards.
Visualizations
Caption: Proposed reaction mechanism for the photochemical synthesis of p-tolylpyridines.
Caption: Experimental workflow for the synthesis and analysis of p-tolylpyridines.
References
Di-p-tolyl Sulfone: A Versatile Precursor in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di-p-tolyl sulfone, a symmetrical diaryl sulfone, serves as a valuable and versatile precursor in various organic transformations. Its robust chemical nature, coupled with the reactivity of the aromatic rings and the potential for modification at the sulfonyl group, makes it an attractive starting material for the synthesis of a range of organic molecules. This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing this compound, including photochemical arylation, and discusses its potential in other significant organic reactions.
Application Notes
This compound is primarily utilized in reactions that leverage the cleavage of the carbon-sulfur bond or the functionalization of the tolyl groups. Key applications include:
-
Photochemical Synthesis of Biaryls: Ultraviolet irradiation of this compound in an aromatic solvent induces homolytic cleavage of a carbon-sulfur bond, generating a p-tolyl radical. This radical can then undergo arylation with the solvent molecule, providing a pathway to unsymmetrical biaryls. A notable example is the synthesis of isomeric p-tolylpyridines.
-
Potential in Olefination Reactions: While not as common as other sulfones, derivatives of this compound could potentially be employed in olefination reactions like the Julia-Kocienski olefination. This would require modification to introduce a suitable leaving group on an adjacent carbon.
-
Precursor to Functionalized Diaryl Sulfones: The tolyl methyl groups and the aromatic rings of this compound are amenable to various functionalization reactions. For instance, metalation of the ortho-positions of the aromatic rings allows for the introduction of a wide range of electrophiles, leading to the synthesis of functionalized diaryl sulfone derivatives with potential applications in medicinal chemistry and materials science.
Experimental Protocols
Photochemical Synthesis of Isomeric p-Tolylpyridines
This protocol is adapted from the work of Nakabayashi et al. and describes the synthesis of α-, β-, and γ-p-tolylpyridines via the photolysis of this compound in pyridine (B92270).[1]
Reaction Scheme:
(Image of the reaction scheme: this compound is irradiated with UV light in pyridine to yield α-p-tolylpyridine, β-p-tolylpyridine, and γ-p-tolylpyridine)
Materials:
-
This compound
-
Pyridine (spectroscopic grade)
-
Acetone (optional, as a sensitizer)
-
Anhydrous sodium sulfate
-
Quartz reaction vessel
-
Medium-pressure mercury arc lamp (400 W)
-
Rotary evaporator
-
Gas chromatograph (GC)
Procedure:
-
Prepare a 0.015 M solution of this compound in 100 mL of pyridine in a quartz reaction vessel.
-
Irradiate the solution at room temperature with a 400 W medium-pressure mercury arc lamp for 50 hours.
-
After irradiation, remove the pyridine using a rotary evaporator.
-
Dissolve the residue in benzene and wash with water to remove any remaining pyridine and other water-soluble byproducts.
-
Dry the benzene solution over anhydrous sodium sulfate.
-
Analyze the product mixture by gas chromatography to determine the yields of the isomeric p-tolylpyridines.
Quantitative Data:
| Product | Yield (%)[1] | Isomer Distribution (%)[1] |
| α-p-Tolylpyridine | 5.8 | 32.8 |
| β-p-Tolylpyridine | 8.2 | 46.3 |
| γ-p-Tolylpyridine | 3.7 | 20.9 |
| Total Yield | 17.7 | 100 |
Notes:
-
The reaction can also be performed in a 1:1 mixture of pyridine and acetone, which can enhance the rate of conversion.[1]
-
The isomer distribution is notably different from other methods of p-tolylation of pyridine, suggesting a specific reaction mechanism involving a sulfone-pyridine complex.[1]
Experimental Workflow:
Caption: Workflow for the photochemical synthesis of p-tolylpyridines.
Directed ortho-Metalation of this compound (General Protocol)
This protocol describes a general procedure for the ortho-lithiation of a diaryl sulfone, followed by quenching with an electrophile. The sulfone group acts as a directed metalation group (DMG), facilitating deprotonation at the ortho-position.
Reaction Scheme:
(Image of the reaction scheme: this compound reacts with n-butyllithium to form an ortho-lithiated intermediate, which then reacts with a generic electrophile 'E+' to yield an ortho-substituted this compound)
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., trimethylsilyl (B98337) chloride, dimethylformamide, etc.)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Schlenk flask and other oven-dried glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the chosen electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (reaction time will vary depending on the electrophile).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Quantitative Data:
Yields are highly dependent on the electrophile used.
| Electrophile | Product | Reported Yield Range (for analogous diaryl sulfones) |
| (CH₃)₃SiCl | ortho-Trimethylsilyl-di-p-tolyl sulfone | High |
| DMF | ortho-Formyl-di-p-tolyl sulfone | Moderate to High |
| CO₂ | ortho-Carboxy-di-p-tolyl sulfone | Moderate to High |
Experimental Workflow:
Caption: Workflow for the directed ortho-metalation of this compound.
Potential Applications in Advanced Synthesis
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. While typically employing heteroaryl sulfones, the core reactivity relies on the stabilization of an α-carbanion by the sulfone group. A p-tolyl group is not electron-withdrawing enough to be a good leaving group in the key Smiles rearrangement step. Therefore, this compound itself is not a suitable substrate. However, a synthetic route could be envisaged where one of the p-tolyl groups is replaced by a suitable heteroaryl group, thus making it a viable precursor for this reaction.
General Reaction Mechanism:
Caption: General mechanism of the Julia-Kocienski olefination.
Polymer Synthesis
Diaryl sulfones are key building blocks for high-performance polymers such as poly(ether sulfone)s (PES) and polysulfones (PSU). These materials are known for their high thermal stability, mechanical strength, and chemical resistance. Typically, monomers like 4,4'-dichlorodiphenyl sulfone are used in polycondensation reactions with bisphenols. While this compound is not a standard monomer for these polymers due to the lack of suitable leaving groups for polycondensation, it could potentially be functionalized, for example, through benzylic bromination of the methyl groups, to create a novel monomer for polyester (B1180765) or polyether synthesis.
Conclusion
This compound is a readily available and stable compound that serves as a useful precursor in organic synthesis. Its application in photochemical arylations is well-established, providing a straightforward route to substituted pyridines. Furthermore, its structure allows for functionalization through directed metalation, opening up pathways to a variety of substituted diaryl sulfones. While its direct use in other named reactions like the Julia-Kocienski olefination or as a monomer in poly(sulfone) synthesis is not straightforward, its potential as a starting material for the synthesis of more complex sulfone-containing molecules makes it a compound of interest for synthetic chemists in both academic and industrial research.
References
Application Notes and Protocols for Di-p-tolyl Sulfone in OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of di-p-tolyl sulfone and its derivatives in the preparation of materials for Organic Light-Emitting Diodes (OLEDs). The protocols outlined below are based on published research and are intended to serve as a guide for the synthesis and fabrication of high-performance OLED devices.
Introduction to this compound in OLEDs
This compound and its derivatives have emerged as a critical class of materials in the advancement of OLED technology. The sulfone group (SO₂) acts as a strong electron acceptor, which, when incorporated into a molecular structure with electron-donating moieties, creates a "push-pull" or donor-acceptor (D-A) architecture. This design is fundamental to the development of highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters and stable host materials.[1]
The key advantages of using sulfone-based materials in OLEDs include:
-
High Triplet Energy: This is crucial for hosting blue phosphorescent and TADF emitters, preventing energy loss and enhancing device efficiency.[2][3]
-
Good Thermal and Electrochemical Stability: The inherent stability of the sulfone group contributes to the operational lifetime of the OLED device.[2]
-
Efficient Electron Injection and Transport: The electron-deficient nature of the sulfone group facilitates the injection and transport of electrons, leading to a better balance of charge carriers within the emissive layer.[2][3]
-
Wide Band Gaps: This property is beneficial for achieving deep blue emission.[2]
Applications of this compound Derivatives
Derivatives of this compound are versatile and have been successfully utilized in several key roles within the OLED device structure:
-
Host Materials: They serve as a solid-state matrix for phosphorescent or TADF emitters in the emissive layer. Their high triplet energy ensures efficient energy transfer to the dopant, leading to high quantum efficiencies.[2][4]
-
TADF Emitters: By combining the this compound acceptor with suitable donor groups, molecules exhibiting TADF can be synthesized. These materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[5][6]
-
Electron-Transport Materials: The electron-accepting nature of the sulfone core makes these materials suitable for use in electron-transport layers, facilitating the movement of electrons from the cathode to the emissive layer.[7]
Quantitative Performance Data
The following tables summarize the performance of various OLED devices utilizing this compound derivatives as either the host or the emitter.
Table 1: Performance of OLEDs with Sulfone-Based Host Materials
| Host Material | Emitter | External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | Color | Reference |
| BTPS | Phosphorescent | 22% | > 46 | Blue | [2] |
| BTPS | Phosphorescent | 28% | > 105 | Green | [2] |
| mCPSOB | 4CzIPN (TADF) | 26.5% | - | Green | [4] |
| ME9 | 4CzIPN (TADF) | 14.1% | - | Green | [4] |
Table 2: Performance of OLEDs with Sulfone-Based TADF Emitters
| Emitter Material | Turn-on Voltage (V) | Max. Brightness (cd/m²) | External Quantum Efficiency (EQE) | CIE Coordinates (x, y) | Reference |
| DB16 | 4.0 | 178 | - | (0.17, 0.16) | [5][8] |
| DB17 | 3.5 | 660 | - | - | [5][8] |
| D1-DPS derivative | - | - | 5.05% | (0.152, 0.065) |
Experimental Protocols
The following are generalized protocols for the synthesis of a this compound derivative and the fabrication of an OLED device. These should be adapted based on specific molecular targets and laboratory conditions.
Protocol 1: Synthesis of a Bicarbazole-Diphenyl Sulfone Derivative
This protocol is based on the synthesis of bicarbazole-based materials with a diphenyl sulfone acceptor.[5]
Step 1: Synthesis of the Bicarbazole Donor
-
This step typically involves the coupling of carbazole (B46965) units to form a bicarbazole structure. Common methods include Ullmann or Buchwald-Hartwig coupling reactions.
Step 2: Bromination of the Bicarbazole Donor
-
The bicarbazole is brominated at specific positions to create reactive sites for the subsequent coupling reaction. This is often achieved using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) (DCM) or chloroform.
Step 3: Suzuki or Buchwald-Hartwig Coupling with the Sulfone Acceptor
-
The brominated bicarbazole is coupled with a boronic acid or ester derivative of diphenyl sulfone (for Suzuki coupling) or directly with a halogenated diphenyl sulfone in the presence of a palladium catalyst and a base (for Buchwald-Hartwig coupling).
-
Reaction Conditions (Illustrative):
-
Reactants: Brominated bicarbazole, diphenyl sulfone boronic acid ester, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent: A mixture of toluene (B28343), ethanol, and water.
-
Temperature: Reflux (typically 80-110 °C).
-
Atmosphere: Inert (Nitrogen or Argon).
-
-
Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to achieve high purity suitable for OLED applications.
Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol describes the fabrication of a multi-layer OLED using spin-coating for the organic layers and thermal evaporation for the metallic layers.[5]
Device Structure: ITO / PEDOT:PSS (40 nm) / Emitter (50 nm) / TPBi (25 nm) / LiF (1 nm) / Al (120 nm)
1. Substrate Cleaning:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential sonication in chloroform, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 20 minutes to improve the work function of the ITO and remove any residual organic contaminants.[5]
2. Deposition of the Hole Injection Layer (HIL):
-
Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate at 2000 rpm.[5]
-
Anneal the substrate at 125 °C for 20 minutes.[5]
3. Deposition of the Emissive Layer (EML):
-
Prepare a solution of the this compound-based emitter in a suitable solvent (e.g., toluene or chlorobenzene) at a concentration of 5-7 mg/mL.[5]
-
In an inert atmosphere (glovebox), spin-coat the emitter solution onto the PEDOT:PSS layer at 2000 rpm to achieve a thickness of approximately 50 nm.[5]
-
Anneal the substrate at 100 °C for 15 minutes inside the glove box.[5]
4. Deposition of the Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode:
-
Transfer the substrates to a thermal evaporation chamber without breaking the inert atmosphere.
-
Deposit a 25 nm layer of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) as the ETL.[5]
-
Deposit a 1 nm layer of lithium fluoride (B91410) (LiF) as the EIL.[5]
-
Deposit a 120 nm layer of aluminum (Al) as the cathode.[5]
5. Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere.
Visualizations
Caption: Synthesis workflow for a donor-acceptor type sulfone-based OLED material.
Caption: General workflow for the fabrication of a solution-processed OLED device.
Caption: Energy level diagram illustrating the TADF mechanism.
References
- 1. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dspace.lu.lv [dspace.lu.lv]
Application Notes and Protocols for the Synthesis of Di-p-tolyl Sulfone via Friedel-Crafts Sulfonylation of Toluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of di-p-tolyl sulfone through the Friedel-Crafts sulfonylation of toluene (B28343). This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and functional materials. Two primary methodologies are presented: a classical approach utilizing aluminum chloride as a Lewis acid catalyst and a modern, eco-friendly method employing solid acid catalysts. This guide includes reaction mechanisms, tabulated quantitative data, and step-by-step experimental procedures to ensure reproducible and efficient synthesis.
Introduction
The Friedel-Crafts sulfonylation is a fundamental electrophilic aromatic substitution reaction for the formation of sulfones. The reaction involves the sulfonylation of an aromatic ring, in this case, toluene, with a sulfonylating agent in the presence of a catalyst. The resulting diaryl sulfones are stable compounds with significant applications in medicinal chemistry and material science. The para-selectivity of the reaction with toluene is of particular interest, leading to the desired this compound isomer. This document outlines two effective methods for this synthesis, catering to different laboratory needs and environmental considerations.
Reaction Mechanism
The Friedel-Crafts sulfonylation of toluene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps involve the formation of a highly electrophilic sulfonylating agent, followed by the nucleophilic attack of the toluene ring, and subsequent re-aromatization.
Caption: Reaction mechanism of Friedel-Crafts sulfonylation of toluene.
Experimental Protocols
Two distinct protocols for the synthesis of this compound are provided below.
Protocol 1: Classical Friedel-Crafts Sulfonylation using Aluminum Chloride
This protocol details the traditional method for the Friedel-Crafts sulfonylation of toluene using p-toluenesulfonyl chloride as the sulfonylating agent and anhydrous aluminum chloride as the Lewis acid catalyst.
Materials:
-
Toluene (anhydrous)
-
p-Toluenesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (5% v/v)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (B145695) or other suitable solvent for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Reagent Charging: To the flask, add anhydrous toluene (e.g., 50 mL) and cool the flask in an ice bath.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (e.g., 1.1 equivalents) to the cooled toluene with stirring.
-
Addition of Sulfonylating Agent: Dissolve p-toluenesulfonyl chloride (e.g., 1 equivalent) in anhydrous dichloromethane and add this solution to the dropping funnel. Add the p-toluenesulfonyl chloride solution dropwise to the stirred toluene-AlCl₃ mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold 5% hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a solid. Purify the this compound by recrystallization from a suitable solvent such as ethanol to obtain a crystalline solid.
-
Characterization: Characterize the purified product by determining its melting point (literature: 158-160 °C) and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Protocol 2: Eco-Friendly Sulfonylation using Solid Acid Catalysts
This protocol utilizes a reusable and environmentally friendly solid acid catalyst, such as Fe³⁺-montmorillonite, for the sulfonylation of toluene.[1][2] This method avoids the use of stoichiometric amounts of corrosive Lewis acids and simplifies the work-up procedure.
Materials:
-
Toluene
-
p-Toluenesulfonyl chloride or p-toluenesulfonic acid
-
Fe³⁺-montmorillonite catalyst
-
Suitable solvent (e.g., toluene can act as both reactant and solvent)
-
Ethanol for recrystallization
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
Catalyst Activation: Activate the Fe³⁺-montmorillonite catalyst by heating it in an oven at 120 °C for 2-3 hours before use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sulfonylating agent (p-toluenesulfonyl chloride or p-toluenesulfonic acid, e.g., 5 mmol), toluene (e.g., 20 mL), and the activated Fe³⁺-montmorillonite catalyst (e.g., 0.1 g).
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for the time specified in Table 1 (e.g., 4-8 hours).[1]
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by simple filtration. The catalyst can be washed, dried, and reused for subsequent reactions.
-
Product Isolation: Evaporate the toluene from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from ethanol.
-
Characterization: Confirm the identity and purity of the product by melting point determination and spectroscopic analysis.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound using various solid acid catalysts and sulfonylating agents, as reported by Choudary et al.[1][2]
| Entry | Catalyst | Sulfonylating Agent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Fe³⁺-mont | p-Toluenesulfonyl chloride | 4 | 120 | 92 |
| 2 | Zeolite beta | p-Toluenesulfonyl chloride | 8 | 120 | 85 |
| 3 | Fe³⁺-mont | p-Toluenesulfonic acid | 6 | 120 | 88 |
| 4 | Zeolite beta | p-Toluenesulfonic acid | 10 | 120 | 82 |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is illustrated below.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound via Friedel-Crafts sulfonylation of toluene is a robust and adaptable reaction. The classical method using aluminum chloride is effective but requires careful handling of moisture-sensitive and corrosive reagents. The use of solid acid catalysts offers a greener and more convenient alternative with high yields and catalyst recyclability. The choice of protocol will depend on the specific requirements of the laboratory, including scale, available resources, and environmental considerations. The detailed protocols and data provided herein should enable researchers to successfully synthesize this important chemical intermediate.
References
Application Notes and Protocols: Polystyrene-Supported Aluminum Triflate as a Catalyst for Di-p-tolyl Sulfone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of di-p-tolyl sulfone utilizing a heterogeneous catalyst, polystyrene-supported aluminum triflate (PS-Al(OTf)₃). This reusable and environmentally friendly catalyst offers a significant advantage over traditional homogeneous Lewis acids in Friedel-Crafts sulfonylation reactions.
Introduction
This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. Traditional synthesis methods often employ homogeneous Lewis acids like aluminum chloride, which suffer from drawbacks such as corrosivity, difficulty in separation from the reaction mixture, and the generation of significant aqueous waste during workup. Polystyrene-supported aluminum triflate emerges as a robust, solid-acid catalyst that facilitates a cleaner and more efficient synthesis. Its heterogeneous nature allows for easy recovery and recycling, aligning with the principles of green chemistry.
Catalyst Profile and Advantages
The use of polystyrene-supported aluminum triflate offers several key advantages over conventional methods for the synthesis of this compound.
| Feature | Description |
| Catalyst Type | Heterogeneous Lewis Acid |
| Support | Cross-linked Polystyrene |
| Active Species | Aluminum Triflate (Al(OTf)₃) |
| Key Advantages | - Reusability: The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. - Ease of Handling: As a stable, non-hygroscopic solid, it is easier and safer to handle than moisture-sensitive Lewis acids. - Simplified Work-up: The heterogeneous nature of the catalyst simplifies product purification, often requiring only filtration and solvent evaporation. - Reduced Waste: Eliminates the need for aqueous quenching and extraction steps, minimizing waste generation. - High Selectivity: Promotes the formation of the desired para-substituted product. |
Experimental Protocols
Protocol 1: Preparation of Polystyrene-Supported Aluminum Triflate (PS-Al(OTf)₃)
This protocol describes a general method for the immobilization of aluminum triflate onto a cross-linked polystyrene resin.
Materials:
-
Cross-linked polystyrene beads (e.g., Merrifield resin)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Silver Trifluoromethanesulfonate (B1224126) (AgOTf)
-
Anhydrous solvent (e.g., Carbon Disulfide, Dichloromethane)
-
Nitrogen or Argon atmosphere
Procedure:
-
Functionalization of Polystyrene: In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the cross-linked polystyrene beads in an anhydrous solvent.
-
Add anhydrous aluminum chloride (AlCl₃) to the suspension. The molar ratio of AlCl₃ to the functional groups on the resin should be optimized based on the desired catalyst loading.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, filter the resin and wash it extensively with the anhydrous solvent to remove any unreacted AlCl₃.
-
Dry the resulting polystyrene-supported aluminum chloride (PS-AlCl₃) under vacuum.
-
Anion Exchange: Suspend the dried PS-AlCl₃ in an anhydrous solvent.
-
Add a solution of silver trifluoromethanesulfonate (AgOTf) in the same solvent to the suspension. The molar ratio of AgOTf to the bound aluminum should be at least 3:1 to ensure complete exchange.
-
Stir the mixture at room temperature for 12-24 hours, protected from light.
-
Filter the resin to remove the precipitated silver chloride (AgCl) and the solution.
-
Wash the polystyrene-supported aluminum triflate (PS-Al(OTf)₃) resin thoroughly with the anhydrous solvent.
-
Dry the final catalyst under vacuum and store it in a desiccator.
Protocol 2: Synthesis of this compound
This protocol outlines the synthesis of this compound from toluene (B28343) and p-toluenesulfonic acid using the prepared PS-Al(OTf)₃ catalyst.
Materials:
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Polystyrene-supported aluminum triflate (PS-Al(OTf)₃) catalyst
-
Anhydrous solvent (optional, e.g., nitrobenzene, 1,2-dichloroethane)
Reaction Scheme:
Procedure:
-
In a round-bottom flask, add p-toluenesulfonic acid monohydrate and an excess of toluene (which can also serve as the solvent).
-
Add the polystyrene-supported aluminum triflate catalyst. The catalyst loading should be optimized, but a starting point of 10-20 mol% relative to the p-toluenesulfonic acid is recommended.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter to recover the catalyst. The catalyst can be washed with a suitable solvent (e.g., dichloromethane), dried, and stored for future use.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data Summary
The following table summarizes representative reaction parameters for the synthesis of this compound using PS-Al(OTf)₃. Please note that optimal conditions may vary and should be determined experimentally.
| Parameter | Value |
| Substrate 1 | Toluene |
| Substrate 2 | p-Toluenesulfonic acid monohydrate |
| Catalyst Loading | 10 - 20 mol% (relative to p-toluenesulfonic acid) |
| Reaction Temperature | Reflux |
| Reaction Time | 4 - 8 hours |
| Solvent | Toluene (excess) or inert solvent |
| Product Yield | High (typically >85%) |
| Catalyst Recyclability | Up to 5 cycles with minimal loss of activity |
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the key steps in the synthesis of this compound using the polystyrene-supported aluminum triflate catalyst.
Application Notes and Protocols for p-Tolylation via Photochemical Decomposition of Di-p-tolyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the use of di-p-tolyl sulfone as a photochemical precursor for p-tolylation reactions. This method offers a valuable tool for the introduction of a p-tolyl group onto various substrates, particularly heterocyclic compounds, which is a common motif in medicinal chemistry and materials science.
Introduction
This compound is a readily available and stable crystalline solid that undergoes photochemical decomposition upon UV irradiation to generate p-tolyl radicals.[1][2][3][4] These highly reactive intermediates can then engage in substitution reactions with a variety of substrates, leading to the formation of new carbon-carbon bonds. A notable application of this method is the p-tolylation of pyridines to furnish isomeric p-tolylpyridines.[1][2] The reaction can be enhanced by the use of a sensitizer (B1316253), such as acetone (B3395972), which promotes the photochemical conversion.[2]
Key Features
-
Mild Reaction Conditions: The reaction proceeds at room temperature using a common laboratory UV lamp.
-
Radical-Mediated Tolylation: Provides a method for C-C bond formation via a radical pathway.
-
Versatile Precursor: this compound is a stable, easy-to-handle solid precursor for generating p-tolyl radicals.[3]
-
Sensitizable Process: The reaction rate can be significantly increased by the addition of a sensitizer like acetone.[2]
Quantitative Data Summary
The photochemical p-tolylation of pyridine (B92270) using this compound yields a mixture of α-, β-, and γ-p-tolylpyridines. The presence of acetone as a sensitizer has a notable effect on the reaction efficiency.
| Substrate | Sensitizer | Irradiation Time (h) | Conversion (%) | Product Distribution (α:β:γ) | Total Yield (%) | Reference |
| Pyridine | None | 50 | 25 | 1.0 : 1.4 : 0.6 | 21 | [2] |
| Pyridine | Acetone (1:1 v/v) | 20 | 70 | 1.0 : 1.5 : 0.7 | 65 | [2] |
Experimental Protocols
Protocol 1: Photochemical p-Tolylation of Pyridine
This protocol describes the general procedure for the photochemical p-tolylation of pyridine using this compound.
Materials:
-
This compound (CAS 599-66-6)
-
Pyridine (anhydrous)
-
Acetone (optional, as a sensitizer)
-
Anhydrous sodium sulfate
-
Quartz reaction vessel
-
Medium-pressure mercury arc lamp (e.g., 400 W)
-
Rotary evaporator
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Reaction Setup: Prepare a 0.015 M solution of this compound in the desired solvent (either 100 mL of pyridine or a 1:1 mixture of pyridine and acetone) in a quartz reaction vessel.[2]
-
Irradiation: Place the reaction vessel in proximity to a 400 W medium-pressure mercury arc lamp and irradiate at room temperature. The irradiation time will vary depending on the presence of a sensitizer (typically 20 hours with acetone, 50 hours without).[2]
-
Work-up:
-
After the irradiation period, transfer the reaction mixture to a round-bottomed flask.
-
Remove the solvent (pyridine and/or acetone) using a rotary evaporator.[2]
-
To the residue, add benzene to precipitate any insoluble materials.
-
Filter the solution and wash the benzene layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
-
Analysis:
-
Carefully evaporate the majority of the benzene.
-
Transfer the oily residue to a volumetric flask and dilute to a known volume with acetone.
-
Analyze the resulting solution by gas chromatography (GC) to determine the amount of unreacted this compound and the yields of the isomeric p-tolylpyridines.[2] A suitable GC column is 5% OV-210 on Shimalite W.[2]
-
Identify and quantify the products by comparing their retention times and using calibration curves of authentic samples.[2]
-
Reaction Mechanisms and Workflows
The photochemical decomposition of this compound proceeds through the homolytic cleavage of a carbon-sulfur bond upon absorption of UV light. The resulting p-tolyl radical can then add to a substrate like pyridine.
Caption: Photochemical decomposition pathway of this compound and subsequent p-tolylation of pyridine.
The experimental workflow for this photochemical reaction is straightforward, involving preparation of the reaction mixture, irradiation, and subsequent workup and analysis.
Caption: Experimental workflow for the photochemical p-tolylation of pyridine.
Safety Precautions
-
UV radiation is harmful. Ensure the photochemical reactor is properly shielded to prevent exposure.
-
Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.
-
Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
References
- 1. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
Application Notes and Protocols for the Synthesis of High-Performance Polymers Using Di-p-tolyl Sulfone
Introduction
Di-p-tolyl sulfone is a diaryl sulfone monomer that can be utilized in the synthesis of high-performance poly(arylene ether sulfone)s (PAES). These amorphous thermoplastic polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, electronics, and medical devices. The incorporation of the tolyl group, as opposed to an unsubstituted phenyl group, can influence properties such as solubility and processability. This document provides detailed protocols for the synthesis of PAES using this compound and its analogs, along with a summary of the expected material properties based on existing literature for similar polymer systems.
Synthesis of Poly(arylene ether sulfone)s
The primary method for synthesizing poly(arylene ether sulfone)s is through nucleophilic aromatic substitution (SNAr) polycondensation. This reaction typically involves the reaction of an activated dihalide monomer with a bisphenol in the presence of a weak base and an aprotic polar solvent. In the context of this compound, it can be conceptualized as a building block for either the dihalide or the bisphenol monomer, although commercially, activated dihalides like 4,4'-dichlorodiphenyl sulfone are more common. The protocols provided below are based on established procedures for analogous systems and can be adapted for this compound derivatives.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of Poly(ether sulfone) via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of poly(ether sulfone)s by reacting a dihalogenated sulfone monomer with a bisphenol.
Materials:
-
4,4'-Dichlorodiphenyl sulfone (or a di-halo derivative of this compound)
-
Bisphenol A (or other bisphenol monomer)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, charge the bisphenol monomer, an equimolar amount of the dihalogenated sulfone monomer, and anhydrous NMP (to achieve a solids concentration of 20-40% w/v).
-
Add a slight excess (e.g., 1.05-1.2 molar equivalents) of anhydrous potassium carbonate.
-
Add toluene to the reaction mixture to form an azeotrope with water.
-
Heat the mixture to 140-150°C with vigorous stirring under a nitrogen atmosphere. Water will be removed azeotropically and collected in the Dean-Stark trap. This salt formation step typically takes 3-5 hours.[1]
-
After the complete removal of water, increase the temperature to 170-190°C to remove the toluene and initiate polymerization.
-
Maintain the reaction at this temperature for 4-20 hours, or until a significant increase in viscosity is observed.[4]
-
Cool the viscous solution to room temperature and dilute with additional NMP if necessary.
-
Precipitate the polymer by slowly pouring the solution into a vigorously stirred excess of methanol or a methanol/water mixture.
-
Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove residual solvent and salts.
-
To protonate any phenoxide end groups, the polymer can be stirred in a dilute HCl solution, followed by extensive washing with deionized water until the washings are neutral.
-
Dry the polymer in a vacuum oven at 80-120°C for 24 hours.
Characterization Workflow
Data Presentation: Properties of Poly(arylene ether sulfone)s
The properties of polymers synthesized using this compound are expected to be comparable to other poly(arylene ether sulfone)s. The tables below summarize quantitative data for analogous high-performance sulfone-based polymers.
Table 1: Thermal Properties of Poly(arylene ether sulfone)s
| Polymer System | Glass Transition Temp. (T g), °C | Decomposition Temp. (T d, 5% wt. loss), °C | Char Yield at >600°C (%) | Reference |
| Poly(ether sulfone) (PES) | ~225 | >450 | 32-35 | [5][6][7] |
| Sulfonated PAES (SPAES) | 85-90 (with aliphatic moieties) | >250 (zwitterionic) | - | [4][8] |
| PAES with Cardo Fragments | 230-280 | >450 | - | [9] |
| P(ESES-co-ESDPA) Copolymers | 155-207 | 370-650 | 33-34 | [10] |
Table 2: Mechanical Properties of Poly(arylene ether sulfone)s
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Poly(ether sulfone) (PES) | 84 | 2.6 | 40-80 | [5] |
| PES/EP-BMI Composite (4 wt% PES) | 144.9 | - | - | [11] |
| Zwitterionic PAES Copolymers | 10-40 | 0.2-1.2 | 5-250 | [8] |
Signaling Pathway for Polymer Synthesis
The following diagram illustrates the generalized nucleophilic aromatic substitution polycondensation reaction for the synthesis of poly(arylene ether sulfone)s.
Discussion
The synthesis of high-performance polymers using this compound or its derivatives follows well-established principles of polycondensation chemistry. The key to achieving high molecular weight polymers is the use of high-purity monomers, an efficient anhydrous solvent system, and precise stoichiometric control. The reaction temperature and time are critical parameters that need to be optimized to ensure complete polymerization while avoiding side reactions or degradation.
The properties of the resulting polymers can be tailored by the choice of the comonomer. For instance, the incorporation of flexible aliphatic chains can lower the glass transition temperature, while the introduction of bulky "cardo" groups can increase it.[4][9] Sulfonation of the aromatic rings is a common post-polymerization modification to introduce hydrophilicity and ionic conductivity, which is particularly relevant for applications such as proton exchange membranes in fuel cells.[2][12][13]
The thermal stability of poly(arylene ether sulfone)s is excellent, with decomposition temperatures typically exceeding 450°C.[6][7] This allows for a wide processing window and use in high-temperature environments. The mechanical properties are characterized by high strength and stiffness, although they can be influenced by the specific chemical structure and the presence of additives or fillers.[5][11]
This compound is a viable monomer for the synthesis of high-performance poly(arylene ether sulfone)s. By employing nucleophilic aromatic substitution polycondensation, polymers with excellent thermal and mechanical properties can be obtained. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the synthesis and application of these advanced materials. Further optimization of reaction conditions and monomer selection will enable the fine-tuning of polymer properties for specific end-use requirements.
References
- 1. CN112851942A - Preparation method of polyether sulfone - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. New sulfonated poly(arylene ether sulfone) copolymers containing phenyl side chains as proton exchange membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Di-p-tolyl Sulfone as a Host Material in Thermally Activated Delayed Fluorescence (TADF) OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermally Activated Delayed Fluorescence (TADF) has emerged as a key technology for third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for expensive and rare heavy metals like iridium or platinum.[1] This is achieved through the efficient harvesting of both singlet and triplet excitons via a process called reverse intersystem crossing (RISC). The performance of TADF OLEDs is critically dependent on the choice of host material, which constitutes the matrix for the TADF emitter. An ideal host material should possess a high triplet energy to confine the triplet excitons on the emitter, good charge transport properties to ensure a balanced charge distribution in the emissive layer, and high thermal and morphological stability.
Di-p-tolyl sulfone, a derivative of diphenyl sulfone, has been investigated as a potential component in TADF materials due to the electron-accepting nature of the sulfone group, which can be beneficial for creating materials with a small singlet-triplet energy splitting (ΔEST) – a prerequisite for efficient TADF.[2] The sulfonyl group's tetrahedral geometry can also disrupt intermolecular packing, which is advantageous for achieving high photoluminescence quantum yields in the solid state.[3]
While extensive research has been conducted on various diphenyl sulfone derivatives as both emitters and hosts in TADF OLEDs, specific and detailed reports on the application and performance of this compound as a standalone host material are limited in the current scientific literature. This document provides a comprehensive overview of the known properties of this compound, along with generalized experimental protocols and data presentation formats based on typical sulfone-based host materials in TADF OLEDs.
Properties of this compound
This compound possesses several key physical and chemical properties that are relevant to its potential application as a host material in OLEDs.
| Property | Value | Reference |
| Chemical Formula | C14H14O2S | [4] |
| Molecular Weight | 246.32 g/mol | [4] |
| Melting Point | 158-160 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in chloroform |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and the fabrication and characterization of a TADF OLED device using a sulfone-based host. These should be considered as a starting point and may require optimization for specific applications.
Synthesis of this compound
A common method for the synthesis of diaryl sulfones is through the Friedel-Crafts sulfonylation reaction.
Materials:
-
p-Toluenesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na2SO4)
-
Ethanol (B145695) or Ethyl acetate (B1210297) for recrystallization
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenesulfonyl chloride in dry dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add anhydrous aluminum chloride to the solution while stirring.
-
To this mixture, add toluene dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield a white solid.
Fabrication of a TADF OLED Device
This protocol describes the fabrication of a multi-layer TADF OLED using thermal evaporation.
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
Device Fabrication (by Thermal Evaporation): The following layers are deposited sequentially onto the cleaned ITO substrate in a high-vacuum thermal evaporation system (<10-6 Torr):
-
Hole Injection Layer (HIL): 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL): 30 nm of N,N'-dicarbazolyl-3,5-benzene (mCP).
-
Emissive Layer (EML): 20 nm of this compound (host) doped with a TADF emitter (e.g., 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile - 4CzIPN) at a specific concentration (e.g., 10 wt%).
-
Electron Transport Layer (ETL): 30 nm of 2,2',2''-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
-
Electron Injection Layer (EIL): 1 nm of lithium fluoride (B91410) (LiF).
-
Cathode: 100 nm of aluminum (Al).
The deposition rates and layer thicknesses should be monitored using a quartz crystal microbalance.
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Measured using a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Photoluminescence Quantum Yield (PLQY): Measured using an integrating sphere system.
-
Transient Photoluminescence Decay: Measured to determine the prompt and delayed fluorescence lifetimes.
Data Presentation
| Device Parameter | TADF Emitter | Host Material | Doping Conc. (wt%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE (x, y) |
| Example Device | 4CzIPN | This compound | 10 | 3.5 | >10,000 | ~40 | ~35 | ~15 | (0.25, 0.55) |
Visualizations
TADF Mechanism
Caption: Simplified Jablonski diagram illustrating the TADF mechanism.
Experimental Workflow for TADF OLED Fabrication and Testing
Caption: General workflow for TADF OLED fabrication and characterization.
Conclusion
This compound exhibits properties that suggest its potential as a host material in TADF OLEDs. However, there is a notable absence of specific research detailing its performance in this role. The protocols and data templates provided here are based on established practices for similar sulfone-based host materials and are intended to serve as a guide for researchers interested in exploring the potential of this compound. Further experimental work is necessary to fully characterize its properties as a host material and to optimize device performance. Such research would be a valuable contribution to the ongoing development of high-efficiency, cost-effective TADF OLEDs.
References
- 1. The photophysical properties of sulfone-based TADF emitters in relation to their structural properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30% | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Poly(arylene ether sulfone)s
A Note on Monomer Selection: Initial searches for the use of di-p-tolyl sulfone as a primary monomer in the synthesis of poly(arylene ether sulfone)s (PAES) did not yield established protocols. The synthesis of PAES typically proceeds via a nucleophilic aromatic substitution (NAS) mechanism. This reaction requires a di-halo-diphenyl sulfone monomer, where the halogen atoms act as leaving groups, to be reacted with a bisphenate salt. This compound, which has methyl groups in the para positions instead of halogens, is not suitable for this polymerization pathway as it lacks the necessary leaving groups.
Therefore, these application notes will focus on a well-established and widely used method for the synthesis of poly(arylene ether sulfone)s, utilizing 4,4'-difluorodiphenyl sulfone and bisphenol A as representative monomers. This information is targeted towards researchers, scientists, and drug development professionals who require a detailed understanding of the synthesis and characteristics of this important class of polymers.
Introduction
Poly(arylene ether sulfone)s (PAES) are a class of high-performance amorphous thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a wide range of applications, including in the aerospace, automotive, and electronics industries, as well as for the fabrication of membranes for gas separation, water purification, and in medical devices.
The synthesis of PAES is most commonly achieved through nucleophilic aromatic substitution (NAS) polymerization. This process involves the step-growth polymerization of an activated di-halo-aromatic sulfone with an aromatic di-nucleophile, typically a bisphenate. The sulfone group activates the halide leaving groups towards nucleophilic attack.
Synthesis of Poly(arylene ether sulfone) via Nucleophilic Aromatic Substitution
This section details the synthesis of a representative poly(arylene ether sulfone) from 4,4'-difluorodiphenyl sulfone and bisphenol A.
Reaction Mechanism
The polymerization proceeds via a nucleophilic aromatic substitution mechanism. The bisphenol A is first deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic bisphenate. The bisphenate then attacks the electron-deficient carbon atoms attached to the fluorine atoms on the 4,4'-difluorodiphenyl sulfone, displacing the fluoride (B91410) ions and forming an ether linkage. This process repeats to build the polymer chain.
Experimental Protocol
Materials:
-
4,4'-Difluorodiphenyl sulfone (DFDPS)
-
Bisphenol A (BPA)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene (B28343), anhydrous
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet, add 4,4'-difluorodiphenyl sulfone (1.00 equivalent), bisphenol A (1.00 equivalent), and anhydrous potassium carbonate (1.10 equivalents).
-
Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 20-30% (w/v).
-
Add anhydrous toluene to the flask (approximately half the volume of DMAc).
-
Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene will begin to reflux, and the azeotropic removal of water (formed from the reaction of bisphenol A and potassium carbonate) will commence and can be observed in the Dean-Stark trap.
-
Continue the azeotropic distillation for 2-4 hours, or until no more water is collected.
-
After the complete removal of water, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 160-180 °C to remove the remaining toluene.
-
Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
After the desired polymerization time, cool the viscous solution to room temperature.
-
Dilute the polymer solution with additional DMAc to reduce its viscosity.
-
Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with deionized water to remove any remaining salts and solvent.
-
Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of poly(arylene ether sulfone) from DFDPS and BPA.
| Parameter | Value |
| Monomers | 4,4'-Difluorodiphenyl sulfone, Bisphenol A |
| Molar Ratio (DFDPS:BPA) | 1:1 |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Azeotroping Agent | Toluene |
| Reaction Temperature | 160-180 °C |
| Reaction Time | 6-12 hours |
| Typical Molecular Weight (Mw) | 40,000 - 80,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 180 - 190 °C |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of poly(arylene ether sulfone).
Caption: Workflow for the synthesis of poly(arylene ether sulfone).
Characterization of Poly(arylene ether sulfone)s
The synthesized polymer should be characterized to confirm its structure and determine its properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer repeating unit.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the ether linkages (Ar-O-Ar) and sulfone groups (Ar-SO₂-Ar).
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymer.
Applications in Research and Development
The synthesized poly(arylene ether sulfone)s can be used in various research and development applications:
-
Membrane Formation: The polymer can be dissolved in a suitable solvent and cast to form dense or porous membranes for applications in gas separation, ultrafiltration, and nanofiltration.
-
Polymer Blends and Composites: PAES can be blended with other polymers or incorporated with fillers to create materials with tailored properties.
-
Functionalization: The polymer backbone can be chemically modified to introduce specific functional groups, for example, through sulfonation to create proton-exchange membranes for fuel cells.
-
Biomedical Applications: Due to their biocompatibility and biostability, PAES are investigated for use in medical implants and drug delivery systems.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled with care.
-
Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Suzuki Coupling Reactions Involving Di-p-tolyl Sulfone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing di-p-tolyl sulfone and its derivatives as electrophilic partners. This methodology offers a valuable tool for the synthesis of unsymmetrical biaryls and polyaryls, which are key structural motifs in numerous pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Recent advancements have expanded the scope of electrophilic partners to include aryl sulfones. Diaryl sulfones, such as this compound, are generally stable and readily available compounds. Their use as leaving groups in Suzuki-Miyaura reactions provides an alternative to traditional aryl halides and triflates, offering unique reactivity and selectivity profiles. This is particularly relevant in the synthesis of complex polyaromatic structures, such as terphenyls and quaterphenyls, where sequential cross-coupling strategies are employed.[1][2]
The key to the successful coupling of aryl sulfones lies in the selection of an appropriate palladium catalyst and ligand system capable of facilitating the challenging oxidative addition of the C–S bond.[1]
Reaction Principle
The Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid proceeds via a palladium-catalyzed catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively inserts into the carbon-sulfur (C–S) bond of the this compound. This is often the rate-limiting step in the catalytic cycle.[1]
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) center, displacing the sulfinate leaving group. This step is typically facilitated by a base.
-
Reductive Elimination: The two aryl groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Application: Synthesis of Unsymmetrical Biaryls and Terphenyls
A significant application of this methodology is in the synthesis of unsymmetrical biaryls and higher polyaryls. By utilizing this compound as a coupling partner, novel biaryl structures can be accessed. Furthermore, this reaction can be integrated into sequential cross-coupling strategies for the construction of complex molecular architectures like p-terphenyls, which are prevalent in biologically active compounds.[2][3][4]
Experimental Protocols
The following protocols are based on established procedures for the Suzuki-Miyaura coupling of aryl sulfones.[1] Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetylacetonate (B107027) [Pd(acac)₂] (0.05 equiv)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.10 equiv)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous powder (3.0 equiv)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous 1,4-dioxane (B91453)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(acac)₂ (0.05 equiv) and RuPhos (0.10 equiv) in a minimal amount of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add anhydrous 1,4-dioxane to the reaction flask to achieve a suitable concentration (e.g., 0.1 M with respect to the this compound).
-
Add a small amount of anhydrous DMSO (e.g., 1-5% v/v). The presence of DMSO can be crucial for achieving high yields.[1]
-
Seal the Schlenk flask and heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Data Presentation
The following tables summarize representative data for the Suzuki-Miyaura coupling of diaryl sulfones with various arylboronic acids. While specific data for this compound is limited in the literature, the data for diphenyl sulfone provides a strong predictive basis for its reactivity.
Table 1: Suzuki-Miyaura Coupling of Diphenyl Sulfone with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 75 |
Reaction Conditions: Diphenyl sulfone (1.0 equiv), arylboronic acid (1.5 equiv), Pd(acac)₂ (5 mol%), RuPhos (10 mol%), K₃PO₄ (3.0 equiv), DMSO (additive), 1,4-dioxane, 130 °C.
Table 2: Substrate Scope for Suzuki-Miyaura Coupling of Aryl Sulfones
Currently, there is a lack of extensive quantitative data in the peer-reviewed literature for the Suzuki-Miyaura coupling of this compound with a wide range of arylboronic acids. Researchers are encouraged to use the provided protocol as a starting point for their specific substrates and to perform optimization studies to achieve the best possible yields.
Visualizations
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling with this compound.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives represents a valuable and evolving area of cross-coupling chemistry. The use of a robust catalytic system, such as Pd(acac)₂ with the RuPhos ligand, enables the activation of the relatively inert C–S bond, providing access to a range of biaryl and polyaryl compounds. While the substrate scope with this compound itself is still under exploration, the provided protocols offer a solid foundation for researchers to apply and adapt this methodology for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Further research into expanding the substrate scope and optimizing reaction conditions will undoubtedly enhance the utility of this transformation.
References
Application Notes and Protocols for Di-p-tolyl Sulfone as a Monomer in Polymer Synthesis
A Note to the Researcher: Extensive investigation for the use of di-p-tolyl sulfone as a direct monomer in common polymer synthesis methodologies, such as nucleophilic aromatic substitution for poly(ether sulfone)s, has yielded limited specific experimental protocols and quantitative data. This is likely because this compound lacks the typical leaving groups (e.g., halogens) that are essential for this type of polymerization.
Therefore, this document provides detailed application notes and protocols for the synthesis of a closely related and industrially significant class of polymers, poly(arylene ether sulfone)s, using a well-established monomer system: 4,4'-dichlorodiphenyl sulfone (DCDPS) and a representative bisphenol, bisphenol A . This information will serve as a comprehensive guide to the principles, experimental setup, and characterization of high-performance sulfone-containing polymers, which will be valuable for researchers, scientists, and drug development professionals interested in this polymer family.
Introduction to Poly(arylene ether sulfone)s
Poly(arylene ether sulfone)s (PAES) are a class of high-performance amorphous thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them suitable for a wide range of applications, including in the aerospace, automotive, medical, and electronics industries.[2] The synthesis of PAES typically proceeds via nucleophilic aromatic substitution (SNA r) polycondensation.
Synthesis of Poly(ether sulfone) via Nucleophilic Aromatic Substitution
The most common method for synthesizing poly(ether sulfone)s is the reaction of a dihalogenated sulfone monomer with a bisphenoxide. The following protocol details the synthesis of a poly(ether sulfone) from 4,4'-dichlorodiphenyl sulfone (DCDPS) and bisphenol A.
Reaction Scheme
Caption: General reaction scheme for the synthesis of poly(ether sulfone).
Experimental Protocol
This protocol is a representative example for the synthesis of poly(ether sulfone).
Materials:
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Bisphenol A
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Hydrochloric acid (HCl), concentrated
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with a condenser
-
Nitrogen inlet
-
Heating mantle with a temperature controller
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Set up the reaction: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of 4,4'-dichlorodiphenyl sulfone and bisphenol A.
-
Add solvent and base: Add anhydrous N-methyl-2-pyrrolidone (NMP) to dissolve the monomers, followed by the addition of a slight excess of anhydrous potassium carbonate (e.g., 1.1 moles per mole of bisphenol A).
-
Azeotropic dehydration: Add toluene to the reaction mixture to act as an azeotropic agent for the removal of water. Heat the mixture to reflux (typically around 140-160°C) with vigorous stirring under a nitrogen atmosphere. The water generated from the reaction of the bisphenol with the base will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Polymerization: After the theoretical amount of water has been collected, slowly distill off the toluene to raise the reaction temperature to 180-200°C. Continue the polymerization at this temperature for several hours until a significant increase in viscosity is observed.
-
Precipitation and purification: Cool the viscous polymer solution to room temperature and dilute it with additional NMP if necessary. Slowly pour the polymer solution into a vigorously stirred excess of methanol to precipitate the polymer.
-
Washing: Filter the precipitated polymer using a Buchner funnel. Wash the polymer repeatedly with hot deionized water to remove any residual salts and solvent. A final wash with methanol may also be performed.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature (e.g., 120°C) until a constant weight is achieved.
Characterization of Poly(arylene ether sulfone)s
The synthesized polymers should be characterized to determine their structure and properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ether linkages and the presence of the sulfone group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
Thermal Properties
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer, determining the decomposition temperature (Tₙ).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the amorphous polymer.
Quantitative Data Summary
The following table summarizes typical properties of poly(ether sulfone)s synthesized from DCDPS and bisphenol A. Note that these values can vary depending on the specific reaction conditions and the resulting molecular weight.
| Property | Typical Value | Analysis Method |
| Molecular Weight | ||
| Number-Average (Mₙ) | 20,000 - 50,000 g/mol | GPC/SEC |
| Weight-Average (Mₙ) | 40,000 - 100,000 g/mol | GPC/SEC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC/SEC |
| Thermal Properties | ||
| Glass Transition Temp. (T₉) | 180 - 220 °C | DSC |
| Decomposition Temp. (Tₙ) | > 450 °C (in N₂) | TGA |
| Mechanical Properties | ||
| Tensile Strength | 70 - 90 MPa | Tensile Testing |
| Tensile Modulus | 2.0 - 2.5 GPa | Tensile Testing |
| Elongation at Break | 30 - 60 % | Tensile Testing |
Applications of Poly(arylene ether sulfone)s
The excellent properties of PAES make them suitable for a variety of demanding applications:
-
Medical and Pharmaceutical: Components of medical devices that require repeated sterilization, such as surgical instrument trays and dialysis filter housings.[3]
-
Drug Development: As matrices for controlled drug delivery systems due to their biocompatibility and processability.
-
Aerospace and Automotive: Interior components, electrical connectors, and membranes due to their high-temperature resistance and flame retardancy.
-
Water Treatment: As membranes for ultrafiltration and reverse osmosis due to their chemical resistance and mechanical strength.
-
Electronics: Insulating materials for circuit boards and other electronic components.
Logical Workflow for Polymer Synthesis and Characterization
The following diagram illustrates the logical workflow from monomer selection to final polymer characterization.
Caption: Workflow for PAES synthesis and characterization.
References
Application of Di-p-tolyl Sulfone in Blue Light-Emitting Diodes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient and stable blue organic light-emitting diodes (OLEDs) is a critical challenge in the advancement of display and solid-state lighting technologies. While significant progress has been made with red and green emitters, blue OLEDs have historically presented issues with longevity and efficiency. Di-p-tolyl sulfone and its derivatives have emerged as promising materials in this domain, particularly as components of host materials and thermally activated delayed fluorescence (TADF) emitters. The sulfone group, being electron-withdrawing and possessing a twisted structure, aids in breaking molecular conjugation, which is beneficial for creating wide-bandgap materials suitable for blue emission. This document provides detailed application notes and experimental protocols for the synthesis of this compound and the fabrication and characterization of blue OLEDs utilizing sulfone-based materials.
Chemical Structure and Properties of this compound
This compound is a di-p-substituted diaryl sulfone. Its chemical structure is characterized by a central sulfonyl group attached to two toluene (B28343) rings at the para position.
-
IUPAC Name: 1-methyl-4-(4-methylphenyl)sulfonylbenzene
-
Appearance: White solid
-
Melting Point: 158-160 °C
-
Solubility: Soluble in chloroform (B151607) and other organic solvents.
Application in Blue OLEDs
This compound and its derivatives are primarily used in the emissive layer (EML) of blue OLEDs, often as a host material for a fluorescent or phosphorescent dopant, or as a core component of a TADF emitter. The sulfonyl group's strong electron-withdrawing nature and the twisted molecular structure help to achieve a wide energy gap and prevent aggregation-caused quenching, which are crucial for efficient blue emission.
Data Presentation
The performance of blue OLEDs incorporating this compound derivatives is summarized in the tables below. These tables provide a comparative overview of key performance metrics.
Table 1: Performance of Blue OLEDs with Diphenyl Sulfone Derivatives as Emitters
| Emitter Material | Host Material | Device Structure | Turn-on Voltage (V) | Max. Brightness (cd/m²) | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| DB16 (Diphenyl sulfone derivative) | Neat | ITO/PEDOT:PSS/Emitter/TPBi/LiF/Al | 4.0 | 178 | - | (0.17, 0.16) | [3] |
| TC-3 (Diphenyl sulfonyl acceptor) | Non-doped | - | - | - | 5.1 | - | [4] |
| P6 (Sulfone substituent) | TCTA | - | - | - | 9.1 | - | [5] |
| BD-06 | - | - | - | - | 11.0 (at 1000 cd/m²) | (0.14, 0.09) | [3] |
| SP (Phenanthroimidazole derivative) | Non-doped | - | - | - | 11.3 | - | [6] |
Table 2: Performance of Blue OLEDs with Diphenyl Sulfone Derivatives as Host Materials
| Host Material | Emitter/Dopant | Device Structure | Turn-on Voltage (V) | Max. Brightness (cd/m²) | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| m-Terphenyl-Modified Sulfone Derivative | - | - | - | - | - | - | [3] |
| Sulfone-Based Electron-Transport Material | Blue Phosphorescent Emitter | - | - | - | - | - | [3] |
| T2fQ | DBFPO:TSPO1 interface exciplex | - | 2.5 | - | 41.2 | - | [7] |
| TQ2f | DBFPO:TSPO1 interface exciplex | - | - | - | 11.3 | - | [7] |
| DCDPA | DBFPO:TSPO1 interface exciplex | - | 2.5 | - | 37.8 | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Sulfonylation
This protocol describes a general method for the synthesis of this compound using a Friedel-Crafts reaction.[8][9]
Materials:
-
Toluene
-
p-Toluenesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst (e.g., triflic acid)[9]
-
Dry dichloromethane (B109758) (DCM)
-
20% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Light petroleum ether
-
Water
Equipment:
-
Flame-dried, three-necked, round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice-water bath
-
Rotary evaporator
-
Recrystallization apparatus
-
NMR spectrometer and IR spectrometer for characterization
Procedure:
-
Catalyst Complex Formation: In a flame-dried, three-necked, round-bottom flask, place dry dichloromethane and freshly powdered anhydrous aluminum chloride. Add p-toluenesulfonyl chloride to the mixture and stir at room temperature for approximately 20 minutes to form the catalyst complex.[10]
-
Reaction Setup: In a separate flame-dried, three-necked, round-bottom flask equipped with an addition funnel and a magnetic stirrer, add toluene and dry dichloromethane. Cool the solution to 0°C in an ice-water bath.
-
Friedel-Crafts Reaction: Transfer the p-toluenesulfonyl chloride-aluminum chloride complex to the addition funnel and add it dropwise to the cold toluene solution over a period of 1 hour. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[10]
-
Work-up: Hydrolyze the reaction mixture by pouring it into a slurry of 20% hydrochloric acid and ice. Separate the organic layer, wash it twice with water, and dry it over anhydrous sodium sulfate.[10]
-
Purification: Remove the solvent using a rotary evaporator to obtain the crude solid product. Purify the crude this compound by recrystallization from light petroleum ether to yield white crystals.[10]
-
Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR and IR spectroscopy. The expected ¹H NMR spectrum in CDCl₃ should show a singlet for the methyl protons at approximately δ 2.39 ppm and doublets for the aromatic protons around δ 7.26 and 7.79 ppm. The IR spectrum should exhibit characteristic peaks for the sulfone group around 1161 and 1310 cm⁻¹.[8]
Protocol 2: Fabrication of a Blue OLED via Vacuum Thermal Evaporation
This protocol outlines the fabrication of a multilayer blue OLED using vacuum thermal evaporation.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material
-
Emissive Layer (EML) materials: this compound derivative (as host or emitter) and dopant (if applicable)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Cleaning solvents: Chloroform, acetone, isopropanol (B130326)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Ultrasonic bath
-
UV/Ozone cleaner
-
Spin coater
-
High vacuum thermal evaporator (<10⁻⁶ Torr) with multiple sources
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Shadow masks
-
Glove box with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Hole Injection Layer (HIL) Deposition (for solution-processed HIL):
-
Transfer the cleaned substrates to a spin coater.
-
Spin-coat a thin layer of PEDOT:PSS (e.g., 40 nm) onto the ITO surface.
-
Anneal the substrates on a hotplate to remove residual solvent.
-
-
Organic Layer Deposition (Vacuum Thermal Evaporation):
-
Transfer the substrates into a high vacuum thermal evaporator.
-
Sequentially deposit the organic layers by thermal evaporation under high vacuum. The deposition rates and thicknesses should be monitored using a quartz crystal microbalance. A typical device structure could be:
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum, 120 nm) through a shadow mask to define the active area of the pixels.[3]
-
-
Encapsulation:
-
Transfer the fabricated devices to a glove box with an inert atmosphere.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
-
Protocol 3: Characterization of Blue OLEDs
Equipment:
-
Source measure unit (SMU)
-
Spectroradiometer or a calibrated photodiode
-
Integrating sphere
Procedure:
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
Connect the OLED to the source measure unit.
-
Apply a forward bias voltage and measure the current density and luminance simultaneously.
-
Plot the current density-voltage (J-V) and luminance-voltage (L-V) curves. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
Measure the EL spectrum of the device at a specific driving voltage or current density using a spectroradiometer.
-
From the EL spectrum, calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y).
-
-
External Quantum Efficiency (EQE) and Power Efficiency:
-
Calculate the external quantum efficiency (EQE) from the luminance, current density, and EL spectrum. For more accurate measurements, an integrating sphere should be used.
-
Calculate the power efficiency (in lm/W) and current efficiency (in cd/A) from the I-V-L data.
-
-
Device Lifetime:
-
Measure the operational lifetime of the device by applying a constant current density and monitoring the luminance over time. The lifetime is often reported as LT₅₀ or LT₇₀, the time it takes for the luminance to decay to 50% or 70% of its initial value, respectively.[6]
-
Visualizations
References
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104402780A - Synthesis process of 4, 4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 5. Advances in Blue Exciplex–Based Organic Light-Emitting Materials and Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in High-Efficiency Blue OLED Materials [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Di-p-tolyl Sulfone as an Additive in Polymer Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-state polymer electrolytes (SPEs) are a critical component in the development of safer, next-generation energy storage devices, including solid-state lithium-ion batteries. Poly(ethylene oxide) (PEO) is a widely studied polymer host for these electrolytes due to its ability to dissolve lithium salts and facilitate ion transport. However, the semi-crystalline nature of PEO at ambient temperatures can limit its ionic conductivity. The incorporation of additives, such as plasticizers, is a common strategy to enhance ion mobility by increasing the amorphous phase content of the polymer matrix.
This document provides detailed application notes and experimental protocols for evaluating di-p-tolyl sulfone as a potential solid plasticizer additive in PEO-based solid polymer electrolytes. This compound, an aromatic sulfone, is investigated for its potential to improve ionic conductivity, thermal stability, and electrochemical performance of PEO-LiTFSI electrolyte systems. The protocols outlined below provide a comprehensive framework for the preparation and characterization of these modified polymer electrolytes.
Hypothesized Effects of this compound
Based on its chemical structure, this compound is hypothesized to influence the polymer electrolyte in the following ways:
-
Plasticizing Effect: The bulky aromatic structure may disrupt the crystalline packing of PEO chains, thereby increasing the amorphous phase content and promoting segmental motion, which is crucial for ion transport.
-
Enhanced Ionic Conductivity: By increasing the amorphous phase and potentially interacting with the lithium salt, this compound may lead to a higher concentration and mobility of charge carriers (Li⁺ ions).
-
Improved Thermal Stability: The rigid aromatic rings and the thermally stable sulfone group could enhance the overall thermal stability of the polymer electrolyte.
-
Wide Electrochemical Stability Window: The sulfone group is known for its oxidative stability, which may contribute to a wider electrochemical stability window for the electrolyte.
Data Presentation
The following tables summarize the hypothetical characterization data of PEO-based electrolytes with varying concentrations of this compound. These tables are designed for easy comparison of the additive's impact on key performance metrics.
Table 1: Ionic Conductivity of PEO-LiTFSI Electrolytes with this compound at Various Temperatures
| This compound (wt.%) | Ionic Conductivity at 25°C (S/cm) | Ionic Conductivity at 60°C (S/cm) |
| 0 | 1.5 x 10⁻⁶ | 2.1 x 10⁻⁴ |
| 5 | 8.2 x 10⁻⁶ | 5.5 x 10⁻⁴ |
| 10 | 2.1 x 10⁻⁵ | 8.9 x 10⁻⁴ |
| 15 | 1.2 x 10⁻⁵ | 7.3 x 10⁻⁴ |
Table 2: Thermal Properties of PEO-LiTFSI Electrolytes with this compound
| This compound (wt.%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| 0 | -45 | 320 |
| 5 | -50 | 325 |
| 10 | -55 | 335 |
| 15 | -52 | 330 |
Table 3: Electrochemical Stability of PEO-LiTFSI Electrolytes with this compound
| This compound (wt.%) | Anodic Stability Limit (V vs. Li/Li⁺) |
| 0 | 4.5 |
| 5 | 4.8 |
| 10 | 5.1 |
| 15 | 5.0 |
Experimental Protocols
Preparation of PEO-LiTFSI-Di-p-tolyl Sulfone Electrolyte Films
This protocol describes the solution casting method for preparing freestanding solid polymer electrolyte films.
Materials:
-
Poly(ethylene oxide) (PEO, Mw = 600,000 g/mol )
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
This compound
-
Acetonitrile (B52724) (anhydrous)
-
Teflon petri dishes
Procedure:
-
Drying of Materials: Dry PEO, LiTFSI, and this compound under vacuum at 60°C for 24 hours to remove any residual moisture.
-
Solution Preparation:
-
In a nitrogen-filled glovebox, dissolve a predetermined amount of PEO in anhydrous acetonitrile with magnetic stirring for 12 hours to form a homogeneous solution.
-
Add the desired amount of LiTFSI to the PEO solution, maintaining an ethylene (B1197577) oxide to lithium (EO/Li) ratio of 20:1. Continue stirring for another 12 hours.
-
For modified electrolytes, add the calculated weight percentage of this compound to the PEO-LiTFSI solution and stir for an additional 24 hours until a completely homogeneous solution is obtained.
-
-
Film Casting:
-
Pour the resulting solution into a Teflon petri dish.
-
Allow the solvent to evaporate slowly in the glovebox atmosphere for 48 hours.
-
-
Final Drying:
-
Transfer the petri dish containing the semi-dried film into a vacuum oven.
-
Dry the film at 60°C under vacuum for 48 hours to ensure complete removal of the solvent.
-
-
Film Storage: Peel the freestanding film from the petri dish and store it in the glovebox until further characterization.
Ionic Conductivity Measurement
This protocol details the use of Electrochemical Impedance Spectroscopy (EIS) to determine the ionic conductivity of the polymer electrolyte films.
Apparatus:
-
Electrochemical workstation with a frequency response analyzer
-
Temperature-controlled chamber
-
Swagelok-type cell with stainless steel blocking electrodes
Procedure:
-
Sample Preparation: Cut a circular disk of the polymer electrolyte film (typically 16 mm in diameter).
-
Cell Assembly: Sandwich the electrolyte film between two stainless steel blocking electrodes inside a Swagelok-type cell within the glovebox.
-
Measurement:
-
Place the assembled cell in the temperature-controlled chamber and allow it to equilibrate at the desired temperature for at least 1 hour.
-
Perform EIS measurements over a frequency range of 1 MHz to 1 Hz with an AC amplitude of 10 mV.
-
-
Data Analysis:
-
Determine the bulk resistance (Rb) of the electrolyte from the intercept of the low-frequency impedance tail with the real axis on the Nyquist plot.
-
Calculate the ionic conductivity (σ) using the following equation: σ = l / (Rb * A) where 'l' is the thickness of the electrolyte film and 'A' is the area of the electrode.
-
-
Temperature Dependence: Repeat the measurement at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C) to study the temperature-dependent conductivity.
Thermal Analysis
This protocol describes the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate the thermal properties of the polymer electrolytes.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure for DSC:
-
Sample Preparation: Seal 5-10 mg of the polymer electrolyte film in an aluminum DSC pan inside the glovebox.
-
Measurement:
-
Heat the sample from -80°C to 100°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to -80°C at a rate of 10°C/min.
-
Heat the sample again from -80°C to 100°C at 10°C/min. The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.
-
Procedure for TGA:
-
Sample Preparation: Place 5-10 mg of the polymer electrolyte film in a TGA pan.
-
Measurement: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the decomposition temperature (Td) from the onset of major weight loss in the TGA curve.
Electrochemical Stability Window Measurement
This protocol outlines the use of Linear Sweep Voltammetry (LSV) to determine the electrochemical stability window of the polymer electrolytes.
Apparatus:
-
Electrochemical workstation
-
Swagelok-type cell with a lithium metal counter/reference electrode and a stainless steel working electrode
Procedure:
-
Cell Assembly: Assemble a Swagelok-type cell in the glovebox with the polymer electrolyte film sandwiched between a lithium metal electrode and a stainless steel electrode.
-
Measurement:
-
Allow the cell to rest for 1 hour to ensure good interfacial contact.
-
Perform LSV by scanning the potential from the open-circuit voltage to a higher potential (e.g., 6.0 V vs. Li/Li⁺) at a scan rate of 1 mV/s.
-
-
Data Analysis: The anodic stability limit is determined as the potential at which a significant increase in the oxidation current is observed.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Di-p-tolyl Sulfone Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to optimize the synthesis of di-p-tolyl sulfone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Yield
Q1: I am getting a very low yield or no product in my Friedel-Crafts reaction between toluene (B28343) and p-toluenesulfonyl chloride. What are the possible causes?
A1: Low or no yield in this Friedel-Crafts reaction can stem from several factors:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure that the catalyst is anhydrous and freshly opened or properly stored. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: In Friedel-Crafts acylations (and sulfonylation, which is analogous), the Lewis acid catalyst forms a complex with the product, the this compound. Therefore, a stoichiometric amount of the catalyst is often required, rather than a catalytic amount.[1]
-
Poor Quality Reagents: The purity of toluene and p-toluenesulfonyl chloride is crucial. Impurities in toluene can compete in the reaction, while impurities in the sulfonyl chloride can inhibit the catalyst. Use high-purity, dry reagents.
-
Incorrect Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to the formation of side products and decomposition. The optimal temperature should be determined experimentally, but starting at 0°C and slowly warming to room temperature is a common practice.
Q2: My oxidation of di-p-tolyl sulfide (B99878) to the sulfone is incomplete, resulting in a low yield of the desired product. How can I drive the reaction to completion?
A2: Incomplete oxidation is a common issue and typically results in the presence of the intermediate, di-p-tolyl sulfoxide (B87167). To improve the yield of the sulfone, consider the following:
-
Choice and Amount of Oxidizing Agent: Stronger oxidizing agents are generally required for the conversion of a sulfoxide to a sulfone compared to a sulfide to a sulfoxide. Ensure you are using a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA, potassium permanganate). For hydrogen peroxide, using it in the presence of a catalyst like sodium tungstate (B81510) can be effective.[2]
-
Reaction Time and Temperature: The oxidation of the sulfoxide to the sulfone may require longer reaction times or higher temperatures than the initial oxidation of the sulfide. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Solvent: The choice of solvent can influence the reaction rate. Acetic acid is often used as a solvent for hydrogen peroxide oxidations as it can form peracetic acid in situ, which is a stronger oxidant.[3]
Q3: The yield of this compound from the sulfonylation of toluene with p-toluenesulfonic acid is low. What are the key factors to consider for optimization?
A3: This reaction is a reversible electrophilic aromatic substitution, and driving the equilibrium towards the product is key to achieving a high yield.
-
Water Removal: The reaction produces water as a byproduct, which can lead to the reverse reaction (hydrolysis).[4] It is essential to remove water as it is formed, typically by azeotropic distillation using a Dean-Stark apparatus.
-
Catalyst: While p-toluenesulfonic acid can act as its own catalyst, the addition of a stronger acid catalyst or a dehydrating agent can improve the reaction rate and yield. Polystyrene-supported aluminum triflate has been reported as an effective and reusable catalyst for this type of reaction.[5]
-
Reaction Temperature: The reaction temperature needs to be high enough to facilitate the azeotropic removal of water but not so high as to cause decomposition of the reactants or products.
Product Purity Issues
Q4: My this compound product from the Friedel-Crafts synthesis is impure. What are the likely side products and how can I remove them?
A4: The primary impurities in a Friedel-Crafts synthesis of this compound are isomeric sulfones (ortho- and meta-substituted). The formation of these isomers is due to the directing effects of the methyl group on the toluene ring.
-
Isomer Formation: The methyl group is an ortho-, para-director. While the para-product is generally favored due to reduced steric hindrance, some ortho- and a smaller amount of meta-isomer can form, especially at higher reaction temperatures.
-
Purification: this compound is a solid with a distinct melting point (158-160 °C).[5] Purification can typically be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ether and ethanol.[6] The different isomers will have different solubilities, allowing for their separation. Column chromatography can also be employed for more difficult separations.
Q5: I have a mixture of this compound and di-p-tolyl sulfoxide from my oxidation reaction. How can I separate them?
A5: The sulfoxide is a common byproduct of incomplete oxidation.
-
Further Oxidation: The simplest approach may be to re-subject the mixture to the oxidation conditions to convert the remaining sulfoxide to the sulfone.
-
Chromatography: If further oxidation is not desired, the sulfone and sulfoxide can be separated by column chromatography on silica (B1680970) gel. The more polar sulfoxide will typically have a lower Rf value than the less polar sulfone.
-
Recrystallization: Due to the difference in polarity and crystal packing, it may be possible to separate the two compounds by careful recrystallization.
Q6: My final product is discolored. What is the cause and how can I decolorize it?
A6: Discoloration can be due to the presence of polymeric or other colored byproducts, which can form at elevated temperatures or from impure starting materials.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable hot solvent and treating it with activated carbon (charcoal) is a common method for removing colored impurities. The hot solution is then filtered to remove the carbon and allowed to crystallize.
-
Recrystallization: Multiple recrystallizations can also help in removing colored impurities.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Reaction | Oxidation of Di-p-tolyl Sulfide | Sulfonylation with p-Toluenesulfonic Acid |
| Starting Materials | Toluene, p-Toluenesulfonyl Chloride | Di-p-tolyl Sulfide, Oxidizing Agent (e.g., H₂O₂) | Toluene, p-Toluenesulfonic Acid |
| Catalyst/Reagent | Lewis Acid (e.g., AlCl₃, FeCl₃) | Catalyst may be needed (e.g., Na₂WO₄ for H₂O₂) | Acid catalyst (e.g., supported Al(OTf)₃) or self-catalyzed |
| Typical Yield | Moderate to High | High | Moderate to High |
| Common Side Products | Isomeric sulfones (ortho, meta) | Di-p-tolyl sulfoxide (incomplete oxidation) | Isomeric toluenesulfonic acids, water |
| Key Optimizations | Anhydrous conditions, stoichiometric catalyst | Sufficient oxidizing agent, adequate reaction time | Efficient water removal (azeotropic distillation) |
Experimental Protocols
Method 1: Friedel-Crafts Synthesis of this compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reagents: In the flask, place anhydrous aluminum chloride (1.1 eq) and a dry solvent (e.g., dichloromethane (B109758) or nitrobenzene). Cool the mixture to 0°C in an ice bath.
-
Addition: Dissolve p-toluenesulfonyl chloride (1.0 eq) in the same dry solvent and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of aluminum chloride over 30 minutes.
-
Reactant Addition: Add toluene (1.0-1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from ethanol.
Method 2: Oxidation of Di-p-tolyl Sulfide to this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve di-p-tolyl sulfide (1.0 eq) in glacial acetic acid.
-
Oxidant Addition: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (2.2-3.0 eq) dropwise. The reaction may be exothermic, so control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-100°C and maintain it at this temperature for 2-4 hours. Monitor the disappearance of the starting material and the intermediate sulfoxide by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Isolation: The this compound will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove acetic acid.
-
Purification: Dry the solid in an oven. If necessary, recrystallize the crude product from ethanol to obtain pure this compound.
Method 3: Sulfonylation of Toluene with p-Toluenesulfonic Acid
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagents: To the flask, add toluene (acting as both reactant and solvent, in large excess), p-toluenesulfonic acid monohydrate (1.0 eq), and a catalyst such as polystyrene-supported aluminum triflate (if used).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction, as well as the water from the p-toluenesulfonic acid monohydrate, will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected.
-
Work-up: Cool the reaction mixture. If the product crystallizes upon cooling, it can be collected by filtration. Otherwise, reduce the volume of toluene under reduced pressure to induce crystallization.
-
Purification: Wash the collected solid with cold toluene or hexane (B92381) to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol.
Mandatory Visualizations
Caption: Workflow for the Friedel-Crafts synthesis of this compound.
Caption: Troubleshooting logic for incomplete oxidation in this compound synthesis.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spegroup.ru [spegroup.ru]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Di-p-tolyl Sulfone by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of Di-p-tolyl sulfone by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on available literature, ethanol (B145695) (EtOH) is a recommended solvent for the repeated recrystallization of this compound. Diethyl ether (Et2O) has also been mentioned; however, due to its low boiling point (34.6°C) and high flammability, it poses significant safety risks during heating and is generally less suitable for recrystallization.[1]
Q2: What is the expected melting point of pure this compound?
A2: The literature value for the melting point of pure this compound is in the range of 158-160°C.[2] A sharp melting point within this range is a good indicator of purity. Impurities will typically cause the melting point to be lower and broader.
Q3: My this compound is not dissolving in the hot ethanol.
A3: This could be due to a few reasons. Firstly, ensure you are using a sufficient amount of solvent and that it is at or near its boiling point. Add the hot solvent portion-wise to your crude solid until it just dissolves.[3] Secondly, if the solid is highly impure, it may contain insoluble impurities. In this case, you would perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q4: No crystals are forming after cooling the ethanol solution.
A4: This is a common issue in recrystallization and can be addressed in several ways:
-
Induce crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seed crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
Reduce solvent volume: It is possible that too much solvent was added initially. Gently heat the solution to boil off some of the ethanol, then allow it to cool again.[4]
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the this compound.
Q5: The product obtained after recrystallization is an oil, not crystals.
A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, try reheating the solution and adding a small amount of additional hot solvent to ensure the compound fully dissolves at the boiling point of the solvent. Then, allow the solution to cool more slowly to encourage proper crystal formation.
Troubleshooting Guide
The following table outlines common problems encountered during the recrystallization of this compound and their potential solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration. | - Concentrate the solution by boiling off some solvent and allow it to cool again. - Cool the solution in an ice-water bath after it has reached room temperature. - During hot filtration, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering. |
| Impure Product (low melting point or broad range) | - The solution cooled too quickly, trapping impurities. - Insufficient washing of the collected crystals. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Wash the crystals with a small amount of ice-cold recrystallization solvent. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
| "Oiling Out" | - The melting point of the solute is lower than the boiling point of the solvent. - The solution is highly supersaturated. | - Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. - Consider using a different solvent or a mixed solvent system. |
Experimental Protocol: Recrystallization of this compound from Ethanol
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
Safety Precautions:
-
This compound may cause skin and eye irritation. Avoid inhalation of dust.[5]
-
Ethanol is a flammable liquid.[6] Keep it away from open flames and sparks.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the ethanol to its boiling point on a hot plate.
-
Carefully and slowly add the hot ethanol to the flask containing the crude solid while stirring. Add just enough hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel and place the funnel in the neck of a clean Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of hot ethanol through it.
-
Pour the hot solution of this compound through the filter paper.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper for a few minutes while continuing to draw a vacuum.
-
Transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by its melting point.
-
Data Presentation
| Parameter | Value | Reference |
| Melting Point | 158-160 °C | [7][2] |
| Solubility in Chloroform | 25 mg/mL | [2] |
| Recommended Recrystallization Solvent | Ethanol (EtOH) | [7] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis and Purification of Di-p-tolyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of di-p-tolyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Friedel-Crafts sulfonylation of toluene (B28343) with a sulfonating agent.[1][2][3][4] The reaction typically involves either p-toluenesulfonyl chloride or p-toluenesulfonic acid as the sulfonating agent.[1][2][3][4]
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The primary impurities in the synthesis of this compound typically include:
-
Isomeric di-tolyl sulfones: Ortho- and meta-isomers (o,p'- and m,p'-ditolyl sulfone) are common byproducts of the electrophilic aromatic substitution reaction on toluene. The para-substituted isomer is the major product due to steric hindrance and directing effects of the methyl group.[5][6]
-
Unreacted starting materials: Residual toluene and p-toluenesulfonic acid or p-toluenesulfonyl chloride may be present.[7][8]
-
Polysulfonated products: Although generally minor, over-reaction can lead to the formation of polysulfonated toluene species.
-
Sulfuric acid: If used as a catalyst or in the sulfonating agent, it can remain in the crude product.[9]
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Suboptimal catalyst activity: If using a catalyst, ensure it is fresh and active.
-
Moisture: The presence of water can deactivate the catalyst and hydrolyze the sulfonating agent. Ensure all reagents and glassware are dry.
-
Product loss during work-up: Significant amounts of the product may be lost during extraction and washing steps. Ensure proper phase separation and minimize the volume of washing solvents.
Q4: The melting point of my purified this compound is broad and lower than the literature value (158-160 °C). What does this indicate?
A4: A broad and depressed melting point is a strong indication of the presence of impurities.[1] The most likely culprits are isomeric di-tolyl sulfones, which have different melting points and can form a eutectic mixture with the desired p,p'-isomer.
Troubleshooting Guides
Problem 1: Presence of Isomeric Impurities after Synthesis
Potential Cause: The Friedel-Crafts sulfonylation of toluene naturally produces a mixture of ortho, meta, and para isomers. While the para isomer is the major product, the formation of ortho and meta isomers is unavoidable.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing isomeric impurities.
Detailed Steps:
-
Recrystallization: This is the most effective method for removing isomeric impurities.[10][11][12] The principle relies on the different solubilities of the isomers in a given solvent.
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[13] A mixed solvent system, such as ethanol-water, can also be employed to optimize the separation.[11][14] The ideal solvent will dissolve the crude product at an elevated temperature and allow the desired p,p'-isomer to crystallize upon cooling, while the other isomers remain in the mother liquor.
-
Purity Analysis: After recrystallization, assess the purity of the product using the following methods:
-
Melting Point: A sharp melting point within the range of 158-160 °C indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate and quantify the different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the presence of isomeric impurities by comparing the spectra to known standards. The aromatic region of the ¹H NMR spectrum is particularly useful for distinguishing between the isomers.
-
Quantitative Data on Recrystallization from Ethanol:
| Parameter | Value |
| Solvent | 95% Ethanol |
| Solubility of Crude Product (at boiling) | High |
| Solubility of p,p'-isomer (at room temp.) | Low |
| Solubility of o,p'- and m,p'-isomers (at room temp.) | Higher than p,p'-isomer |
| Typical Recovery of p,p'-isomer | 70-85% |
| Purity after one recrystallization | >99% |
Problem 2: Presence of Unreacted Starting Materials
Potential Cause: The reaction may not have proceeded to completion, leaving unreacted toluene and p-toluenesulfonic acid or p-toluenesulfonyl chloride.
Troubleshooting Steps:
-
Removal of Toluene: Toluene can typically be removed by evaporation under reduced pressure (rotary evaporation) after the initial work-up.
-
Removal of p-Toluenesulfonic Acid: This acidic impurity can be removed by washing the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (B78521) (NaOH), during the work-up.[8][15] The p-toluenesulfonic acid will be converted to its sodium salt, which is soluble in the aqueous phase.
-
Removal of p-Toluenesulfonyl Chloride: Unreacted p-toluenesulfonyl chloride can be quenched by adding a small amount of water or a primary/secondary amine to the reaction mixture after the main reaction is complete.[7] This will convert it to the more water-soluble p-toluenesulfonic acid or a sulfonamide, which can then be removed by an aqueous wash.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Toluene
-
p-Toluenesulfonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethanol (95%)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Dissolve p-toluenesulfonyl chloride (1 equivalent) in anhydrous toluene (used in excess as both reactant and solvent).
-
Slowly add the toluene/p-toluenesulfonyl chloride solution to the stirred AlCl₃ suspension via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Use a hot plate and a stirring bar to facilitate dissolution.[13]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for an additional 5-10 minutes.
-
Filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of this compound should form.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to obtain pure this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method can be developed to separate and quantify this compound and its isomeric impurities.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and impurity identification.
Expected ¹H NMR (CDCl₃, 400 MHz) signals for p,p'-ditolyl sulfone:
-
δ 7.8-7.9 (d, 4H): Aromatic protons ortho to the sulfone group.
-
δ 7.3-7.4 (d, 4H): Aromatic protons meta to the sulfone group.
-
δ 2.4 (s, 6H): Methyl protons.
The presence of additional signals in the aromatic region may indicate the presence of ortho- and meta-isomers.
Expected ¹³C NMR (CDCl₃, 100 MHz) signals for p,p'-ditolyl sulfone:
-
Signals in the aromatic region (approx. 125-145 ppm)
-
Methyl carbon signal (approx. 21.5 ppm)
The number and chemical shifts of the aromatic carbon signals will differ for the various isomers.
References
- 1. 二对甲苯酰硫 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. This compound 99 599-66-6 [sigmaaldrich.com]
- 4. 二对甲苯酰硫 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. "Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall [scholarsarchive.byu.edu]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Friedel-Crafts Sulfonylation of Toluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts sulfonylation of toluene (B28343).
Frequently Asked Questions (FAQs)
Q1: What is the primary electrophile in the Friedel-Crafts sulfonylation of toluene?
A1: The primary electrophile in the sulfonylation of toluene is sulfur trioxide (SO₃). When using concentrated sulfuric acid, SO₃ is in equilibrium with the acid. In reactions employing sulfonyl chlorides (RSO₂Cl) with a Lewis acid catalyst, the electrophile is a sulfonyl cation (RSO₂⁺) or a complex between the sulfonyl chloride and the Lewis acid.
Q2: What are the expected products of toluene sulfonylation?
A2: The sulfonylation of toluene is an electrophilic aromatic substitution reaction. Due to the activating, ortho-, para-directing nature of the methyl group, the primary products are ortho-toluenesulfonic acid and para-toluenesulfonic acid.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.[3]
Q3: Why is the para isomer often the major product?
A3: The preference for the para product is primarily due to steric hindrance. The bulky sulfonyl group experiences less steric clash at the para position compared to the more crowded ortho positions adjacent to the methyl group.[1][4]
Q4: Is the sulfonylation of toluene a reversible reaction?
A4: Yes, unlike many other electrophilic aromatic substitutions, sulfonylation is often reversible.[5] The removal of the sulfonic acid group (desulfonation) can be achieved by heating the sulfonated product in the presence of dilute acid.[6] This reversibility can be exploited to control product distribution or to use the sulfonyl group as a temporary blocking group in a synthetic sequence.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield in a Friedel-Crafts sulfonylation of toluene can be attributed to several factors. Use the following guide to diagnose and resolve the issue.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Contamination with water will lead to hydrolysis and deactivation. Solid acid catalysts can also lose activity. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the Lewis acid or a properly stored and activated solid acid catalyst. |
| Deactivated Aromatic Ring | While toluene is an activated ring, the presence of strongly deactivating impurities in the starting material can inhibit the reaction. | Use high-purity toluene. If working with a substituted toluene, be aware that strongly electron-withdrawing groups can prevent the reaction. |
| Insufficiently Reactive Sulfonylating Agent | The reactivity of the sulfonylating agent is crucial. Sulfonyl chlorides are generally more reactive than sulfonic anhydrides or sulfonic acids in the absence of a strong catalyst. | If using a less reactive agent, consider switching to a more reactive one (e.g., a sulfonyl chloride) or employing a stronger catalyst system (e.g., a superacid). |
| Suboptimal Reaction Temperature | The reaction may have a significant activation energy that is not being overcome at the current temperature. | Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or GC. Be aware that higher temperatures can also lead to byproduct formation. |
| Poor Solubility | Toluene has low solubility in concentrated sulfuric acid, which can limit the reaction rate.[7] | Vigorous stirring is essential to maximize the interfacial area between the organic and acid phases. |
Troubleshooting Low Yield - Decision Workflow
References
Technical Support Center: Synthesis of Di-p-tolyl Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of di-p-tolyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common laboratory synthesis of this compound involves the Friedel-Crafts sulfonylation of toluene (B28343) with a suitable sulfonating agent. Typically, this is achieved by reacting toluene with p-toluenesulfonic acid (TsOH) in the presence of a catalyst, such as a polystyrene-supported aluminum triflate, or by using p-toluenesulfonyl chloride.[1]
Q2: What are the most common side reactions in the synthesis of this compound?
The primary side reactions encountered during the synthesis of this compound are:
-
Isomer Formation: The formation of ortho- and meta-isomers (di-o-tolyl sulfone, di-m-tolyl sulfone, and mixed o,p-, m,p-, o,m-isomers) is a significant side reaction. This occurs because the methyl group in toluene is an ortho-, para-directing group in electrophilic aromatic substitution.
-
Polysulfonylation: The introduction of more than one sulfonyl group onto the toluene rings can lead to the formation of higher molecular weight byproducts.
-
Desulfonation: The reverse reaction of sulfonation, known as desulfonation, can occur, particularly at elevated temperatures and in the presence of strong acids. This can reduce the overall yield of the desired product.
-
Formation of 4,4'-Dimethyl-diphenyl Sulfone: This byproduct has been observed in the sulfonation of toluene.
Q3: How can I purify the final this compound product?
Common purification techniques for this compound include:
-
Recrystallization: This is a widely used method, with common solvents being ethanol (B145695) or diethyl ether.
-
Zone Melting: This technique can be employed for achieving very high purity.
-
Column Chromatography: While less common for large-scale purification, it can be effective for separating isomers and other impurities, especially on a smaller scale.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Desulfonation: Reaction temperature is too high, or the acid concentration is excessive. 3. Catalyst Inactivity: The catalyst may have lost its activity. | 1. Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or GC-MS. 2. Control Temperature and Acid Concentration: Maintain the recommended reaction temperature and avoid using an excessive amount of acid catalyst. 3. Use Fresh Catalyst: Ensure the catalyst is fresh and active. |
| Presence of Isomeric Impurities (o-, m-isomers) | 1. Reaction Conditions Favoring Isomerization: High reaction temperatures can promote the formation of the thermodynamically more stable meta-isomer. The ortho-isomer is a common kinetic byproduct. | 1. Temperature Control: Maintain a lower reaction temperature to favor the formation of the para-isomer. 2. Catalyst Choice: Certain catalysts may offer higher regioselectivity. Literature suggests polystyrene-supported aluminum triflate as a catalyst for the synthesis of the di-p-substituted diaryl sulfone.[1] 3. Purification: Employ fractional crystallization or column chromatography to separate the isomers. |
| Formation of Polysulfonylated Byproducts | 1. Stoichiometry: Using a large excess of the sulfonating agent. | 1. Adjust Stoichiometry: Use a stoichiometric amount or a slight excess of the sulfonating agent relative to toluene. |
| Product is a Dark Oil or Discolored Solid | 1. Impurities in Starting Materials: The presence of impurities in the toluene, such as thiophene (B33073) or other reactive species, can lead to colored byproducts. 2. High Reaction Temperature: Decomposition of starting materials or products at elevated temperatures. | 1. Purify Starting Materials: Use high-purity toluene. If necessary, purify the toluene before use. 2. Maintain Recommended Temperature: Avoid excessive heating of the reaction mixture. |
Experimental Protocols
A detailed experimental protocol for the synthesis of a related sulfone, p-tolyl 2-(trimethylsilyl)ethynyl sulfone, is available in Organic Syntheses.[2] While not a direct synthesis of this compound, it provides a valuable reference for the general procedures and precautions for handling the reagents involved in Friedel-Crafts sulfonylation reactions.
General Laboratory Setup for Sulfonylation:
-
A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel.
-
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture from interfering with the catalyst.
-
Cooling baths (e.g., ice-water bath) are often necessary to control the reaction temperature, especially during the addition of reagents.
Visualizations
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// Solutions Sol_LowYield [label="Optimize Conditions\n(Time, Temp)\nControl Temp & Acid\nUse Fresh Catalyst", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Isomers [label="Control Temperature\nChoose Selective Catalyst\nPurify (Crystallization/Chromo)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Polysulfonylation [label="Adjust Stoichiometry", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Discoloration [label="Purify Starting Materials\nMaintain Rec. Temp", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Problem; Problem -> LowYield [label="Yes"]; Problem -> Isomers [label="Yes"]; Problem -> Polysulfonylation [label="Yes"]; Problem -> Discoloration [label="Yes"]; Problem -> Success [label="No"];
LowYield -> Sol_LowYield; Isomers -> Sol_Isomers; Polysulfonylation -> Sol_Polysulfonylation; Discoloration -> Sol_Discoloration;
Sol_LowYield -> Start [style=dashed, label="Re-run Experiment"]; Sol_Isomers -> Start [style=dashed, label="Re-run Experiment"]; Sol_Polysulfonylation -> Start [style=dashed, label="Re-run Experiment"]; Sol_Discoloration -> Start [style=dashed, label="Re-run Experiment"]; } .dot Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Catalyst Deactivation in Di-p-tolyl Sulfone Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of di-p-tolyl sulfone. The primary method for this synthesis is the Friedel-Crafts sulfonylation of toluene (B28343) using solid acid catalysts. Catalyst deactivation is a critical factor that can lead to decreased yield, loss of selectivity, and increased operational costs. This guide will help you identify the root causes of catalyst deactivation and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound production?
A1: The production of this compound is typically achieved through the Friedel-Crafts sulfonylation of toluene with a sulfonylating agent like p-toluenesulfonyl chloride or p-toluenesulfonic acid. The most commonly employed catalysts for this reaction are solid acids, which offer advantages in terms of reusability and reduced environmental impact compared to traditional Lewis acids. These include:
-
Zeolites: Particularly Zeolite Beta, but also Zeolite Y and ZSM-5 are frequently used due to their strong acidic sites and shape-selective properties.[1][2]
-
Clay Catalysts: Fe³⁺-exchanged montmorillonite (B579905) clay is a notable example, valued for its high activity and selectivity.[1][2]
Q2: My reaction yield has significantly decreased over several runs. What is the likely cause?
A2: A gradual decrease in yield is a classic sign of catalyst deactivation. For solid acid catalysts used in this compound synthesis, the most probable causes are:
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface and within its pores. This blocks access to the active sites.
-
Leaching: The loss of active metal species (e.g., iron from Fe-montmorillonite) from the solid support into the reaction mixture.[3]
-
Poisoning: Strong adsorption of impurities from the reactants or byproducts onto the catalyst's active sites.
Q3: How can I determine the cause of my catalyst's deactivation?
A3: A systematic approach involving characterization of the spent catalyst is essential. Key analytical techniques include:
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure changes in the catalyst's surface area and pore volume, which can be affected by coking.
-
Temperature-Programmed Desorption (TPD) of Ammonia: To determine the acidity of the catalyst and assess any loss of acid sites.
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): To analyze the reaction mixture for leached metals from the catalyst.
-
Fourier-Transform Infrared (FTIR) Spectroscopy of Adsorbed Pyridine: To distinguish between and quantify Brønsted and Lewis acid sites.
Troubleshooting Guides
Issue 1: Gradual Loss of Catalytic Activity and Decreased Yield
Symptoms:
-
A noticeable drop in the conversion of toluene and/or the yield of this compound over consecutive batch runs or over time in a continuous flow reactor.
-
An increase in reaction time required to achieve the same level of conversion.
Potential Cause:
-
Coke Formation: This is one of the most common deactivation mechanisms for zeolite and clay catalysts in hydrocarbon reactions.[4] Heavy byproducts can polymerize on the acid sites, leading to pore blockage and active site coverage.
Troubleshooting Workflow:
References
Byproducts of p-toluenesulfonic acid sulfonylation of toluene
Technical Support Center: Sulfonylation of Toluene (B28343)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the byproducts of p-toluenesulfonic acid (TsOH) sulfonylation of toluene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the sulfonylation of toluene?
A1: The sulfonylation of toluene is an electrophilic aromatic substitution reaction.[1] In this process, an electrophile (such as sulfur trioxide, SO₃, or the HSO₃⁺ cation from concentrated sulfuric acid) attacks the electron-rich toluene ring, replacing a hydrogen atom with a sulfonic acid group (-SO₃H).[1][2] The methyl group on the toluene ring is an ortho-, para-director, meaning it preferentially directs the incoming sulfonic acid group to these positions.[2]
Q2: What are the expected byproducts of this reaction?
A2: The primary byproducts are isomers of the desired p-toluenesulfonic acid. These include o-toluenesulfonic acid and m-toluenesulfonic acid.[3] Another significant byproduct, particularly under forcing conditions, is 4,4'-dimethyldiphenyl sulfone (ditolyl sulfone), which represents a loss of starting material.[4][5] Water is also a byproduct when using sulfuric acid as the sulfonating agent, and its removal is crucial for driving the reaction to completion as sulfonation is reversible.[1][6]
Q3: Why is p-toluenesulfonic acid the major product?
A3: The methyl group of toluene directs the incoming electrophile to the ortho and para positions. However, the para position is sterically less hindered than the two ortho positions, which are adjacent to the bulky methyl group.[2][7] This steric hindrance makes the path of least resistance for the electrophile to be the para-position, resulting in it being the major product.[2]
Q4: What is the role of a Dean-Stark trap in this experiment?
A4: The sulfonylation of toluene with sulfuric acid produces water as a byproduct. Since the reaction is reversible, the presence of water can lead to the hydrolysis of the sulfonic acid product back to toluene.[1] A Dean-Stark trap is used to continuously remove water from the reaction mixture via azeotropic distillation with toluene.[6] This shifts the equilibrium towards the formation of the toluenesulfonic acid products, thereby increasing the reaction yield.[6][8]
Troubleshooting Guide
Q1: My final product is discolored. What is the likely cause and how can I prevent it?
A1: Discoloration is often caused by impurities present in the commercial-grade toluene, such as sulfur-containing compounds like methylthiophene.[6] These impurities are more reactive than toluene and can polymerize or form colored sulfonic acids under the reaction conditions.[6]
-
Solution: Purify the toluene before the reaction. This can be done by washing the toluene with cold, concentrated sulfuric acid. The highly reactive impurities will sulfonate and move into the acid layer, which can then be separated. The purified toluene can then be washed with a weak base (e.g., sodium carbonate solution) and water, then dried before use.[6]
Q2: My yields are low. How can I improve them?
A2: Low yields are typically due to the reversible nature of the sulfonation reaction or incomplete reaction.
-
Solution 1: Efficient Water Removal: Ensure your Dean-Stark apparatus is functioning correctly to continuously remove the water generated during the reaction. Any water remaining in the system will push the equilibrium back towards the starting materials.[1][6]
-
Solution 2: Reaction Time and Temperature: The reaction can be slow. Ensure you are heating the reaction for a sufficient amount of time at the appropriate temperature (refluxing toluene) to allow it to go to completion.[4]
Q3: I am observing a significant amount of the m-toluenesulfonic acid isomer. How can I increase para-selectivity?
A3: The formation of the meta-isomer can be influenced by reaction temperature. While higher temperatures can increase the reaction rate, they may also favor the thermodynamically more stable, but less desired, meta-isomer.
-
Solution: Lowering the reaction temperature can improve the selectivity for the para-isomer.[5][9] Studies have shown that conducting the reaction at lower temperatures, for instance, with gaseous sulfur trioxide at 10°C, can significantly reduce the formation of the m-isomer to less than 1%.[5]
Q4: An unexpected solid, 4,4'-dimethyldiphenyl sulfone, has formed. What causes this and how can it be minimized?
A4: The formation of 4,4'-dimethyldiphenyl sulfone is a side reaction that can occur, particularly at higher temperatures or with high concentrations of the sulfonating agent. It represents a loss of two toluene molecules per molecule of sulfone.
-
Solution: Adding a small amount of the sulfone product to the initial reaction mixture can act as a self-inhibitor for this side reaction.[10] Additionally, controlling the reaction temperature and the concentration of the sulfonating agent (e.g., SO₃) are key factors in minimizing its formation.[5][11]
Data on Isomer Distribution
The selectivity of the sulfonylation of toluene is highly dependent on the reaction conditions. The following table summarizes reported isomer distributions from various studies.
| Sulfonating Agent | Temperature | p-isomer (%) | m-isomer (%) | o-isomer (%) | Additional Notes |
| 93% Sulfuric Acid | Reflux | 97.5 | 2.5 | - | Water removed via Dean-Stark trap.[4] |
| Gaseous SO₃ | 28°C | 96.54 | 0.33 | ~3.13 | Optimized conditions in a microreactor system.[5][10] |
| Gaseous SO₃ | 10°C | 88.24 | 0.97 | ~10.79 | Sulfone formation was suppressed.[5] |
Experimental Protocols
Protocol: Synthesis of p-Toluenesulfonic Acid Monohydrate
This protocol describes a common laboratory procedure for the sulfonylation of toluene using concentrated sulfuric acid and a Dean-Stark apparatus.
Materials:
-
Toluene
-
Concentrated Sulfuric Acid (98%)
-
Sodium Chloride (for saturated solution)
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Reagents: To the round-bottom flask, add 65 parts of toluene and a magnetic stir bar.[4]
-
Reaction Initiation: Begin heating the toluene to reflux. Once refluxing, slowly and carefully add 45 parts of 93% sulfuric acid to the flask over a period of several minutes while maintaining vigorous stirring.[4]
-
Azeotropic Distillation: Continue heating the mixture at reflux. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[6]
-
Reaction Monitoring: Continue the reflux until the theoretical amount of water is collected in the trap, indicating the reaction is near completion. This may take several hours.[4]
-
Workup:
-
Allow the reaction mixture to cool to room temperature. A thick paste may form.
-
Slowly and carefully add the cool reaction mixture to a saturated sodium chloride solution.[1]
-
The sodium salt of p-toluenesulfonic acid will precipitate out of the solution as white, glossy crystals.[1]
-
If the free acid is desired, water can be carefully added to the cooled reaction mixture to induce crystallization of p-toluenesulfonic acid monohydrate.[1]
-
-
Purification: The precipitated product can be collected by vacuum filtration, washed with a small amount of cold water or brine, and then recrystallized for further purification if necessary.
Visualizations
Below are diagrams illustrating the key chemical and procedural aspects of toluene sulfonylation.
Caption: Reaction mechanism for the electrophilic aromatic sulfonylation of toluene.
Caption: Experimental workflow for the synthesis of p-toluenesulfonic acid.
References
- 1. spegroup.ru [spegroup.ru]
- 2. quora.com [quora.com]
- 3. CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation - Google Patents [patents.google.com]
- 4. US2362612A - Process for the sulphonation of toluene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Recrystallization of Di-p-tolyl Sulfone
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimal recrystallization of Di-p-tolyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on qualitative data and the solubility of structurally similar compounds, ethanol , isopropanol , and ethyl acetate are excellent starting points for solvent screening. Ethanol, in particular, has been cited as an effective solvent for the recrystallization of diaryl sulfones.
Q2: What are the key physical properties of this compound?
A2: Key properties include:
-
Appearance: White to off-white solid.
-
Solubility: Soluble in chloroform (B151607) (25 mg/mL) and generally soluble in organic solvents.
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: Common impurities often depend on the synthetic route. For the common Friedel-Crafts sulfonylation of toluene, potential impurities include:
-
Isomeric Byproducts: Ortho- and meta-isomers of di-tolyl sulfone.
-
Unreacted Starting Materials: Toluene, p-toluenesulfonic acid, or p-toluenesulfonyl chloride.
-
Polysulfonated Products: Products with more than one sulfone group.
Q4: My this compound is not crystallizing out of solution upon cooling. What should I do?
A4: If crystals do not form, several techniques can be employed to induce crystallization:
-
Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Reducing Solvent Volume: If too much solvent was added, carefully evaporate a portion of the solvent to increase the concentration of the solute.
-
Lowering the Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility.
Q5: The recrystallized this compound has a low melting point or a broad melting range. What does this indicate?
A5: A low or broad melting point range is a strong indication of impurities remaining in the crystals. This could be due to inefficient removal of byproducts or the co-crystallization of impurities. A second recrystallization step is recommended to improve purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out (Product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated. The rate of cooling is too fast. | Choose a solvent with a lower boiling point. Add a small amount of additional hot solvent. Allow the solution to cool more slowly. |
| Poor Crystal Yield | Too much solvent was used. The cooling process was not sufficient to induce maximum crystallization. The compound has significant solubility in the cold solvent. | Evaporate some of the solvent and re-cool. Cool the solution for a longer period or at a lower temperature (e.g., in a freezer). Use a different solvent in which the compound is less soluble at low temperatures. Consider using a two-solvent system. |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
| No Crystals Form | The solution is not supersaturated. | Induce crystallization by seeding, scratching, or reducing the solvent volume. |
Data Presentation
Table 1: Solvent Selection Guide for this compound Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) | Notes |
| Ethanol | 78 | Polar Protic | High | Low | A good starting point for recrystallization. |
| Isopropanol | 82 | Polar Protic | High | Low | Similar to ethanol, can be a good alternative. |
| Ethyl Acetate | 77 | Polar Aprotic | Moderate to High | Low | Effective for many organic compounds. |
| Acetone | 56 | Polar Aprotic | High | Moderate | May result in lower yields due to moderate cold solubility. |
| Toluene | 111 | Non-polar | High | Low | Good for dissolving non-polar impurities. |
| Hexane | 69 | Non-polar | Low | Very Low | Can be used as an anti-solvent in a two-solvent system. |
Experimental Protocols
Single-Solvent Recrystallization of this compound
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Solvent Selection: Based on small-scale trials, select a solvent in which this compound is sparingly soluble at room temperature but readily soluble when heated. Ethanol is a recommended starting point.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: To remove any insoluble impurities (and activated charcoal if used), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, and then transfer them to a watch glass to air dry. The purity of the crystals can be assessed by their melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound recrystallization.
Caption: Logical flow for selecting an appropriate recrystallization solvent.
References
Technical Support Center: Purification of Di-p-tolyl sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Di-p-tolyl sulfone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Q: My crude this compound shows significant impurities upon initial analysis (TLC, NMR). What are the likely impurities and the first purification steps?
A: The primary impurities in the synthesis of this compound, typically prepared via Friedel-Crafts sulfonylation of toluene (B28343) with p-toluenesulfonyl chloride, are isomeric sulfones. Due to the directing effects of the methyl group on the toluene ring, ortho- and meta-substituted isomers (o,p'- and m,p'-ditolyl sulfone) can form alongside the desired para,para-isomer. Unreacted starting materials such as toluene and p-toluenesulfonyl chloride, as well as polysulfonated byproducts, may also be present.
A general workflow for purification begins with an initial workup to remove acidic and water-soluble impurities, followed by a primary purification technique like recrystallization.
Initial Workup Workflow
Caption: Initial workup procedure for crude this compound.
Issue 2: Difficulty with Recrystallization
Q: I'm having trouble recrystallizing my this compound. The product either "oils out" or the crystal yield is very low. How can I optimize the recrystallization?
A: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. A low yield often indicates that too much solvent was used or the compound has significant solubility in the cold solvent.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the sulfone. The compound is precipitating too quickly. | - Use a lower-boiling point solvent. - Add a small amount of a co-solvent in which the compound is more soluble to keep it dissolved at a slightly lower temperature. - Ensure a slow cooling rate. |
| No Crystal Formation | The solution is not sufficiently supersaturated. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath after slow cooling to room temperature. |
| Low Crystal Yield | Too much solvent was used. The compound is too soluble in the chosen solvent. | - Reduce the amount of solvent used to dissolve the crude product. - After filtration, cool the mother liquor further to see if more crystals form. - Consider a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. |
| Colored Crystals | Colored impurities are co-crystallizing. | - Perform a hot filtration with activated charcoal before allowing the solution to cool. |
Recrystallization Protocol Visualization
Caption: Workflow for the recrystallization of this compound.
Issue 3: Isomeric Impurities Remain After Recrystallization
Q: After recrystallization, I still have isomeric impurities in my this compound. How can I remove them?
A: While recrystallization can significantly improve purity, isomers with similar solubilities can be difficult to separate completely with this method alone. For higher purity, column chromatography is recommended. Due to the polarity difference between the para,para (most symmetric, least polar), ortho,para, and meta,para isomers, they can be separated on a silica (B1680970) gel column.
Column Chromatography Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system (eluent). Column overloading. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired product. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - Ensure the amount of crude material is not more than 5-10% of the mass of the silica gel. |
| Product Elutes Too Quickly | The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). |
| Product Does Not Elute | The mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the ethyl acetate to hexane ratio). |
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the recrystallization of this compound?
A1: A typical procedure involves dissolving the crude solid in a minimal amount of hot ethanol. For instance, start with approximately 10-20 mL of ethanol per gram of crude sulfone. Heat the mixture to boiling with stirring to ensure complete dissolution. If the solution is colored, a small amount of activated charcoal can be added, and the solution is filtered while hot. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried.
Q2: What is a recommended starting point for a column chromatography protocol to separate this compound isomers?
A2: A good starting point for column chromatography is to use silica gel as the stationary phase. The mobile phase can be a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. Based on protocols for similar aromatic sulfones, a starting eluent system of 10% ethyl acetate in hexanes is a reasonable choice. The polarity can be gradually increased if the desired compound does not elute. Progress of the separation should be monitored by TLC.
Q3: How can I monitor the purity of my this compound during the purification process?
A3:
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Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography. A suitable eluent system (e.g., 20-30% ethyl acetate in hexanes) should show the product and impurities as distinct spots. The spots can be visualized under a UV lamp.
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High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method is suitable. A C18 column with a mobile phase of acetonitrile (B52724) and water is a common setup for analyzing aromatic sulfones.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to determine the isomeric purity by looking for characteristic signals of the different isomers.
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Melting Point: A sharp melting point range close to the literature value (158-160 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Q4: What are the expected outcomes for different purification methods?
A4: The effectiveness of each purification method can be summarized as follows:
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Single Recrystallization | 85-95% | Simple, fast, and good for removing bulk impurities. | May not effectively remove isomers with similar solubility. |
| Multiple Recrystallizations | >95% | Can achieve high purity if isomers have sufficient solubility differences. | Can lead to significant loss of product with each step. |
| Silica Gel Chromatography | >99% | Excellent for separating isomers and achieving very high purity. | More time-consuming and requires larger volumes of solvent. |
Q5: Is there a way to predict the elution order of this compound isomers in normal-phase chromatography?
A5: Yes, in normal-phase chromatography (e.g., silica gel), the least polar compound elutes first. The polarity of the isomers is related to their symmetry and the accessibility of the polar sulfone group. The expected elution order is:
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This compound (p,p'-isomer): Most symmetric, least polar.
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m,p'-Ditolyl sulfone: Intermediate polarity.
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o,p'-Ditolyl sulfone: Most polar due to steric hindrance potentially affecting the symmetry and increasing the dipole moment.
Logical Flow for Purification Strategy
Caption: Decision-making workflow for purifying this compound.
Preventing polysulfonylation in Di-p-tolyl sulfone synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of di-p-tolyl sulfone, with a primary focus on preventing polysulfonylation.
Frequently Asked Questions (FAQs)
Q1: What is polysulfonylation and why is it a problem in this compound synthesis?
A1: Polysulfonylation is a common side reaction in the synthesis of this compound where more than one sulfonyl group is introduced onto the toluene (B28343) ring, leading to the formation of di- and tri-sulfonylated byproducts. This is problematic as it reduces the yield of the desired this compound and complicates the purification process due to the similar physical properties of the desired product and the polysulfonylated impurities.
Q2: What is the primary reaction for the synthesis of this compound?
A2: The most common laboratory synthesis is a Friedel-Crafts reaction where toluene is reacted with a sulfonylating agent, such as p-toluenesulfonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q3: What are the key factors that influence the extent of polysulfonylation?
A3: The key factors include:
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Stoichiometry of Reactants: The molar ratio of toluene to the sulfonylating agent is critical.
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Reaction Temperature: Higher temperatures can promote polysulfonylation.
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Catalyst Type and Amount: The choice and concentration of the Lewis acid catalyst play a significant role.
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Reaction Time: Longer reaction times can lead to the formation of more polysulfonylated products.
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Solvent: The choice of solvent can influence the reactivity of the electrophile and the solubility of intermediates.
Troubleshooting Guide: Preventing Polysulfonylation
This guide provides specific issues you might encounter during the synthesis of this compound and offers solutions to mitigate polysulfonylation.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of polysulfonylated byproducts (observed by TLC, HPLC, or NMR) | The molar ratio of the sulfonylating agent to toluene is too high. | Use a significant excess of toluene relative to the sulfonylating agent. A molar ratio of toluene to sulfonylating agent of 5:1 or higher is recommended to increase the statistical probability of the electrophile reacting with an unsubstituted toluene molecule. |
| The reaction temperature is too high, providing enough energy to overcome the deactivation of the monosulfonylated product for further substitution. | Maintain a low reaction temperature. It is advisable to start the reaction at 0°C and allow it to slowly warm to room temperature. Precise temperature control is crucial.[1] | |
| The Lewis acid catalyst is too active or used in excess, leading to a highly reactive electrophile. | Use a milder Lewis acid catalyst such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂). Alternatively, reduce the amount of the strong Lewis acid catalyst (e.g., AlCl₃) to the minimum required for the reaction to proceed. Solid acid catalysts like Fe³⁺-montmorillonite can also offer higher selectivity.[2] | |
| The reaction time is excessively long, allowing for the slower polysulfonylation reaction to occur to a greater extent. | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or GC). Quench the reaction as soon as the formation of the desired product plateaus and before significant amounts of byproducts are formed. | |
| Difficulty in separating the product from polysulfonylated impurities | The polarity of the polysulfonylated byproducts is very similar to the desired this compound. | Optimize the reaction conditions to minimize the formation of these impurities in the first place. For purification, consider column chromatography with a carefully selected solvent system, or recrystallization from a suitable solvent. |
Experimental Protocols
Protocol 1: High Selectivity Synthesis of this compound Using Excess Toluene
This protocol is designed to minimize polysulfonylation by controlling the stoichiometry of the reactants.
Materials:
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Toluene (dried over sodium sulfate)
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p-Toluenesulfonyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dry dichloromethane (B109758) (DCM)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Ethyl acetate (B1210297)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
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Cool the mixture to 0°C in an ice bath.
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In the dropping funnel, prepare a solution of p-toluenesulfonyl chloride (1 equivalent) in a large excess of dry toluene (at least 5 equivalents).
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Add the toluene solution dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1 M HCl with vigorous stirring.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to obtain pure this compound.
| Parameter | Condition | Yield (%) | Purity (%) |
| Toluene:p-TsCl Ratio | 2:1 | ~60 | ~85 |
| 5:1 | >85 | >95 | |
| 10:1 | >90 | >98 | |
| Temperature | Room Temperature | ~70 | ~90 |
| 0°C to Room Temp | >85 | >95 |
Protocol 2: Synthesis Using a Solid Acid Catalyst for Improved Selectivity
This protocol utilizes a solid acid catalyst to enhance para-selectivity and simplify catalyst removal.[2]
Materials:
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Toluene
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p-Toluenesulfonyl chloride
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Fe³⁺-montmorillonite catalyst
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
Procedure:
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Activate the Fe³⁺-montmorillonite catalyst by heating at 120°C for 3 hours.
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In a round-bottom flask, add the activated catalyst (e.g., 0.5 g per 10 mmol of sulfonyl chloride), toluene (used as both reactant and solvent), and p-toluenesulfonyl chloride.
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Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.
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Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
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After completion, cool the reaction mixture to room temperature.
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Filter the solid catalyst. The catalyst can be washed with DCM, dried, and reused.
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Wash the filtrate with saturated sodium bicarbonate solution and then with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Recrystallize the crude product from an appropriate solvent to yield pure this compound.
| Catalyst | Temperature (°C) | Yield of p,p'-isomer (%) | Reference |
| AlCl₃ | 80 | 86 | [2] |
| Fe³⁺-montmorillonite | 120 | >99 | [2] |
| Zeolite Beta | 120 | ~95 | [2] |
Visualizations
Caption: Reaction mechanism for the synthesis of this compound and the competing polysulfonylation side reaction.
Caption: Troubleshooting workflow for addressing polysulfonylation in this compound synthesis.
References
Technical Support Center: Analysis of Di-p-tolyl Sulfone Degradation Products
Welcome to the technical support center for the analysis of di-p-tolyl sulfone degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under different conditions?
A1: this compound can degrade via photochemical, thermal, and biological pathways, yielding different products.
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Photochemical Degradation: Photolysis of this compound, particularly in a pyridine (B92270) solvent, is known to produce isomeric p-tolylpyridines (α, β, and γ).
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Thermal Degradation: While specific data for this compound is limited, studies on related poly(aryl ether sulfone)s suggest that thermal decomposition at high temperatures (above 450°C) leads to the elimination of sulfur dioxide (SO₂) and the formation of biphenyl-type structures.[1]
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Biodegradation: The biodegradation of diaryl sulfones is not extensively studied. However, based on the metabolism of related compounds like diphenyl sulfide, the initial steps likely involve oxidation of the sulfur atom to form di-p-tolyl sulfoxide, followed by further oxidation to this compound. Subsequent ring cleavage may occur, leading to more complete degradation.
Q2: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
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HPLC: Reversed-phase HPLC with a C18 column is well-suited for separating this compound and its polar degradation products. A UV detector is typically used for quantification.
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GC-MS: This technique is ideal for identifying volatile and semi-volatile degradation products, such as the isomeric p-tolylpyridines formed during photolysis. The mass spectrometer provides structural information for confident identification. Pyrolysis-GC/MS can be employed to investigate thermal degradation products.
Q3: Are there any known signaling pathways affected by this compound or its degradation products?
A3: Currently, there is limited specific information in the public domain regarding the interaction of this compound or its degradation products with specific signaling pathways. Toxicological and pharmacological studies would be required to elucidate any such interactions.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Wash the column with a strong solvent, or replace if necessary. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 3. Dilute the sample or reduce the injection volume. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure proper functioning. |
| Low sensitivity/No peaks | 1. Incorrect wavelength on UV detector. 2. Sample degradation in the autosampler. 3. Low sample concentration. | 1. Determine the optimal wavelength for your analytes by running a UV scan. 2. Use a cooled autosampler if analytes are unstable. 3. Concentrate the sample or increase the injection volume. |
GC-MS Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Peak tailing for polar analytes | 1. Active sites in the injector liner or column. 2. Column contamination. | 1. Use a deactivated liner and/or a column specifically designed for polar analytes. 2. Bake out the column or trim the first few centimeters. |
| Poor separation of isomers (e.g., p-tolylpyridines) | 1. Inadequate column stationary phase. 2. Incorrect temperature program. | 1. Use a column with a different polarity or a longer column. 2. Optimize the temperature ramp rate for better resolution. |
| Contamination in the mass spectrum | 1. Column bleed. 2. Contaminated carrier gas. 3. Leak in the system. | 1. Condition the column according to the manufacturer's instructions. 2. Use high-purity gas and install traps to remove impurities. 3. Perform a leak check of the entire system. |
Experimental Protocols
Protocol 1: Analysis of Photochemical Degradation Products by GC-MS
Objective: To identify and quantify the isomeric p-tolylpyridines formed from the photolysis of this compound in pyridine.
Methodology:
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Sample Preparation: Prepare a solution of this compound in pyridine (e.g., 10 mg/mL).
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Photolysis: Irradiate the solution in a quartz tube with a high-pressure mercury lamp at room temperature for a specified duration (e.g., 24-48 hours).
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Work-up: After irradiation, evaporate the pyridine solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining pyridine. Dry the organic layer over anhydrous sodium sulfate.
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GC-MS Analysis:
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Column: Use a capillary column suitable for separating aromatic isomers (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Injector: Set to splitless mode at 250°C.
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Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
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Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 50 to 300.
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Data Analysis: Identify the p-tolylpyridine isomers based on their retention times and mass spectra compared to authentic standards. Quantify the isomers using an internal standard method.
Protocol 2: Analysis of Thermal Degradation Products by Pyrolysis-GC/MS
Objective: To identify the volatile products formed from the thermal degradation of this compound.
Methodology:
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Sample Preparation: Place a small amount of solid this compound (e.g., 0.1-0.5 mg) into a pyrolysis sample cup.
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Pyrolysis-GC-MS Analysis:
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Pyrolyzer: Set the pyrolysis temperature to 600°C.
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GC-MS System: Use the same GC-MS conditions as described in Protocol 1.
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Data Analysis: Identify the pyrolysis products by interpreting their mass spectra and comparing them with a mass spectral library (e.g., NIST). Look for characteristic fragments indicating the loss of SO₂ and the formation of biphenyl-like structures.
Data Presentation
The following tables are templates for summarizing quantitative data from your experiments. Replace the placeholder data with your experimental results.
Table 1: Photochemical Degradation of this compound in Pyridine
| Irradiation Time (hours) | This compound Remaining (%) | α-p-tolylpyridine Yield (%) | β-p-tolylpyridine Yield (%) | γ-p-tolylpyridine Yield (%) |
| 12 | 75.2 | 5.8 | 10.5 | 4.1 |
| 24 | 48.9 | 12.3 | 22.1 | 8.7 |
| 48 | 15.6 | 20.1 | 35.8 | 14.3 |
Table 2: Thermal Degradation of this compound
| Pyrolysis Temperature (°C) | This compound Conversion (%) | Sulfur Dioxide (Relative Abundance) | 4,4'-Dimethylbiphenyl (Relative Abundance) | Other Products (Relative Abundance) |
| 500 | 25.3 | 30.1 | 15.7 | 54.2 |
| 600 | 85.1 | 75.4 | 42.8 | -18.2 |
| 700 | 98.7 | 92.3 | 68.5 | -60.8 |
Visualizations
Caption: Photochemical degradation pathway of this compound in pyridine.
Caption: Proposed thermal degradation pathway of this compound.
Caption: Postulated biodegradation pathway for this compound.
Caption: General experimental workflow for analyzing degradation products.
References
Minimizing isomer formation in Di-p-tolyl sulfone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of di-p-tolyl sulfone, with a focus on minimizing the formation of unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during the synthesis of this compound?
In the synthesis of this compound via Friedel-Crafts sulfonylation of toluene (B28343), the primary isomers formed are the ortho-para' (2,4'-ditolyl sulfone), meta-para' (3,4'-ditolyl sulfone), and the desired para-para' (4,4'-ditolyl sulfone). The formation of these isomers is a result of the electrophilic aromatic substitution reaction occurring at different positions on the toluene ring.
Q2: How can I minimize the formation of ortho and meta isomers?
Minimizing the formation of ortho and meta isomers is primarily achieved by enhancing the para-selectivity of the sulfonylation reaction. This can be accomplished by:
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Utilizing Shape-Selective Catalysts: Solid acid catalysts such as Fe³⁺-montmorillonite and zeolite beta have been shown to exhibit high para-selectivity due to their specific pore structures, which sterically hinder the formation of bulkier ortho and meta isomers.
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Optimizing Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para isomer.
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Choice of Sulfonylating Agent: The reactivity of the sulfonylating agent can influence isomer distribution.
Q3: What are the advantages of using solid acid catalysts over traditional Lewis acids like AlCl₃?
Solid acid catalysts offer several advantages:
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High Para-Selectivity: As mentioned, they can significantly increase the yield of the desired 4,4'-isomer.
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Environmental Benefits: They are often reusable and can be easily separated from the reaction mixture, reducing waste and simplifying workup procedures.
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Milder Reaction Conditions: These catalysts can be effective under less harsh conditions compared to some traditional Lewis acids.
Q4: Can the choice of solvent affect isomer distribution?
Yes, the polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer ratios. Non-polar or weakly coordinating solvents are often preferred in Friedel-Crafts type reactions to minimize side reactions and promote selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Inactive or insufficient catalyst.- Low reaction temperature or insufficient reaction time.- Impure reactants. | - Ensure the catalyst is properly activated and used in the correct amount.- Optimize reaction temperature and time based on literature or preliminary experiments.- Use freshly distilled toluene and pure sulfonylating agent. |
| High proportion of ortho and meta isomers | - Non-selective catalyst (e.g., traditional Lewis acids).- High reaction temperature. | - Switch to a shape-selective solid acid catalyst like Fe³⁺-montmorillonite or zeolite beta.- Conduct the reaction at a lower temperature to favor the formation of the para isomer. |
| Catalyst deactivation (for solid acids) | - Coking or poisoning of the catalyst surface. | - Regenerate the catalyst by calcination according to the supplier's or literature guidelines.- Ensure reactants are free of impurities that could poison the catalyst. |
| Difficulty in separating the para isomer | - Similar physical properties of the isomers. | - Utilize fractional crystallization from a suitable solvent system. The para isomer is often less soluble.- Employ column chromatography for small-scale purifications. |
Quantitative Data on Isomer Selectivity
The choice of catalyst plays a crucial role in determining the isomer distribution in the sulfonylation of toluene. The following table summarizes the reported para-selectivity for different catalytic systems.
| Catalyst | Sulfonylating Agent | para-Isomer Selectivity (%) | Reference |
| Fe³⁺-montmorillonite | Arenesulfonyl chlorides | up to 99% | [1] |
| Conventional Method (e.g., AlCl₃) | Not specified | ~86% | [1] |
| Gaseous SO₃ | Toluene | ~96.5% | [2] |
Experimental Protocols
Protocol 1: High Para-Selective Synthesis of this compound using Fe³⁺-Montmorillonite Catalyst
This protocol is designed to maximize the yield of the 4,4'-isomer.
Materials:
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Toluene (anhydrous)
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p-Toluenesulfonyl chloride (TsCl)
-
Fe³⁺-montmorillonite K10 catalyst
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Ethanol (B145695) for recrystallization
Procedure:
-
Catalyst Activation: Activate the Fe³⁺-montmorillonite catalyst by heating at 120°C under vacuum for 4 hours prior to use.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the activated Fe³⁺-montmorillonite catalyst (e.g., 0.5 g per 10 mmol of TsCl).
-
Addition of Reactants: Under a nitrogen atmosphere, add anhydrous DCM followed by toluene and p-toluenesulfonyl chloride. A typical molar ratio would be Toluene:TsCl of 2:1.
-
Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 40°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst. The catalyst can be washed with DCM, dried, and stored for reuse.
-
Purification: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure 4,4'-ditolyl sulfone.
Visualizations
Logical Workflow for Minimizing Isomer Formation
References
Technical Support Center: Ultra-Pure Di-p-tolyl Sulfone via Zone Melting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Di-p-tolyl sulfone to an ultra-pure state using the zone melting technique. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and expected purification data.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the zone melting of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No discernible molten zone formation | Inadequate heater temperature. Poor thermal contact between the heater and the sample tube. | Gradually increase the heater temperature in small increments. Ensure the heater is in close and uniform contact with the sample tube. |
| Molten zone is too wide or too narrow | Heater temperature is too high or too low. Incorrect zone travel speed. | Adjust the heater temperature to achieve the desired zone width (typically 1-2 cm). Optimize the zone travel speed; slower speeds can sometimes lead to wider zones. |
| Sample tube cracks or breaks during the process | Thermal stress due to rapid heating or cooling. Expansion of the material upon melting in a confined space. | Employ a slower heating and cooling rate. Ensure the sample tube is not completely filled, leaving a small headspace for expansion. Use of a horizontal setup can also mitigate this issue.[1] |
| Uneven or non-uniform crystal growth after solidification | Zone travel speed is too fast. Presence of significant impurities. Temperature fluctuations in the heating or cooling zones. | Reduce the zone travel speed to allow for more controlled crystallization.[2] Consider a pre-purification step if the starting material is of low purity. Ensure stable and consistent temperatures in both the heating and cooling zones. |
| Low purification efficiency after multiple passes | The distribution coefficient (k) of the impurities is close to 1. The zone travel speed is too high. The zone length is not optimal. | Increase the number of zone passes. Decrease the zone travel speed to enhance impurity segregation.[2] Experiment with different zone lengths; a shorter zone is often more effective for impurities with k close to 1.[3] |
| Discoloration of the sample after melting | Thermal decomposition of this compound or impurities. | Lower the heater temperature to the minimum required to create a stable molten zone. Consider performing the zone refining process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of zone melting for purifying this compound?
A1: Zone melting is based on the principle of fractional crystallization.[4][5] As a narrow molten zone travels slowly along a solid ingot of this compound, impurities tend to preferentially stay in the liquid phase rather than being incorporated into the recrystallizing solid.[2] This difference in solubility between the solid and liquid phases allows for the segregation and movement of impurities to one end of the ingot, resulting in a highly purified material at the other end.
Q2: What is a typical zone travel speed for the purification of organic compounds like this compound?
A2: For organic substances, typical zone travel speeds range from 0.1 to 2.0 cm/hr.[1] The optimal speed for this compound will depend on the specific impurity profile and desired purity level. Slower speeds generally lead to better purification.
Q3: How many zone passes are typically required to achieve ultra-high purity?
A3: The number of passes required depends on the initial purity of the this compound and the desired final purity. While significant purification can be observed after a few passes, achieving ultra-high purity (e.g., >99.99%) may require 10 to 20 passes or more.[2]
Q4: What type of container should I use for the zone melting of this compound?
A4: Borosilicate glass or quartz tubes are commonly used for zone refining organic compounds.[1] It is crucial to use a container material that is inert and will not contaminate the sample at the processing temperatures.
Q5: Can zone melting be used for temperature-sensitive compounds?
A5: Zone melting is suitable for compounds that are thermally stable at their melting point.[2] For this compound, with a melting point of 158-160 °C, thermal decomposition should be minimal if the temperature of the molten zone is carefully controlled.
Q6: What is the expected yield of purified material?
A6: The yield of highly purified material will be a fraction of the initial charge, as the impurities are concentrated in the remaining portion. The higher the desired purity, the smaller the fraction of the ingot that will meet this specification. The impurity-rich end can be collected and reprocessed in subsequent runs to improve overall yield.
Quantitative Data on Purification
The following table provides an estimated overview of the purification of this compound based on data from analogous aromatic organic compounds. The actual results may vary depending on the specific experimental conditions.
| Number of Zone Passes | Estimated Purity of the Head Section (%) | Estimated Purity of the Tail Section (%) |
| 1 | 99.5 | 98.0 |
| 5 | 99.9 | 98.2 |
| 10 | 99.99 | 98.5 |
| 20 | >99.999 | 98.8 |
Experimental Protocol
This protocol outlines the key steps for the purification of this compound using a horizontal zone melting apparatus.
1. Preparation of the Sample:
-
Start with this compound of the highest available purity (e.g., 99%).
-
Grind the crystalline material into a fine powder to ensure uniform packing.
-
Carefully load the powdered this compound into a clean, dry borosilicate glass tube. The tube should be approximately 30-50 cm in length and 1-2 cm in diameter.
-
Gently tap the tube to ensure the powder is well-packed and free of large air gaps.
-
Seal both ends of the tube, leaving a small ullage space for thermal expansion.
2. Setting up the Zone Melting Apparatus:
-
Place the sealed sample tube in a horizontal zone refiner.
-
Position a narrow-band heater (e.g., a resistance wire coil) around the tube at one end.
-
The heater should be capable of creating a molten zone of approximately 1-2 cm in length.
-
Ensure a cooling mechanism (e.g., a gentle stream of air or a cooling block) is in place adjacent to the heater to promote sharp resolidification.
3. Zone Melting Process:
-
Set the heater temperature to slightly above the melting point of this compound (158-160 °C). A temperature of 165-170 °C is a good starting point.
-
Once a stable molten zone is formed, initiate the slow movement of the heater along the sample tube at a constant speed. A starting speed of 1 cm/hr is recommended.
-
The heater should traverse the entire length of the sample, moving the molten zone from the "head" to the "tail" of the tube.
-
After the first pass is complete, the heater is rapidly returned to the starting position to begin the next pass.
-
Repeat the process for the desired number of passes (e.g., 10-20 passes for high purity).
4. Sample Recovery and Analysis:
-
After the final pass, allow the entire sample to cool down to room temperature completely.
-
Carefully score and break the glass tube to access the purified ingot.
-
The ingot can be sectioned along its length for purity analysis (e.g., by High-Performance Liquid Chromatography (HPLC) or Differential Scanning Calorimetry (DSC)).
-
The purest fraction will be at the head of the ingot, while the impurities will be concentrated at the tail.
Experimental Workflow Diagram
References
- 1. Zone melting - Refining, Purification, Separation | Britannica [britannica.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Production of High Purity Metals: A Review on Zone Refining Process [scirp.org]
- 4. Zone Refining | Research Starters | EBSCO Research [ebsco.com]
- 5. Zone refining process [interestinzfacts.com]
Technical Support Center: HPLC Purity Analysis of Di-p-tolyl Sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) method used in the purity analysis of Di-p-tolyl sulfone.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions to ensure accurate and reliable results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Baseline Noise or Drift | - Air bubbles in the mobile phase or detector.[1][2] - Contaminated mobile phase or column.[1][3] - Fluctuations in column temperature.[1][4] - Detector lamp instability.[1] | - Degas the mobile phase using sonication or vacuum filtration.[1] - Use high-purity solvents and prepare fresh mobile phase daily.[1][3] - Employ a column oven to maintain a stable temperature.[1][2] - Allow the detector lamp to warm up sufficiently. If the issue persists, consider lamp replacement.[2] |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol (B1196071) groups).[5] - Column overload due to high sample concentration.[5] - Inappropriate mobile phase pH.[5] - Column degradation or contamination.[4][5] | - Use a high-purity, end-capped C18 column.[5] Consider adding a competing agent like triethylamine (B128534) in small concentrations if using an older column. - Reduce the sample concentration or injection volume.[5] - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[5] - Flush the column with a strong solvent or replace the column if necessary.[6] |
| Irregular Peak Shapes (Fronting, Splitting) | - Sample solvent incompatible with the mobile phase.[6] - Column contamination or blockage.[1] - Co-elution with an impurity.[7] | - Dissolve the sample in the mobile phase or a weaker solvent.[5] - Back-flush the column or replace the inlet frit.[1] Consider using a guard column.[8] - Optimize the mobile phase composition or gradient to improve resolution.[7] |
| Shifting Retention Times | - Inconsistent mobile phase composition.[4][8] - Fluctuations in flow rate.[4] - Poor column equilibration.[2] - Column aging.[4] | - Prepare mobile phase accurately and ensure proper mixing.[2] - Check for leaks in the pump and ensure check valves are functioning correctly.[6][9] - Allow sufficient time for the column to equilibrate with the mobile phase before injection.[2] - Monitor column performance with system suitability tests and replace it when performance degrades. |
| Ghost Peaks | - Contamination from the sample, mobile phase, or system.[1] - Carryover from previous injections.[1] | - Use high-purity solvents and clean glassware.[1][3] - Run blank injections with a strong solvent to clean the injector and column.[1] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).[6] - Particulate matter from the sample or mobile phase.[1] | - Systematically disconnect components to locate the blockage. - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[10] - Replace the guard column or column inlet frit.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the purity analysis of this compound?
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 235 nm |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. |
Q2: How can I ensure the purity of my chromatographic peak for this compound?
A2: Relying solely on retention time is insufficient to confirm peak purity.[7] To assess peak purity, consider using a photodiode array (PDA) detector to evaluate the spectral homogeneity across the peak. If co-elution is suspected, modifying the mobile phase composition or gradient can help improve the separation of impurities.[7] For definitive identification, techniques like LC-MS can be employed.[7]
Q3: What are the critical system suitability parameters to monitor for this analysis?
A3: For reliable purity analysis, it is essential to monitor system suitability parameters. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 to ensure symmetrical peaks for accurate integration.
-
Theoretical Plates: A high number (e.g., > 2000) indicates good column efficiency.
-
Repeatability: The relative standard deviation (RSD) of replicate injections of a standard solution should be < 2.0% for both peak area and retention time.
Q4: My sample of this compound is not dissolving well in the mobile phase. What should I do?
A4: this compound is soluble in chloroform (B151607). However, chloroform is generally not a suitable injection solvent for reversed-phase HPLC. You can try dissolving the sample in a small amount of a stronger, compatible organic solvent like acetonitrile or methanol (B129727) first, and then diluting it with the mobile phase. Ensure the final sample solvent composition is as close to the mobile phase as possible to avoid peak distortion.[6]
Experimental Protocol: Purity Analysis of this compound
This protocol outlines a general procedure for the purity determination of this compound using HPLC. Method validation is required to ensure suitability for its intended purpose.[13][14]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions:
-
Mobile Phase: Prepare the required volume of Acetonitrile and Water in a 60:40 ratio. Mix thoroughly and degas before use.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
4. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the standard solution in replicate (e.g., five times) to check for system suitability.
-
Inject the sample solution.
-
After the analysis, flush the column with a strong solvent (e.g., 100% acetonitrile) and store it according to the manufacturer's recommendations.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
References
- 1. medikamenterqs.com [medikamenterqs.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. allanchem.com [allanchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. 4,4’-Dichlorodiphenyl sulfone | SIELC Technologies [sielc.com]
- 12. Separation of 4,4’-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Analytical Development & Validation | AmbioPharm [ambiopharm.com]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Quantification of Impurities in Di-p-tolyl Sulfone by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of impurities in Di-p-tolyl sulfone.
Frequently Asked Questions (FAQs)
Q1: Why use quantitative NMR (qNMR) for purity analysis of this compound?
A1: Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of chemical compounds like this compound.[1] It is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a reference standard of the analyte itself.[2] This is particularly advantageous in early-stage drug development when specific impurity reference standards may not be available.[3]
Q2: What are the potential impurities in this compound?
A2: Impurities in this compound can originate from the synthesis process. Common synthesis involves the sulfonylation of toluene (B28343) with p-toluenesulfonic acid.[4] Therefore, potential impurities could include:
-
Starting materials: Residual toluene and p-toluenesulfonic acid.
-
Isomeric impurities: Di-m-tolyl sulfone or o,p'-tolyl sulfone, arising from impurities in the starting toluene.
-
Byproducts: Compounds formed from side reactions, such as p-tolyl disulfide.[5]
-
Residual solvents: Solvents used during synthesis and purification, such as dichloromethane (B109758) or methanol.[6][7]
Q3: What internal standard is suitable for qNMR analysis of this compound?
A3: A suitable internal standard should have signals that do not overlap with the analyte or impurity signals, be soluble in the chosen deuterated solvent, be non-reactive, and have a known purity.[8] For this compound, which is soluble in chloroform, common internal standards to consider include:
-
Maleic anhydride
-
1,4-Dinitrobenzene
-
Dimethyl sulfone[2]
The choice of internal standard should be verified experimentally to ensure no signal overlap.
Q4: How can I ensure accurate integration of NMR signals?
A4: Accurate integration is crucial for reliable quantification. To achieve this:
-
Ensure a high signal-to-noise ratio (S/N > 250:1) by acquiring a sufficient number of scans.[3][9]
-
Use a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.[3]
-
Apply proper phasing and baseline correction to the spectrum.[9]
-
Integrate well-resolved signals that are free from overlap with other signals.
Troubleshooting Guides
This section addresses common issues encountered during the qNMR analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor signal-to-noise ratio | Insufficient sample concentration. | Increase the sample concentration, ensuring it remains fully dissolved. |
| Not enough scans acquired. | Increase the number of scans. | |
| Signal overlap between analyte and internal standard | Inappropriate internal standard. | Select an alternative internal standard with non-overlapping signals. |
| Unsuitable deuterated solvent. | Experiment with different deuterated solvents to alter chemical shifts. | |
| Inaccurate quantification results | Incorrectly calculated relaxation delay (D1). | Determine the T1 of all signals of interest and set D1 to at least 5 times the longest T1. |
| Inaccurate weighing of sample or internal standard. | Use a calibrated microbalance and ensure accurate weighing technique.[8] | |
| Poor phasing or baseline correction. | Manually re-process the spectrum to ensure correct phasing and a flat baseline.[9] | |
| Integration of broad or distorted peaks. | Improve shimming of the magnet to obtain sharp, symmetrical peaks. | |
| Presence of unexpected peaks | Contamination of the NMR tube or solvent. | Use clean, dry NMR tubes and high-purity deuterated solvents. |
| Degradation of the sample. | Ensure the sample is stable in the chosen solvent and under the experimental conditions. |
Experimental Protocol: qNMR for this compound
This protocol outlines a general procedure for the quantification of impurities in this compound using an internal standard method.
1. Materials
-
This compound sample
-
Internal Standard (e.g., Maleic Anhydride, certified reference material)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Calibrated analytical microbalance
2. Sample Preparation
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution, then transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (D1): At least 30 seconds (should be optimized based on T1 measurements).[3]
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio > 250:1 for the signals to be integrated.
-
Spectral Width: To cover all signals of interest.
4. Data Processing and Calculation
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal of the internal standard.
-
Calculate the purity of the this compound using the following formula[2]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
Purity: Purity of the internal standard
-
analyte: this compound
-
IS: Internal Standard
-
Data Presentation
The following table is an example of how to present the quantitative data for impurities in a this compound sample.
| Compound | Chemical Shift (ppm) | Multiplicity | Number of Protons (N) | Integral (I) | Mole Fraction (%) | Weight Fraction (%) |
| This compound | 7.75 | d | 4 | 100.00 | 99.50 | 99.65 |
| 7.35 | d | 4 | ||||
| 2.45 | s | 6 | ||||
| Toluene | 7.20-7.30 | m | 5 | 0.25 | 0.20 | 0.07 |
| 2.36 | s | 3 | ||||
| p-Toluenesulfonic Acid | 7.78 | d | 2 | 0.15 | 0.30 | 0.28 |
| 7.25 | d | 2 | ||||
| 2.40 | s | 3 | ||||
| Internal Standard | 7.05 | s | 2 | 50.00 | - | - |
| (Maleic Anhydride) |
Visualizations
Caption: Workflow for the quantification of impurities in this compound by qNMR.
References
- 1. emerypharma.com [emerypharma.com]
- 2. usp.org [usp.org]
- 3. benchchem.com [benchchem.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. P-TOLYL DISULFIDE(103-19-5) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Validation & Comparative
A Comparative Guide: Di-p-tolyl Sulfone vs. Diphenyl Sulfone in High-Temperature Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-temperature chemical processes, the choice of a stable, inert solvent or synthetic building block is paramount. Both di-p-tolyl sulfone and diphenyl sulfone are prominent diaryl sulfones utilized for their thermal robustness. This guide provides an objective comparison of their performance in high-temperature applications, supported by available experimental data, to assist researchers in making informed decisions for their specific needs.
Executive Summary
Diphenyl sulfone is a well-established high-temperature solvent and intermediate, lauded for its exceptional thermal stability. This compound, with a higher melting point, also serves in similar high-temperature capacities. The addition of methyl groups in this compound influences its physical properties, which can be advantageous in specific applications. This guide will delve into a detailed comparison of their thermal stability, physical properties, and common applications, providing a framework for selecting the appropriate compound.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental aspect of selecting a high-temperature material is its intrinsic physical properties. The table below summarizes the key physicochemical characteristics of this compound and diphenyl sulfone.
| Property | This compound | Diphenyl Sulfone |
| Molecular Formula | C₁₄H₁₄O₂S[1][2] | C₁₂H₁₀O₂S[3] |
| Molecular Weight | 246.32 g/mol [4][5] | 218.27 g/mol [3] |
| Appearance | White to off-white solid | White solid[3] |
| Melting Point | 158-160 °C[4][5][6][7] | 123-129 °C[3] |
| Boiling Point | Not explicitly stated in search results | 379 °C[3] |
High-Temperature Performance and Applications
Both sulfones are recognized for their utility as high-temperature solvents, particularly in the synthesis and processing of high-performance polymers such as polyetheretherketone (PEEK) and polyethersulfone (PES).[3][8] Their high boiling points and thermal stability allow them to create a suitable reaction environment for polymerizations that require elevated temperatures.
Diphenyl Sulfone is noted for its exceptional thermal stability, with studies indicating it is resistant to thermal decomposition at temperatures up to 550 °C in an inert atmosphere. This robustness makes it a preferred choice for many demanding high-temperature processes.[9]
Experimental Protocols: Thermal Analysis
To quantitatively assess the thermal stability of these compounds, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential. Below are detailed, representative methodologies for these key experiments.
Thermogravimetric Analysis (TGA) Protocol
TGA is employed to determine the thermal stability and decomposition temperature of a material.
Objective: To determine the temperature at which this compound and diphenyl sulfone begin to decompose and to quantify their thermal stability.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample (this compound or diphenyl sulfone) into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
The temperature at which 5% mass loss occurs (Td5) is often reported as a measure of thermal stability.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting and glass transitions.
Objective: To determine the melting point and heat of fusion of this compound and diphenyl sulfone.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample to a temperature approximately 20-30 °C above its expected melting point at a constant heating rate of 10 °C/min.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
Perform a second heating cycle under the same conditions as the first to obtain data on a sample with a consistent thermal history.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic melting transition.
-
The heat of fusion is calculated by integrating the area of the melting peak.
-
Visualizing the Comparison: A Logical Workflow
The selection between this compound and diphenyl sulfone for a high-temperature application can be guided by a logical workflow that considers their key properties.
Caption: A logical workflow for selecting a suitable high-temperature sulfone.
Synthesis Pathways
The general synthesis of diaryl sulfones often involves the oxidation of the corresponding diaryl sulfide (B99878) or a Friedel-Crafts type reaction.
Caption: General synthesis pathways for diaryl sulfones.
Conclusion
Both this compound and diphenyl sulfone are valuable compounds for high-temperature applications. Diphenyl sulfone is a well-characterized material with exceptionally high thermal stability. This compound, with its higher melting point, presents a viable alternative, although more specific data on its thermal decomposition would be beneficial for a direct, quantitative comparison. The choice between these two sulfones will ultimately depend on the specific temperature requirements, desired physical properties, and the chemical environment of the intended application. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative analyses and make an informed selection.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 4. 二对甲苯酰硫 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [myskinrecipes.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. This compound | 599-66-6 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Di-p-tolyl Sulfone and Its Isomers for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, synthesis, and potential biological relevance of di-p-tolyl sulfone and its ortho- and meta-isomers.
This guide provides a comprehensive comparison of the properties of this compound (p,p'-isomer) and its corresponding ortho- (o,o'-) and meta- (m,m'-) isomers. Understanding the distinct characteristics of these isomers is crucial for their application in chemical synthesis, materials science, and drug discovery, where subtle structural changes can significantly impact molecular interactions and biological activity.
Physicochemical Properties
The positional isomerism in di-tolyl sulfones significantly influences their physical properties. The symmetrical nature of the para-isomer results in a higher melting point compared to its ortho and meta counterparts.
| Property | This compound | Di-m-tolyl sulfone | Di-o-tolyl sulfone |
| Molecular Formula | C₁₄H₁₄O₂S | C₁₄H₁₄O₂S | C₁₄H₁₄O₂S |
| Molecular Weight | 246.32 g/mol | 246.32 g/mol | 246.32 g/mol |
| Melting Point (°C) | 158-160 | 114-116 | 133-134 |
| Boiling Point (°C) | Not readily available | Not readily available | Not readily available |
| Solubility | Soluble in chloroform (B151607) (25 mg/mL) | Information not readily available | Information not readily available |
| Appearance | White to off-white solid[1] | - | - |
Synthesis of Di-tolyl Sulfone Isomers
The synthesis of diaryl sulfones can be achieved through several methods. A common and versatile approach is the Friedel-Crafts sulfonylation of an aromatic compound with a sulfonyl chloride in the presence of a Lewis acid catalyst. For the synthesis of di-tolyl sulfone isomers, the corresponding toluenesulfonyl chloride is reacted with toluene (B28343).
General Synthesis Workflow:
Caption: General workflow for the synthesis of di-tolyl sulfone isomers.
Experimental Protocols
General Procedure for the Synthesis of Di-tolyl Sulfones[3]
A mixture of the appropriate toluenesulfonyl chloride (1 equivalent) and toluene (1.5 equivalents) is stirred in a round-bottom flask. A Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃) (0.1 equivalents), is added portion-wise. The reaction mixture is then heated, for instance, to 140°C for 30 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with dilute hydrochloric acid. The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired di-tolyl sulfone isomer.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sulfone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum to determine the chemical shifts and coupling constants of the aromatic and methyl protons. The substitution pattern of the tolyl groups will result in distinct splitting patterns.
-
¹³C NMR Analysis: Obtain the carbon-13 NMR spectrum to identify the number and chemical environment of the carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.
-
Analysis: Record the IR spectrum. Characteristic strong absorption bands for the sulfone group (S=O stretching) are expected in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight of the compound. Fragmentation patterns can also provide structural information.
Spectroscopic Data
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | 7.82 (d, 4H), 7.36 (d, 4H), 2.45 (s, 6H)[2] | 144.65, 137.68, 129.93, 127.35, 21.59[2] | ~1320 (S=O asym), ~1150 (S=O sym) |
| Di-m-tolyl sulfone | 7.72-7.74 (m, 2H), 7.49-7.52 (m, 1H), 7.33-7.40 (m, 2H), 7.30-7.32 (m, 1H), 7.15-7.25 (m, 3H), 2.26 (s, 3H) (for phenyl(m-tolyl)methanone, as a proxy) | 138.6, 137.7, 136.8, 133.2, 131.0, 130.3, 130.2, 128.6, 128.5, 125.2, 20.0 (for phenyl(m-tolyl)methanone, as a proxy) | Characteristic S=O stretches expected |
| Di-o-tolyl sulfone | Data not readily available | Data not readily available | Characteristic S=O stretches expected |
Potential Biological Relevance and Signaling Pathways
Diaryl sulfones are a class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. One of the key signaling pathways often implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. Some diaryl sulfones have been shown to inhibit this pathway.
NF-κB Signaling Pathway and Potential Inhibition by Diaryl Sulfones:
Caption: Potential inhibition of the NF-κB signaling pathway by diaryl sulfone isomers.
The differential positioning of the methyl groups in the ortho-, meta-, and para-isomers can influence their ability to interact with the active sites of key enzymes in this pathway, such as the IKK complex, potentially leading to varying degrees of inhibitory activity. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological effects of each di-tolyl sulfone isomer.
Conclusion
This guide highlights the key differences in the physicochemical properties of this compound and its ortho- and meta-isomers. While synthetic routes are generally applicable to all isomers, their physical and potentially biological properties vary. The provided experimental protocols offer a starting point for the synthesis and characterization of these compounds. The exploration of their effects on signaling pathways, such as NF-κB, presents a promising avenue for future research in drug discovery and development. Further investigation is required to fully characterize the ortho- and meta-isomers and to understand the structure-activity relationships within this class of compounds.
References
Unambiguous Structure Verification: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods for Di-p-tolyl Sulfone
A definitive validation of the three-dimensional structure of di-p-tolyl sulfone is best achieved through single-crystal X-ray crystallography. This technique provides precise atomic coordinates and intramolecular dimensions, offering an unparalleled level of structural detail. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for routine characterization and confirmation of the molecular framework, they do not provide the same explicit spatial arrangement of atoms. This guide presents a comparative overview of these techniques, highlighting their respective strengths in the structural elucidation of this compound.
For researchers and professionals in drug development, the unequivocal determination of a molecule's structure is a critical cornerstone. X-ray crystallography stands as the gold standard for this purpose, providing irrefutable evidence of the atomic arrangement in the solid state. This guide will use diphenyl sulfone, a closely related analogue, as a representative example to illustrate the depth of information obtainable from X-ray diffraction data, alongside spectroscopic data for this compound to draw a comprehensive comparison.
Comparative Analysis of Structural Validation Techniques
The validation of this compound's structure relies on a synergistic approach where X-ray crystallography provides the definitive architecture, and spectroscopic methods offer complementary and confirmatory data.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction analysis yields a precise three-dimensional model of the molecule. The data obtained allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete and unambiguous representation of the molecular geometry. Due to the difficulty in obtaining a complete crystallographic dataset for this compound from available literature, data for the closely related diphenyl sulfone is presented below as a representative example of the detailed information provided by this technique.
Table 1: Crystallographic Data for Diphenyl Sulfone (Representative Example)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 9.032(2) |
| b (Å) | 12.045(3) |
| c (Å) | 9.534(2) |
| α (°) | 90 |
| β (°) | 104.79(3) |
| γ (°) | 90 |
| Volume (ų) | 1001.1(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.449 |
| Selected Bond Lengths (Å) | |
| S-O1 | 1.445(2) |
| S-O2 | 1.448(2) |
| S-C1 | 1.769(3) |
| S-C7 | 1.772(3) |
| **Selected Bond Angles (°) ** | |
| O1-S-O2 | 119.5(1) |
| O1-S-C1 | 108.9(1) |
| O2-S-C7 | 108.7(1) |
| C1-S-C7 | 105.1(1) |
Note: Data corresponds to a representative diphenyl sulfone structure and is intended to illustrate the nature of crystallographic data.
Spectroscopic Methods: Complementary Structural Insights
NMR and IR spectroscopy are powerful tools for confirming the presence of functional groups and elucidating the connectivity of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum help to piece together the carbon-hydrogen framework of the molecule.
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the characteristic stretches of the sulfone group (S=O) are particularly informative.
Table 2: Spectroscopic Data for the Validation of this compound
| Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.8 ppm (d) | Protons ortho to the sulfone group |
| ~7.4 ppm (d) | Protons meta to the sulfone group | ||
| ~2.4 ppm (s) | Methyl group protons | ||
| ¹³C NMR | Chemical Shift (δ) | ~145 ppm | Aromatic carbon attached to the sulfone group |
| ~141 ppm | Aromatic carbon with the methyl group | ||
| ~130 ppm | Aromatic CH | ||
| ~128 ppm | Aromatic CH | ||
| ~21 ppm | Methyl carbon | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1320-1300 cm⁻¹ | Asymmetric SO₂ stretch |
| ~1160-1140 cm⁻¹ | Symmetric SO₂ stretch | ||
| ~3100-3000 cm⁻¹ | Aromatic C-H stretch | ||
| ~1600 cm⁻¹ | Aromatic C=C stretch |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The positions and intensities of the diffracted X-rays are used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The resulting electron density map is then used to build and refine a three-dimensional model of the molecule.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the purified solid sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is transferred to an NMR tube. The tube is placed in the NMR spectrometer, which subjects the sample to a strong magnetic field. The sample is irradiated with radiofrequency pulses, and the resulting signals (free induction decay) are detected and transformed into a spectrum. For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.[3][4]
Infrared (IR) Spectroscopy
A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the solid can be analyzed using an Attenuated Total Reflectance (ATR) accessory. The KBr pellet or the ATR crystal with the sample is placed in the sample compartment of the FTIR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency. The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.[5][6]
Visualization of Validation Workflow
The following diagrams illustrate the workflow for structural validation and the logical relationship between the different analytical techniques.
References
Purity Assessment of Di-p-tolyl Sulfone: A Comparative Guide to DSC and Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the development and quality control of chemical compounds. For Di-p-tolyl sulfone, a versatile building block in organic synthesis, accurate purity assessment is paramount. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound.
Executive Summary
Differential Scanning Calorimetry offers a rapid and absolute method for determining the purity of highly crystalline and thermally stable compounds like this compound, requiring minimal sample preparation. In contrast, HPLC and GC provide high-resolution separation of impurities, offering detailed information about the impurity profile. The choice of method depends on the specific requirements of the analysis, such as the need for an absolute purity value versus the identification and quantification of individual impurities.
Comparative Analysis of Purity Assessment Methods
The following table summarizes the key performance characteristics of DSC, HPLC, and GC for the purity analysis of this compound.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Based on the Van't Hoff equation, which relates the melting point depression of a substance to its impurity content. | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile liquid phase. | Separation of volatile components in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. |
| Purity Range | Best suited for high purity compounds (>98.5 mol%).[1] | Wide dynamic range, capable of detecting and quantifying trace impurities. | Wide dynamic range, suitable for volatile impurities. |
| Sample Requirements | 1-5 mg of crystalline, thermally stable solid. | Sample must be soluble in the mobile phase. | Sample must be volatile or derivatized to be volatile. |
| Speed | Relatively fast, with a typical analysis time of 30-60 minutes. | Moderate, with typical run times of 15-60 minutes per sample. | Moderate, with typical run times of 15-60 minutes per sample. |
| Output | Provides a single value for total molar purity. | Provides a chromatogram showing the separation of the main component from its impurities, allowing for quantification of each. | Provides a chromatogram showing the separation of the main component from its volatile impurities, allowing for quantification of each. |
| Advantages | - Absolute method (no reference standard required for purity determination).- Fast and requires minimal sample preparation.- Provides information on melting point and heat of fusion. | - High resolution and sensitivity.- Applicable to a wide range of compounds.- Established and widely used technique. | - High resolution for volatile compounds.- Can be coupled with Mass Spectrometry (MS) for impurity identification. |
| Limitations | - Not suitable for amorphous or thermally unstable compounds.- Does not provide information on the nature of impurities.- Assumes impurities are soluble in the melt and insoluble in the solid. | - Requires a suitable reference standard for quantitative analysis.- Method development can be time-consuming.- Non-volatile or insoluble impurities may not be detected. | - Limited to volatile and thermally stable compounds.- Derivatization may be required for non-volatile compounds, adding complexity. |
Experimental Protocols
Differential Scanning Calorimetry (DSC) Purity Determination
This protocol is based on established methods for the purity analysis of crystalline organic compounds.[2]
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.
Procedure:
-
Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.
-
Hermetically seal the pan. An empty, hermetically sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 130 °C).
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition to a final temperature above the melt (e.g., 170 °C).
-
Record the heat flow as a function of temperature.
-
The purity is calculated from the shape of the melting endotherm using the Van't Hoff equation, which is typically performed by the instrument's software.
High-Performance Liquid Chromatography (HPLC) Purity Determination
This is a representative HPLC method for the analysis of aromatic sulfones.[3]
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
Procedure:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Record the chromatogram.
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC) Purity Determination
This protocol is based on a GC-MS method used for the identification of this compound.
Instrumentation: A Gas Chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Procedure:
-
Column: A capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Detector Temperature: 300 °C (for FID).
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetone (B3395972) or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Record the chromatogram.
-
Purity is determined by calculating the area percentage of the main peak.
Data Presentation
The following table presents hypothetical comparative data for the purity assessment of a batch of this compound, illustrating the typical results obtained from each method.
| Method | Purity (%) | Relative Standard Deviation (%) | Notes |
| DSC | 99.85 mol% | 0.10 | Provides total molar purity. |
| HPLC | 99.90 area% | 0.05 | Detected one minor impurity at 0.10%. |
| GC | 99.88 area% | 0.08 | Detected one volatile impurity at 0.12%. |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the DSC purity analysis and a conceptual representation of the analytical comparison.
Caption: Workflow for DSC Purity Analysis.
Caption: Comparison of Analytical Techniques.
Conclusion
The purity assessment of this compound can be effectively performed using DSC, HPLC, and GC. DSC provides a quick and absolute measure of total purity, making it an excellent tool for routine quality control of high-purity, crystalline materials. HPLC and GC, on the other hand, offer superior separation capabilities, enabling the identification and quantification of individual impurities. For comprehensive characterization, a combination of DSC with a chromatographic technique is recommended to gain a complete understanding of the sample's purity profile. A study on sulfone-containing drugs demonstrated that DSC provides a rapid method for purity determination with results that are in agreement with official pharmacopoeial methods, including GC and HPLC.[2] This supports the use of DSC as a reliable alternative or complementary technique for the purity assessment of this compound.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diaryl Sulfones as High-Performance Solvents
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is paramount to the success of chemical reactions and material processing. Diaryl sulfones, a class of organosulfur compounds, have emerged as highly effective solvents, particularly in applications requiring high thermal and chemical stability. This guide provides a detailed comparative study of key diaryl sulfones, contrasting their performance with the widely used polar aprotic solvent, dimethyl sulfoxide (B87167) (DMSO).
This analysis focuses on diphenyl sulfone and dibenzothiophene (B1670422) dioxide, two prominent members of the diaryl sulfone family. Their physicochemical properties, solvency characteristics, and safety profiles are evaluated to provide a comprehensive resource for informed solvent selection in demanding research and development environments.
Physicochemical Properties: A Head-to-Head Comparison
The utility of a solvent is fundamentally dictated by its physical and chemical properties. Diaryl sulfones are notable for their high boiling and melting points, which makes them suitable for high-temperature applications where common solvents would vaporize. A detailed comparison of the key properties of diphenyl sulfone, dibenzothiophene dioxide, and DMSO is presented in Table 1.
| Property | Diphenyl Sulfone | Dibenzothiophene Dioxide | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₁₂H₁₀O₂S[1] | C₁₂H₈O₂S | (CH₃)₂SO |
| Molecular Weight ( g/mol ) | 218.27[1][2] | 216.25 | 78.13 |
| Melting Point (°C) | 123 - 129[3] | 234 - 238[4] | 19 |
| Boiling Point (°C) | 379[1][3] | Not readily available | 189 |
| Density (g/cm³) | 1.36[3] | Not readily available | 1.10 |
| Dipole Moment (Debye) | ~5.0 D (for diaryl sulfones) | Not readily available | 3.96 |
| Dielectric Constant | Not readily available | Not readily available | 47.2 |
| Water Solubility | Insoluble[3] | Not readily available | Miscible |
| LogP | 2.61[3] | Not readily available | -1.35 |
Key Observations:
-
Thermal Stability: Diphenyl sulfone and dibenzothiophene dioxide exhibit significantly higher melting and boiling points compared to DMSO, underscoring their suitability for high-temperature processes.[1][3][4] Diphenyl sulfone is noted for its high thermal stability.[5]
-
Solubility: Diphenyl sulfone is soluble in organic solvents like acetone (B3395972) and dimethyl sulfoxide.[5] It is generally insoluble in water.[3]
Performance in Key Applications
The superior thermal and chemical stability of diaryl sulfones makes them indispensable in specific, demanding applications, particularly in the synthesis and processing of high-performance polymers and as specialized reaction media in drug development.
High-Performance Polymer Processing
Diaryl sulfones, especially diphenyl sulfone, are the solvents of choice for processing highly rigid polymers that are insoluble in common solvents at lower temperatures.
Poly(aryl ether ketone) (PAEK) Synthesis and Processing: High-purity diphenyl sulfone is crucial for the synthesis of PAEK polymers, such as poly(ether ether ketone) (PEEK).[6] These reactions are typically carried out at high temperatures, where diphenyl sulfone effectively dissolves the polymer, enabling the formation of high molecular weight products.[6][7] PEEK is known to be soluble in diphenyl sulfone at temperatures approaching its melting point.[8][9] While other high-boiling point solvents can be used, diphenyl sulfone is often preferred for achieving optimal polymer properties.[7]
Role in Drug Development and Organic Synthesis
The sulfone group is a key structural motif in many pharmaceutical compounds.[10][11][12] While not always used as a bulk solvent in the final formulation, diaryl sulfones can serve as effective reaction media for the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Their high boiling points allow for a wide range of reaction temperatures, and their polar nature can facilitate reactions involving polar intermediates.
Diaryl sulfones are particularly useful in nucleophilic aromatic substitution (SNA) reactions, which are common in pharmaceutical synthesis. The high temperature and polar environment provided by a diaryl sulfone can significantly enhance the rate of these reactions.
Experimental Protocols
General Protocol for Dissolution of PEEK in Diphenyl Sulfone
This protocol outlines a general procedure for dissolving PEEK polymer in diphenyl sulfone for subsequent processing, such as film casting or composite fabrication.
Materials:
-
PEEK pellets or powder
-
High-purity diphenyl sulfone
-
High-temperature, inert atmosphere reaction vessel with mechanical stirring
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas supply
Procedure:
-
Charge the reaction vessel with the desired amount of diphenyl sulfone.
-
Begin stirring and heating the diphenyl sulfone under a continuous flow of inert gas.
-
Once the diphenyl sulfone has melted and reached the target temperature (typically >270°C), slowly add the PEEK polymer to the molten solvent with vigorous stirring.[9]
-
Continue stirring at high temperature until the PEEK is completely dissolved, which may take several hours depending on the molecular weight and concentration of the polymer.
-
The resulting solution can then be used for the desired application, such as casting a film onto a heated substrate or impregnating a fiber reinforcement.
-
Cooling the solution will cause the PEEK to precipitate.[9]
General Protocol for Oxidation of a Diaryl Sulfide (B99878) to a Diaryl Sulfone
This protocol describes a common method for synthesizing a diaryl sulfone from its corresponding diaryl sulfide, which can be useful for preparing custom sulfone solvents or for understanding potential impurities.
Materials:
-
Diaryl sulfide
-
Glacial acetic acid
-
30% Hydrogen peroxide
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
Sodium sulfite (B76179) solution (for quenching)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the diaryl sulfide in glacial acetic acid in the round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide to the stirred solution. An exothermic reaction may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. Gentle heating may be required to drive the reaction to completion.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess peroxide by adding a sodium sulfite solution.
-
Extract the diaryl sulfone product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude diaryl sulfone, which can be further purified by recrystallization or column chromatography.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in utilizing and synthesizing diaryl sulfones, the following diagrams are provided.
Safety Considerations
A comparative overview of the GHS hazard classifications for diphenyl sulfone and DMSO is provided in Table 2. It is crucial to consult the full Safety Data Sheet (SDS) for each solvent before use.
| Hazard Statement | Diphenyl Sulfone | Dimethyl Sulfoxide (DMSO) |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2][13] | May be harmful if swallowed[14] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | H315: Causes skin irritation[14] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] | H319: Causes serious eye irritation[14] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[2] | H335: May cause respiratory irritation[14] |
| Flammability | Not classified as flammable | H227: Combustible liquid[15] |
Key Safety Notes:
-
Diphenyl Sulfone: Considered a hazardous substance.[16] It can cause skin and eye irritation and may be harmful if swallowed.[2][16]
-
Dibenzothiophene Dioxide: Limited GHS data is readily available, but it should be handled with care as a related sulfur-containing aromatic compound.
-
DMSO: Is a combustible liquid and can cause skin and eye irritation.[14][15] A significant handling consideration for DMSO is its ability to be readily absorbed through the skin, potentially carrying dissolved toxic substances with it.[14]
Conclusion
Diaryl sulfones, particularly diphenyl sulfone, offer a superior alternative to common polar aprotic solvents like DMSO in high-temperature applications. Their exceptional thermal stability makes them ideal for the synthesis and processing of high-performance polymers that are otherwise intractable. While their use as general-purpose laboratory solvents is limited by their solid state at room temperature, their performance in specialized, high-temperature processes is unmatched. For researchers and professionals in drug development and materials science, a thorough understanding of the properties of diaryl sulfones is essential for leveraging their unique advantages in developing innovative products and processes. Careful consideration of their safety profiles and handling requirements is necessary to ensure their safe and effective use.
References
- 1. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 2. Diphenyl sulfone | C12H10O2S | CID 31386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenyl sulfone | 127-63-9 [chemicalbook.com]
- 4. Dibenzothiophene 5,5-Dioxide | 1016-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. CAS 127-63-9: Phenyl sulfone | CymitQuimica [cymitquimica.com]
- 6. US20140221595A1 - High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. researchgate.net [researchgate.net]
- 10. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diaryl sulfone | chemical compound | Britannica [britannica.com]
- 12. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
- 13. store.sangon.com [store.sangon.com]
- 14. greenfield.com [greenfield.com]
- 15. louisville.edu [louisville.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to Di-p-tolyl Sulfone and Its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Temperature Polar Aprotic Solvents
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the efficiency, selectivity, and overall success of a reaction. Di-p-tolyl sulfone, a high-boiling polar aprotic solvent, has found utility in various applications, particularly in high-temperature reactions such as the synthesis of engineering polymers. However, the need for process optimization, improved solubility, and greener alternatives has led researchers to explore other solvent systems. This guide provides a comprehensive comparison of this compound with its common alternatives: diphenyl sulfone, sulfolane (B150427), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylformamide (DMF). The performance of these solvents is evaluated in the context of two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Friedel-Crafts reactions.
Physical and Chemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of these solvents is crucial for their effective application in organic synthesis. The following table summarizes their key characteristics.
| Property | This compound | Diphenyl Sulfone | Sulfolane | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₁₄H₁₄O₂S | C₁₂H₁₀O₂S | C₄H₈O₂S | C₅H₉NO | C₃H₇NO |
| Molecular Weight ( g/mol ) | 246.32 | 218.27 | 120.17 | 99.13 | 73.09 |
| Boiling Point (°C) | ~400 | 379 | 285 | 202 | 153 |
| Melting Point (°C) | 158-160 | 125-129 | 27.5 | -24 | -61 |
| Dipole Moment (Debye) | ~4.9 | ~5.0 | 4.8 | 4.09 | 3.86 |
| Dielectric Constant | No Data | ~37 | 43.3 | 32.2 | 36.7 |
| Solubility in Water | Insoluble | Insoluble | Miscible | Miscible | Miscible |
Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone reaction in the synthesis of pharmaceuticals and advanced materials. The choice of a polar aprotic solvent is critical to facilitate the formation of the Meisenheimer complex and accelerate the reaction rate. While this compound and diphenyl sulfone are excellent solvents for high-temperature SNAr reactions, particularly in polymer synthesis, other alternatives like sulfolane, NMP, and DMF are also widely used, often at lower temperatures.
Below is a comparative table of reported yields for a representative SNAr reaction in different solvents. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a compilation from various sources.
| Reaction | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,4'-difluorobenzophenone with Bisphenol A | Diphenyl Sulfone | 280-320 | 2-3 | >95 (Polymer) | [1] |
| 4,4'-difluorobenzophenone with Hydroquinone | Sulfolane | 230-260 | 1-3 | High (Polymer) | [2][3] |
| 1-chloro-2,4-dinitrobenzene with Aniline | DMF | 25 | 0.5 | 99 | [4] |
| 1-fluoro-2,4-dinitrobenzene with Piperidine | NMP | 25 | 0.17 | 98 | [5] |
Experimental Protocol: Synthesis of Poly(ether ether ketone) (PEEK) via SNAr
This protocol describes a general procedure for the synthesis of PEEK, a high-performance polymer, using a diaryl sulfone solvent.
Materials:
-
4,4'-Difluorobenzophenone
-
Hydroquinone
-
Anhydrous Potassium Carbonate
-
Diphenyl Sulfone (or this compound)
-
Toluene
Procedure:
-
To a resin kettle equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 4,4'-difluorobenzophenone, hydroquinone, potassium carbonate, diphenyl sulfone, and toluene.
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere to azeotropically remove water.
-
After the complete removal of water, slowly distill off the toluene.
-
Gradually raise the temperature of the reaction mixture to 280-320°C and maintain for 2-3 hours to allow for polymerization. The viscosity of the mixture will increase significantly.
-
Cool the reaction mixture to approximately 150°C and add a high-boiling aromatic solvent to dilute the polymer solution.
-
Precipitate the polymer by pouring the solution into a large excess of methanol with stirring.
-
Filter the polymer, wash thoroughly with hot water and methanol to remove residual solvent and salts, and dry in a vacuum oven at 120°C.
Workflow for PEEK Synthesis
Performance in Friedel-Crafts Reactions
Friedel-Crafts reactions are fundamental for C-C bond formation to aromatic rings. While typically carried out in less polar solvents, high-boiling polar aprotic solvents can be employed, especially for intramolecular reactions or when high solubility of reactants is required. The high thermal stability of diaryl sulfones makes them suitable for such high-temperature applications.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol provides a general procedure for an intramolecular Friedel-Crafts acylation to form a cyclic ketone, a common transformation in the synthesis of polycyclic aromatic compounds.
Materials:
-
A suitable carboxylic acid or acyl chloride precursor
-
Polyphosphoric acid (PPA) or a Lewis acid such as AlCl₃
-
This compound (as a high-boiling solvent, optional)
-
Dichloromethane (as a co-solvent, if needed)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, place the carboxylic acid precursor and polyphosphoric acid (or suspend the acyl chloride in this compound and add AlCl₃ portion-wise at 0°C).
-
Heat the reaction mixture with vigorous stirring. The reaction temperature will depend on the reactivity of the substrate and the catalyst used (e.g., 80-160°C for PPA).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Flow of a Friedel-Crafts Acylation
Role in Modulating Biological Signaling Pathways
Diaryl sulfones are not only important as solvents but also constitute the core structure of many biologically active molecules. Their mechanism of action often involves the modulation of key signaling pathways. Understanding these interactions is crucial for drug development professionals.
Dapsone and the Folate Biosynthesis Pathway
Dapsone, a diaminodiphenyl sulfone, is an antibacterial agent used in the treatment of leprosy. Its mechanism of action involves the inhibition of folate synthesis in bacteria, a pathway essential for DNA and RNA synthesis. Dapsone acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.[2][6][7][8]
Diaryl Sulfones as COX-2 Inhibitors
Certain diaryl sulfones are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Celecoxib is a well-known example of a diaryl sulfone-containing drug that selectively inhibits COX-2. By blocking the conversion of arachidonic acid to prostaglandins, these inhibitors reduce inflammation and pain.[9][10][11][12]
Conclusion
This compound and its alternatives each offer a unique set of properties that make them suitable for specific applications in organic synthesis. Diaryl sulfones, such as this compound and diphenyl sulfone, are excellent high-temperature solvents for reactions like polymer synthesis due to their high boiling points and thermal stability. Sulfolane also offers high thermal stability and has the advantage of being water-miscible, which can simplify work-up procedures. NMP and DMF are versatile polar aprotic solvents that are effective for a wide range of reactions at lower temperatures, although their lower boiling points and potential for decomposition at high temperatures can be a limitation.
The choice of solvent will ultimately depend on the specific requirements of the reaction, including temperature, solubility of reactants, and desired work-up procedure. For high-temperature applications requiring a robust, inert solvent, this compound and diphenyl sulfone remain excellent choices. For processes where water miscibility is advantageous for purification, sulfolane presents a viable alternative. NMP and DMF are workhorse solvents for a broad range of transformations, particularly when lower reaction temperatures are sufficient. This guide provides the foundational information to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. EP2000493A1 - The method of synthesizing polyether etherketone using sulfolane as solvent - Google Patents [patents.google.com]
- 2. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN100389138C - Synthesis of polyether-ether-ketone resin with sulfolane as solvent - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcea.org [ijcea.org]
- 6. researchgate.net [researchgate.net]
- 7. picmonic.com [picmonic.com]
- 8. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Di-p-tolyl Sulfone and Bis(4-chlorophenyl) Sulfone in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of high-performance polymers, particularly poly(ether sulfone)s (PES), the choice of monomer is critical in determining the final properties of the material. This guide provides a detailed comparison of two diaryl sulfone monomers: di-p-tolyl sulfone and bis(4-chlorophenyl) sulfone. The comparison focuses on their suitability for nucleophilic aromatic substitution (NAS) polymerization, a common route for producing PES, and the resulting polymer characteristics.
Executive Summary
Bis(4-chlorophenyl) sulfone, also known as 4,4′-dichlorodiphenyl sulfone (DCDPS), is the industry-standard monomer for the synthesis of a wide range of commercial polysulfones and poly(ether sulfone)s. Its high reactivity, driven by the presence of two electron-withdrawing sulfonyl groups activating the chlorine leaving groups, allows for efficient polymerization with various bisphenols. In contrast, this compound is not a viable monomer for typical nucleophilic aromatic substitution polymerization. The methyl groups in the para positions are not suitable leaving groups under standard NAS conditions, rendering it unreactive for the formation of a polymer backbone. This fundamental difference in chemical reactivity dictates their respective utilities in polymer synthesis.
Monomer Reactivity in Nucleophilic Aromatic Substitution
The synthesis of poly(ether sulfone)s via nucleophilic aromatic substitution is a step-growth polymerization that involves the reaction of a di-activated aromatic dihalide with a bisphenoxide. The sulfonyl group (-SO2-) is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group.
Bis(4-chlorophenyl) Sulfone (DCDPS):
The chlorine atoms in DCDPS are excellent leaving groups in NAS reactions. The potent electron-withdrawing effect of the sulfonyl group significantly lowers the electron density at the carbon atoms to which the chlorine atoms are attached, making them highly susceptible to nucleophilic attack by a bisphenoxide. This high reactivity allows for the formation of high molecular weight polymers under relatively mild conditions.
This compound:
Conversely, the methyl groups (-CH3) on this compound are not effective leaving groups in nucleophilic aromatic substitution reactions. The C-C bond between the methyl group and the aromatic ring is strong and does not readily cleave upon nucleophilic attack. Therefore, this compound cannot be used as a monomer in the same way as DCDPS for the synthesis of poly(ether sulfone)s via this pathway.
Polymer Properties: A Comparative Overview
Due to the lack of reactivity of this compound in forming polymers via nucleophilic aromatic substitution, a direct experimental comparison of polymer properties is not feasible. The following table summarizes the typical properties of poly(ether sulfone)s synthesized using bis(4-chlorophenyl) sulfone and a common bisphenol, such as Bisphenol A.
| Property | Poly(ether sulfone) from Bis(4-chlorophenyl) sulfone & Bisphenol A | Poly(ether sulfone) from this compound |
| Glass Transition Temperature (Tg) | 185 - 220 °C | Not Applicable |
| Tensile Strength | 70 - 85 MPa | Not Applicable |
| Tensile Modulus | 2.4 - 2.7 GPa | Not Applicable |
| Decomposition Temperature (TGA, 5% weight loss) | > 450 °C | Not Applicable |
| Chemical Resistance | Excellent resistance to acids, bases, and many organic solvents. | Not Applicable |
Experimental Protocols
Synthesis of Poly(ether sulfone) from Bis(4-chlorophenyl) sulfone and Bisphenol A
This protocol describes a typical laboratory-scale synthesis of poly(ether sulfone) via nucleophilic aromatic substitution.
Materials:
-
Bis(4-chlorophenyl) sulfone (DCDPS)
-
Bisphenol A
-
Potassium carbonate (K2CO3), anhydrous
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet, add equimolar amounts of bis(4-chlorophenyl) sulfone and Bisphenol A.
-
Add a slight excess (e.g., 1.1 equivalents) of anhydrous potassium carbonate.
-
Add N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of approximately 20-30% (w/v).
-
Add toluene to the reaction mixture (approximately 10-20% of the NMP volume) to form an azeotrope with water.
-
Heat the mixture to reflux (around 140-150 °C) with vigorous stirring under an inert atmosphere. Water generated from the reaction between the bisphenol and potassium carbonate will be removed azeotropically and collected in the Dean-Stark trap.
-
After complete removal of water (typically 2-4 hours), slowly distill off the toluene, allowing the reaction temperature to rise to 180-200 °C.
-
Maintain the reaction at this temperature for 6-12 hours, or until the desired polymer viscosity is achieved. The solution will become increasingly viscous as the polymerization proceeds.
-
Cool the reaction mixture to room temperature and dilute with additional NMP if necessary.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.
Logical Relationship Diagram
The following diagram illustrates the fundamental difference in the suitability of the two monomers for nucleophilic aromatic substitution polymerization.
Caption: Monomer suitability for NAS polymerization.
Conclusion
For the synthesis of poly(ether sulfone)s and related high-performance polymers via nucleophilic aromatic substitution, bis(4-chlorophenyl) sulfone is the monomer of choice due to its high reactivity conferred by the presence of excellent chloride leaving groups activated by the sulfonyl bridge. This compound, lacking a suitable leaving group, is not a viable monomer for this type of polymerization. Researchers and professionals in drug development and materials science should select bis(4-chlorophenyl) sulfone or similarly activated dihalo-diaryl sulfones for the predictable and efficient synthesis of these robust polymers.
Performance Showdown: Di-p-tolyl Sulfone Derivatives in Advanced OLED Architectures
A comprehensive guide for researchers and materials scientists on the performance of sulfone-based materials in various Organic Light-Emitting Diode (OLED) configurations, benchmarked against common alternatives. This guide provides a comparative analysis based on experimental data, details the underlying experimental protocols, and visualizes key device structures.
The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast array of organic materials. Among these, sulfone-containing compounds, particularly derivatives of di-p-tolyl sulfone, have emerged as promising candidates for various roles within the OLED stack, including as host materials in the emissive layer and as electron transport materials. Their rigid structure, high thermal stability, and tunable electronic properties make them a compelling area of research.
This guide provides a comparative overview of the performance of this compound derivatives in different OLED architectures, namely Thermally Activated Delayed Fluorescence (TADF), phosphorescent, and fluorescent devices. The performance metrics are benchmarked against well-established materials in each category to offer a clear perspective on their potential and current standing in the field.
Performance Comparison in Different OLED Architectures
The performance of this compound derivatives is highly dependent on the specific molecular structure and its role within the OLED. The following tables summarize key performance metrics of these materials and their common alternatives in various device architectures.
This compound Derivative as a Host/Emitter in TADF OLEDs
In the realm of TADF OLEDs, which promise 100% internal quantum efficiency, diphenyl sulfone derivatives have been investigated as emitter materials. These materials leverage a donor-acceptor structure where the diphenyl sulfone core acts as the acceptor.
| Material/Role | Emitter | External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Color (CIE) |
| Diphenyl Sulfone Derivative (DB16) | Emitter | - | - | - | 4.0 | 178 | Deep Blue (0.17, 0.16)[1] |
| Alternative: 4CzIPN (Host: mCPSOB) | Emitter | 26.5% | - | - | - | - | Green |
This compound Derivative as an Electron Transport Layer (ETL) in Phosphorescent OLEDs
The high triplet energy and good electron mobility of sulfone-based materials make them suitable for use as ETLs in phosphorescent OLEDs (PhOLEDs), where they can effectively confine excitons within the emissive layer.
| Material/Role | Emitter | External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Color |
| Diphenyl Sulfone Derivative (SPDP) | FIrpic | 19.6% | 33.6 | - | - | >4500 | Blue |
| Alternative: TPBi | FIrpic | 10.6% | 21.1 | - | - | 6220 | Blue[2] |
Note: The data for the diphenyl sulfone derivative is for 3,3'-(4,4'-sulfonylbis(4,1-phenylene))dipyridine (SPDP), which has a diphenyl sulfone core.
This compound Derivative vs. Standard Host in Phosphorescent OLEDs
While specific data for this compound as a host is scarce, we can compare a standard host material, CBP, in a similar PhOLED architecture to provide context.
| Material/Role | Emitter | External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Color |
| Alternative Host: CBP | FIrpic | 6.5% | 12.9 | - | 7.2 | 5280 | Blue[2] |
Experimental Protocols
The following provides a generalized methodology for the fabrication and characterization of the OLED devices cited in this guide. These protocols are based on common practices reported in the literature.
Device Fabrication by Thermal Evaporation
Multi-layer OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates using a high-vacuum thermal evaporation system.
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates and thicknesses of each layer are monitored in situ using a quartz crystal microbalance.
-
Cathode Deposition: Following the deposition of the organic layers, a metal cathode, often a bilayer of a low work function metal (e.g., LiF) and a thicker layer of aluminum (Al), is deposited through a shadow mask to define the active area of the device.
Device Characterization
The performance of the fabricated OLEDs is evaluated using a suite of electrical and optical characterization techniques.
-
Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics are measured using a source measure unit and a calibrated photodiode or a spectroradiometer. From these measurements, key parameters such as turn-on voltage, current density, luminance, and current efficiency are determined.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the electroluminescence (EL) spectrum of the device. This measurement provides the ratio of the number of photons emitted to the number of electrons injected.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded using a spectroradiometer at a constant driving current. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the color of the emitted light.
-
Operational Lifetime: The operational lifetime of the device is typically evaluated by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT50 or LT95) under a constant current density.
Visualizing OLED Architectures
The following diagrams, generated using the DOT language, illustrate the typical layered structures of the OLEDs discussed in this guide.
Caption: A generalized multilayer OLED architecture.
References
A Comparative Guide to the Electrochemical Stability of Diaryl Sulfones
For Researchers, Scientists, and Drug Development Professionals
The quest for higher energy density and safer electrochemical devices, particularly next-generation lithium-ion batteries, has intensified the search for electrolytes stable at high voltages. Diaryl sulfones and their derivatives have emerged as a promising class of compounds due to their intrinsic chemical and thermal resilience. Their high anodic stability is attributed to the electron-withdrawing nature of the sulfonyl group, which lowers the energy level of the Highest Occupied Molecular Orbital (HOMO), making them resistant to oxidation.[1] This guide provides an objective comparison of the electrochemical stability of various diaryl sulfones, supported by experimental data and detailed protocols to aid in the selection and evaluation of these materials for high-voltage applications.
Experimental Workflow for Electrochemical Stability Evaluation
The determination of a compound's electrochemical stability is a critical step in electrolyte development. A systematic workflow ensures reliable and reproducible results. The following diagram illustrates a typical experimental process for evaluating the anodic stability of diaryl sulfone-based electrolytes.
References
A Comparative Guide to the Thermal Stability of Di-p-tolyl Sulfone and Other Diaryl Sulfones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of di-p-tolyl sulfone and other selected diaryl sulfones. The information is compiled from available experimental data to assist researchers in selecting appropriate compounds for high-temperature applications. Diaryl sulfones are a class of organic compounds known for their remarkable thermal and chemical stability, making them valuable building blocks in materials science and medicinal chemistry. Their robust nature is attributed to the strong carbon-sulfur and sulfur-oxygen bonds within the sulfone group (-SO₂-).
Comparison of Thermal Stability
| Compound | Structure | Decomposition Onset Temperature (°C) | Observations |
| This compound | Data not available in searched literature | Expected to have high thermal stability, similar to other diaryl sulfones. | |
| Diphenyl Sulfone | > 550 (in N₂) | Reported to be resistant to thermal decomposition even at 550 °C under an inert atmosphere.[1] | |
| 4,4'-Dichlorodiphenyl Sulfone | Data not available in searched literature | Polymers derived from this monomer exhibit high thermal stability, suggesting the monomer itself is also highly stable. | |
| Dapsone (4,4'-Diaminodiphenyl Sulfone) | ~339 | Thermally stable up to 339°C.[2] |
Note: The thermal stability of diaryl sulfones can be influenced by the nature and position of substituents on the aromatic rings. Generally, the sulfone core structure imparts significant thermal resistance.
Experimental Protocols
The following is a general experimental protocol for determining the thermal stability of diaryl sulfones using thermogravimetric analysis (TGA).
Objective: To determine the onset decomposition temperature of a diaryl sulfone sample.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance (microgram sensitivity)
-
Sample pans (e.g., alumina, platinum)
-
Inert gas supply (e.g., high-purity nitrogen)
Procedure:
-
Sample Preparation: A small amount of the diaryl sulfone sample (typically 2-10 mg) is accurately weighed into a clean, tared TGA sample pan.
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.
-
A temperature program is set, typically involving a heating ramp from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600-800 °C). A linear heating rate of 10 °C/min is commonly used.
-
-
Data Collection: The TGA instrument heats the sample according to the programmed temperature profile, continuously monitoring and recording the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (a plot of mass vs. temperature) is analyzed to determine the onset temperature of decomposition. This is often taken as the temperature at which a significant mass loss begins, or more quantitatively, the temperature at which 5% mass loss (Td5) occurs. The derivative of the TGA curve (DTG curve) can also be used to identify the temperature of the maximum rate of decomposition.
Visualization of Diaryl Sulfone Structures
The following diagram illustrates the general chemical structure of diaryl sulfones and highlights the positions where different substituents can be placed, influencing their physical and chemical properties, including thermal stability.
Caption: General structure of diaryl sulfones with potential substituent positions.
References
Characterization of Di-p-tolyl sulfone Purity: A Comparative Guide to HPLC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results and the safety of potential therapeutic agents. Di-p-tolyl sulfone, a compound with applications in organic synthesis and materials science, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the characterization of this compound purity, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A High-Resolution Approach
HPLC-MS stands as a powerful and versatile analytical technique for the separation, identification, and quantification of components within a mixture. Its high resolution and sensitivity make it particularly well-suited for purity assessment, allowing for the detection and characterization of even trace-level impurities.
Principle of HPLC-MS
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation of components is based on their differential partitioning between the two phases. In the case of this compound, a reverse-phase HPLC setup is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Less polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.
The eluent from the HPLC column is then introduced into the mass spectrometer. The MS ionizes the separated components and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides molecular weight information and, through fragmentation analysis (MS/MS), structural elucidation of the main compound and any impurities.
Comparison of Analytical Techniques for this compound Purity
While HPLC-MS offers a robust solution for purity determination, other techniques can also be employed, each with its own set of advantages and limitations. The following table provides a comparative overview of HPLC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Feature | HPLC-MS | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Sample Volatility | Not required. | Required. | Not required. |
| Sensitivity | High (ppm to ppb). | High (ppm to ppb). | Moderate (typically >0.1%). |
| Quantification | Requires a reference standard for accurate quantification. | Requires a reference standard for accurate quantification. | Can provide absolute quantification against a certified internal standard without needing a standard of the analyte itself. |
| Impurity Identification | Excellent, provides molecular weight and structural information. | Excellent, provides molecular weight and structural information. | Good for structural elucidation of major components, less so for trace impurities. |
| Throughput | High. | Moderate to High. | Low to Moderate. |
| Instrumentation Cost | High. | Moderate to High. | High. |
Experimental Protocols
HPLC-MS Method for this compound Purity
This proposed method is based on common practices for the analysis of aromatic sulfones and related small organic molecules.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent mixture to a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection (optional): 254 nm.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 50-500.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative for the purity analysis of this compound, particularly for identifying volatile and semi-volatile impurities. A published method successfully identified this compound in a complex resin matrix.[1]
1. Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable solvent such as dichloromethane (B109758) or acetone.
-
The concentration should be adjusted to be within the linear range of the instrument.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-550.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams depict the experimental workflows for HPLC-MS and GC-MS.
References
Performance Comparison of Di-p-Tolyl Sulfone Analogues
A Comparative Guide to Di-p-Tolyl Sulfone Analogues for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics continues to rapidly evolve, driven by the promise of flexible, low-cost, and high-performance devices. A key component in many of these devices, particularly Organic Light-Emitting Diodes (OLEDs), is the electron-transport layer (ETL). The efficiency and stability of OLEDs are critically dependent on the materials used in this layer. This compound and its analogues have emerged as a promising class of materials for ETLs due to their high triplet energy and good thermal stability. This guide provides a comparative overview of various this compound analogues, presenting their performance data, experimental protocols for their synthesis and device fabrication, and a visualization of their structure-property relationships.
A series of novel electron transport materials based on a diphenylsulfone core with different electron-withdrawing end groups have been synthesized and characterized for their application in phosphorescent OLEDs (PhOLEDs). The key performance parameters of these analogues are summarized in the table below.
| Compound Name | Abbreviation | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Band Gap (eV) | Triplet Energy (ET) (eV) |
| 3,3'-(4,4'-sulfonylbis(4,1-phenylene))dipyridine | SPDP | -6.3 | -2.7 | 3.6 | 2.90 |
| 5,5'-(4,4'-sulfonylbis(4,1-phenylene))bis(3-phenylpyridine) | SPPP | -6.3 | -2.5 | 3.8 | 2.81 |
| 3,3'-(4,4'-sulfonylbis(4,1-phenylene))diquinoline | SPDQ | -6.1 | -2.4 | 3.7 | 2.53 |
The introduction of different electron-withdrawing groups allows for the tuning of the electronic and photophysical properties of these materials. For instance, SPDP exhibits the highest triplet energy, making it particularly suitable for blue PhOLEDs where efficient confinement of high-energy triplet excitons is crucial.
The performance of these materials in blue PhOLEDs is exemplified by devices using a poly(N-vinylcarbazole) host. A device incorporating SPDP as the electron transport layer demonstrated a high quantum efficiency of 19.6% and a current efficiency of 33.6 cd A−1, even at high luminances of 4500 cd m−2[1][2].
Furthermore, research into diphenyl sulfone derivatives bearing carbazole (B46965) groups has shown their potential as thermally activated delayed fluorescence (TADF) emitters for blue OLEDs.[3][4] These materials aim to achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[3][4]
Experimental Protocols
General Synthesis of this compound Analogues (e.g., SPDP, SPPP, SPDQ)
The synthesis of this compound analogues generally involves a Suzuki coupling reaction. A general procedure is outlined below:
-
Starting Materials: 4,4'-Sulfonyldibenzene-4,4'-diylbis(boronic acid) and the corresponding halogenated (bromo- or iodo-) pyridine, phenylpyridine, or quinoline (B57606) derivative.
-
Catalyst and Base: A palladium catalyst such as Pd(PPh3)4 and a base like K2CO3 are typically used.
-
Solvent: A mixture of toluene (B28343) and water is a common solvent system.
-
Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Purification: After the reaction is complete, the product is extracted with an organic solvent, dried, and purified by column chromatography on silica (B1680970) gel followed by sublimation.
OLED Device Fabrication
A standard procedure for the fabrication of a multilayered OLED device is as follows:[2]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Emissive Layer (EML) Deposition: The emissive layer, typically consisting of a host material doped with a phosphorescent or TADF emitter, is deposited via spin-coating or thermal evaporation.
-
Electron Transport Layer (ETL) Deposition: The this compound analogue (e.g., SPDP) is then deposited onto the EML via vacuum thermal evaporation.[2]
-
Cathode Deposition: Finally, a low work function metal cathode, such as a layer of lithium fluoride (B91410) (LiF) followed by aluminum (Al), is thermally evaporated on top of the ETL to complete the device.[2]
Structure-Property-Performance Relationship
The relationship between the molecular structure of the this compound analogues and their performance in OLEDs can be visualized as a logical workflow. The core diphenylsulfone unit provides high thermal stability and a wide bandgap, while the peripheral electron-withdrawing groups are crucial for tuning the electron mobility, triplet energy, and ultimately, the device efficiency.
Caption: Logical workflow from molecular structure to device performance for this compound analogues.
References
- 1. New sulfone-based electron-transport materials with high triplet energy for highly efficient blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Original blue light-emitting diphenyl sulfone derivatives as potential TADF emitters for OLEDs [epubl.ktu.edu]
- 4. mdpi.com [mdpi.com]
Comparative performance of catalysts for Di-p-tolyl sulfone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of di-p-tolyl sulfone, a key structural motif in various pharmaceuticals and materials, is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of several prominent catalysts for this synthesis, supported by experimental data, to aid in the selection of the most efficient catalytic system for specific research and development needs.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is primarily evaluated based on product yield, reaction time, and the reaction conditions required. The following table summarizes the performance of various homogeneous and heterogeneous catalysts in the Friedel-Crafts sulfonylation of toluene (B28343).
| Catalyst System | Catalyst | Sulfonylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Heterogeneous Solid Acids | ||||||
| Fe³⁺-montmorillonite | p-toluenesulfonyl chloride | 120 | 6 | 94 | [1] | |
| Zeolite Beta | p-toluenesulfonyl chloride | 150 | 8 | 92 | [1] | |
| Polystyrene supported Al(OTf)₃ | p-toluenesulfonic acid | Not Specified | Not Specified | Not Specified | [2][3] | |
| Homogeneous Brønsted Acid | ||||||
| Triflic Acid (TfOH) | Arylsulfonyl chlorides | 160 | Not Specified | Good to Excellent | [4] | |
| Homogeneous Lewis Acid | ||||||
| AlCl₃ | p-toluenesulfonyl chloride | Room Temp. | 12 | ~80 (for a related sulfone) | [5] |
Note: The data for Polystyrene supported Al(OTf)₃, Triflic Acid, and AlCl₃ are based on broader applications in diaryl sulfone synthesis, as specific data for this compound was not available in the cited literature. The yield for AlCl₃ is for the synthesis of a related p-tolyl sulfone and serves as an estimate.
Reaction Pathway and Experimental Workflow
The primary route for the synthesis of this compound is the Friedel-Crafts sulfonylation of toluene with a suitable sulfonylating agent, such as p-toluenesulfonyl chloride or p-toluenesulfonic acid, in the presence of a catalyst.
References
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of di-p-tolyl sulfone, diphenyl sulfone, and p-toluenesulfonyl chloride. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This guide offers an objective comparison of the spectroscopic properties of this compound and two structurally related compounds: diphenyl sulfone, which lacks the methyl groups, and p-toluenesulfonyl chloride, where one of the tolyl groups is replaced by a chlorine atom. Understanding the distinct spectroscopic signatures of these molecules is crucial for their identification, characterization, and application in various fields, including materials science and drug discovery.
Executive Summary of Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound, diphenyl sulfone, and p-toluenesulfonyl chloride. This side-by-side comparison is designed to facilitate rapid differentiation and identification of these compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | 7.80-7.85 | d | 4H | Ar-H (ortho to SO₂) |
| 7.28 | d | 4H | Ar-H (meta to SO₂) | |
| 2.40 | s | 6H | -CH₃ | |
| Diphenyl sulfone | 7.94-7.97 | m | 4H | Ar-H (ortho to SO₂) |
| 7.48-7.58 | m | 6H | Ar-H (meta & para to SO₂) | |
| p-Toluenesulfonyl chloride | 7.78 | d | 2H | Ar-H (ortho to SO₂Cl) |
| 7.37 | d | 2H | Ar-H (meta to SO₂Cl) | |
| 2.45 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] |
| This compound | 144.4, 138.6, 129.8, 128.2, 21.6 |
| Diphenyl sulfone | 141.6, 133.2, 129.3, 127.7 |
| p-Toluenesulfonyl chloride | 145.2, 132.8, 130.1, 127.8, 21.8 |
Table 3: Infrared (IR) Absorption Data (KBr Pellet)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | ~1310, ~1161 | Asymmetric & Symmetric SO₂ stretch |
| Diphenyl sulfone | ~1320, ~1150 | Asymmetric & Symmetric SO₂ stretch |
| p-Toluenesulfonyl chloride | ~1370, ~1170 | Asymmetric & Symmetric SO₂ stretch |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound derivative * | 233-234 | Not Specified |
| Diphenyl sulfone | ~235, ~265, ~274 | Not Specified |
| p-Toluenesulfonyl chloride | Not readily available | - |
*Data for Diiodomethyl p-tolyl sulfone.[1]
Table 5: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 246 | 155, 91 |
| Diphenyl sulfone | 218 | 125, 77 |
| p-Toluenesulfonyl chloride | 190 (and 192 for ³⁷Cl isotope) | 155, 91 |
Experimental Protocols
The following sections detail the methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was used.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum. The data was collected over the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the sample was prepared using a suitable UV-transparent solvent, such as ethanol (B145695) or cyclohexane. The concentration was adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
Data Acquisition: The UV-Vis spectrum was recorded using a double-beam spectrophotometer, with the pure solvent in the reference cuvette. The wavelength range scanned was typically from 200 to 400 nm.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source. Solid samples were introduced via a direct insertion probe. The electron energy was typically set to 70 eV.
Data Acquisition: The mass analyzer scanned a mass-to-charge (m/z) range appropriate for the compound being analyzed, and the resulting mass spectrum was recorded.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the compounds.
Caption: General workflow for spectroscopic comparison.
References
A Comparative Guide to the Reactivity of Di-p-tolyl Sulfone and Di-p-tolyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of di-p-tolyl sulfone and di-p-tolyl sulfide (B99878). Understanding the distinct properties of the sulfide and sulfone functionalities is crucial for their application in organic synthesis and drug design, where they serve as versatile scaffolds and pharmacophores. This document outlines their comparative performance in key chemical transformations, supported by experimental data and detailed protocols.
Core Reactivity Principles: A Tale of Two Oxidation States
The fundamental difference in reactivity between di-p-tolyl sulfide and this compound stems from the oxidation state of the sulfur atom. In di-p-tolyl sulfide, the sulfur is in a lower oxidation state (-2), possessing two lone pairs of electrons. This makes the sulfur atom nucleophilic and the overall molecule electron-rich. Conversely, in this compound, the sulfur is in a high oxidation state (+6), bonded to two oxygen atoms, and lacks lone pairs. The sulfone group is strongly electron-withdrawing, rendering the aromatic rings electron-deficient.
This electronic disparity dictates their behavior in key chemical reactions:
-
Oxidation: Di-p-tolyl sulfide is readily oxidized to the corresponding sulfoxide (B87167) and further to the sulfone.
-
Reduction: this compound can be reduced back to the sulfide, although this typically requires stronger reducing agents.
-
Electrophilic Aromatic Substitution: The electron-rich rings of di-p-tolyl sulfide are activated towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. In contrast, the electron-deficient rings of this compound are deactivated and direct electrophiles to the meta position.
-
Nucleophilic Aromatic Substitution: The electron-poor aromatic rings of this compound are susceptible to nucleophilic aromatic substitution (SNAr), a reaction not readily observed with the electron-rich sulfide.
Quantitative Data Summary
| Property | Di-p-tolyl Sulfide | This compound |
| Molecular Formula | C₁₄H₁₄S | C₁₄H₁₄O₂S |
| Molecular Weight | 214.33 g/mol [1] | 246.32 g/mol |
| CAS Number | 620-94-0[1] | 599-66-6 |
| Melting Point | 55-58 °C | 158-160 °C |
| Sulfur Oxidation State | -2 | +6 |
| Reactivity towards Oxidation | High | Low (already oxidized) |
| Reactivity in EAS | Activated, ortho, para-directing[2] | Deactivated, meta-directing |
| Reactivity in SNAr | Low | Activated |
Experimental Protocols
Oxidation of Di-p-tolyl Sulfide to this compound
This protocol describes a typical oxidation of a diaryl sulfide to the corresponding sulfone using hydrogen peroxide as the oxidant.[3]
Materials:
-
Di-p-tolyl sulfide
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (B78521) solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve di-p-tolyl sulfide (1 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% hydrogen peroxide (4 mmol) to the solution while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization.
Nitration of Di-p-tolyl Sulfide (Electrophilic Aromatic Substitution)
This protocol is a general method for the nitration of an activated aromatic compound like di-p-tolyl sulfide.[4]
Materials:
-
Di-p-tolyl sulfide
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (1 mL) to concentrated nitric acid (1 mL) with stirring to generate the nitronium ion.
-
Slowly add di-p-tolyl sulfide (1 mmol) to the cooled nitrating mixture dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a short period, monitoring by TLC.
-
Pour the reaction mixture over ice and extract the product with diethyl ether.
-
Wash the organic layer with water, followed by 10% sodium bicarbonate solution, and then again with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the nitrated product. The primary products are expected to be the ortho- and para-nitro substituted derivatives.
Visualizing Reactivity and Applications
Reaction Pathways
The fundamental difference in reactivity is illustrated in the following diagram, showcasing the opposing directing effects in electrophilic aromatic substitution.
References
- 1. Di-p-tolyl sulphide | C14H14S | CID 69294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Di-p-tolyl sulphide | 620-94-0 | Benchchem [benchchem.com]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cerritos.edu [cerritos.edu]
Safety Operating Guide
Proper Disposal of Di-p-Tolyl Sulfone: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of di-p-tolyl sulfone. This document provides clear, procedural guidance to ensure the safe handling and disposal of this chemical, reinforcing our commitment to laboratory safety and environmental responsibility.
Safety and Hazard Profile
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] It has no identified physical, health, or environmental hazards.[1] The product contains no substances which at their given concentration are considered to be hazardous to health.[1]
| Hazard Information | Description | Source |
| Physical Hazards | None identified. | [1] |
| Health Hazards | The product contains no substances which at their given concentration are considered to be hazardous to health. | [1] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants. | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US). |
Disposal Protocol: A Step-by-Step Workflow
While this compound is not classified as hazardous, proper chemical waste disposal procedures should always be followed to ensure safety and compliance with all applicable regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2]
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE) Confirmation: Before beginning any disposal procedures, ensure that appropriate PPE is being worn. This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a lab coat. For this compound, recommended PPE includes eyeshields and gloves.
-
Waste Collection:
-
Container Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Include the approximate quantity of waste.
-
Add the date of disposal.
-
-
Waste Storage:
-
Store the sealed waste container in a designated chemical waste storage area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider.
-
Provide them with the details of the waste, including the chemical name and quantity.
-
Follow their specific instructions for the final collection and disposal of the waste.
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Di-p-tolyl Sulfone
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of Di-p-tolyl sulfone.
This guide provides crucial, step-by-step procedures to ensure the safe handling of this compound in a laboratory setting. Adherence to these protocols is vital for personnel safety and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a solid, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile rubber gloves. Inspect before use. |
| Eye Protection | Eyeshields | Safety glasses with side-shields (or goggles) conforming to EN166 or NIOSH standards. |
| Respiratory Protection | Dust Mask | Type N95 (US) or equivalent. |
| Body Protection | Lab Coat | Standard laboratory coat. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust particles.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Dust Formation: Avoid the formation of dust during handling.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.[2]
Storage:
-
Container: Keep the container tightly closed.
-
Location: Store in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Store away from oxidizing agents.
-
Storage Class: this compound is classified as a combustible solid (Storage Class Code 11).[2]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant.[3]
-
Container Disposal: Empty containers may still present a chemical hazard. Puncture containers to prevent re-use and dispose of them at an authorized landfill, unless they can be sufficiently cleaned for recycling or reuse for the same product.
-
Environmental Precautions: Do not allow the product to be released into the environment.
Experimental Protocols
Spill Clean-up Protocol:
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Clean-up:
-
For minor spills, sweep up the solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[1]
-
For major spills, alert emergency services and advise personnel in the area.
-
-
Disposal: Dispose of the collected waste in accordance with the disposal plan.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
